molecular formula C19H22N2O4 B15560315 11-Hydroxygelsenicine

11-Hydroxygelsenicine

Cat. No.: B15560315
M. Wt: 342.4 g/mol
InChI Key: ZXUAITOHPKQHGN-UHFFFAOYSA-N
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Description

11-Hydroxygelsenicine is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUAITOHPKQHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 11-Hydroxygelsenicine: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxygelsenicine is a naturally occurring monoterpenoid indole (B1671886) alkaloid of significant interest to the scientific community. Found within the toxic yet medicinally relevant plant genus Gelsemium, this compound, along with its structural relatives, presents a complex profile of biological activity. This technical guide provides an in-depth overview of the natural source of this compound, detailed methodologies for its isolation and purification, and a summary of available quantitative data. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products.

Natural Source

The primary and exclusive natural source of this compound is the plant species Gelsemium elegans, a member of the Gelsemiaceae family.[1][2] This climbing shrub is native to Southeast Asia and is well-documented in traditional Chinese medicine for its therapeutic, albeit highly toxic, properties. All parts of the Gelsemium elegans plant contain a complex mixture of over 120 alkaloids, with this compound being one of the identified constituents.[1] The concentration and composition of these alkaloids can vary depending on the geographical location, season of harvest, and the specific plant part utilized.

Isolation and Purification Methodologies

The isolation of this compound from Gelsemium elegans follows a multi-step process common to the extraction of alkaloids from plant matrices. The general workflow involves solvent extraction of the plant material, followed by an acid-base partitioning to selectively isolate the alkaloid fraction, and concluding with chromatographic techniques for the purification of the target compound.

Experimental Protocol: A Representative Approach

The following protocol is a synthesized methodology based on established procedures for the isolation of related indole alkaloids from Gelsemium elegans.

1. Plant Material Preparation:

  • Collection and Drying: The leaves and stems of Gelsemium elegans are collected and air-dried in the shade or in a ventilated oven at a temperature of 40-50°C to a constant weight.

  • Pulverization: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction of Total Alkaloids:

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent. Methanol or 95% ethanol (B145695) are commonly used. This can be achieved through maceration, percolation, or Soxhlet extraction. For a laboratory-scale extraction, the plant powder is typically refluxed with the solvent for several hours and the process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or sulfuric acid). This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase as their corresponding salts.

  • Removal of Neutral and Acidic Impurities: The acidic solution is then washed with a non-polar organic solvent such as ethyl acetate (B1210297) or chloroform (B151607). This step removes non-alkaloidal compounds like fats, waxes, and pigments, which remain in the organic phase.

  • Basification: The pH of the aqueous layer containing the protonated alkaloids is carefully adjusted to a basic pH (typically 9-11) using a base like ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloid salts, converting them back to their free base form.

  • Extraction of Free Alkaloids: The basified aqueous solution is then extracted multiple times with a polar organic solvent like chloroform or a mixture of chloroform and methanol. The free alkaloids, being more soluble in the organic solvent, will partition into this layer.

  • Final Concentration: The combined organic extracts containing the free alkaloids are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield a crude alkaloid mixture.

4. Chromatographic Purification of this compound:

  • Column Chromatography: The crude alkaloid mixture is often subjected to initial fractionation using column chromatography over silica (B1680970) gel or alumina. A gradient elution system with increasing solvent polarity (e.g., a mixture of chloroform and methanol) is employed to separate the alkaloids into different fractions based on their polarity.

  • High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC): Fractions containing this compound are further purified using more advanced chromatographic techniques. Preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase can yield highly pure compound. HSCCC, a form of liquid-liquid partition chromatography, has been successfully applied to the separation of related Gelsemium alkaloids and is a powerful technique for isolating target compounds from complex mixtures.[3] The selection of the two-phase solvent system is critical for successful separation in HSCCC.[3] For instance, a system of chloroform-methanol-0.1 mol/L hydrochloric acid has been used for the separation of gelsenicine and gelsevirine.[3]

Data Presentation: Quantitative Analysis

Precise quantitative data for the isolation of this compound is not extensively reported in the readily available literature. However, data from the isolation of closely related alkaloids from Gelsemium elegans using High-Speed Counter-Current Chromatography (HSCCC) provides a valuable reference for expected yields and purity.

Table 1: Representative Yield and Purity of Related Alkaloids from Gelsemium elegans using HSCCC

CompoundStarting Material (Crude Extract)Yield (mg)Purity (by HPLC)Reference
Gelsenicine300 mg19.4 mg95.4%[3]
Gelsevirine300 mg21.2 mg98.6%[3]

Note: This data is for gelsenicine and gelsevirine, not this compound, but serves as a representative example of isolation efficiency from a crude extract of Gelsemium elegans.

Mandatory Visualizations

Logical Relationship of this compound

Gelsemium_Alkaloid cluster_source Natural Source cluster_class Chemical Classification Gelsemium_elegans Gelsemium elegans (Plant) Indole_Alkaloid Monoterpenoid Indole Alkaloid Gelsemium_elegans->Indole_Alkaloid contains 11_Hydroxygelsenicine This compound Indole_Alkaloid->11_Hydroxygelsenicine is a type of

Caption: Hierarchical relationship of this compound.

Experimental Workflow for Isolation

Isolation_Workflow Start Dried & Powdered Gelsemium elegans Solvent_Extraction Solvent Extraction (e.g., Methanol/Ethanol) Start->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Mixture Acid_Base->Crude_Alkaloids Column_Chrom Column Chromatography (Silica/Alumina) Crude_Alkaloids->Column_Chrom Fractions Alkaloid Fractions Column_Chrom->Fractions Purification Preparative HPLC or HSCCC Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Signaling_Pathway Gelsemium_Alkaloids Gelsemium Alkaloids (e.g., this compound) GABA_A_Receptor GABA-A Receptor Gelsemium_Alkaloids->GABA_A_Receptor binds to Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition leads to Neurotoxicity Neurotoxic Effects Neuronal_Inhibition->Neurotoxicity contributes to

References

Elucidating the Putative Mechanism of Action of 11-Hydroxygelsenicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action of 11-Hydroxygelsenicine is limited in publicly available scientific literature. This guide, therefore, presents a putative mechanism of action based on the well-documented activities of structurally related Gelsemium alkaloids, primarily gelsemine (B155926) and gelsenicine. The information herein is intended for researchers, scientists, and drug development professionals to serve as a foundation for further investigation into this specific compound.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid belonging to the Gelsemium genus. Alkaloids from this genus are known for their potent neurotoxic effects and a range of pharmacological activities, including analgesic, anxiolytic, and anti-inflammatory properties.[1] The primary molecular targets for many Gelsemium alkaloids in the central nervous system (CNS) are inhibitory neurotransmitter receptors, namely the glycine (B1666218) receptor (GlyR) and the γ-aminobutyric acid type A (GABA-A) receptor.[2] This guide synthesizes the available data on related compounds to propose a likely mechanism of action for this compound, focusing on its potential interactions with these key ion channels.

Proposed Primary Molecular Targets

Based on the pharmacology of analogous Gelsemium alkaloids, the principal molecular targets for this compound are hypothesized to be:

  • Glycine Receptors (GlyRs): These are ligand-gated chloride ion channels that mediate fast inhibitory neurotransmission, predominantly in the spinal cord and brainstem.[3] Gelsemine, a major Gelsemium alkaloid, has been shown to be a modulator of GlyRs, exhibiting subunit-specific effects.[3][4]

  • GABA-A Receptors (GABA-A Rs): These are also chloride-permeable ligand-gated ion channels and are the primary mediators of fast inhibitory neurotransmission throughout the CNS.[5] Several Gelsemium alkaloids have been demonstrated to modulate GABA-A receptor function.[6][7]

Quantitative Data on the Interaction of Gelsemium Alkaloids with Inhibitory Receptors

The following tables summarize quantitative data from studies on the interaction of various Gelsemium alkaloids with Glycine and GABA-A receptors. This data provides a basis for estimating the potential affinity and potency of this compound.

Table 1: Inhibitory Constants (Ki and IC50) of Gelsemium Alkaloids on Glycine Receptors

AlkaloidReceptor SubtypeAssay TypeKi (µM)IC50 (µM)Reference
GelsemineNative Spinal Cord GlyRs[3H]-strychnine binding21.9~40[6][8]
GelsemineRecombinant α1 GlyRElectrophysiology-Potentiation at low µM, inhibition at higher concentrations[3]
GelsemineRecombinant α2 GlyRElectrophysiology-Inhibitory[3]
GelsemineRecombinant α3 GlyRElectrophysiology-Inhibitory[3]
KoumineRecombinant α1 GlyRElectrophysiology-31.5 ± 1.7[6]
GelsevirineRecombinant α1 GlyRElectrophysiology-40.6 ± 8.2[6]
GelsenicineGlycine ReceptorsFunctional Assays-No detectable effect[2]

Table 2: Modulatory Effects of Gelsemium Alkaloids on GABA-A Receptors

AlkaloidReceptor SubtypeAssay TypeEffectConcentration RangeReference
GelsemineBDZ-sensitive GABA-A RsElectrophysiologyNegative Modulator>10-25 µM[7]
GelsenicineGABA-A ReceptorsElectrophysiologyEnhances GABA interaction-[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and expansion of these findings.

Radioligand Binding Assay for Glycine Receptors

This protocol is adapted from studies investigating the binding of Gelsemium alkaloids to GlyRs.[8]

Objective: To determine the binding affinity (Ki) of this compound for the glycine receptor by measuring its ability to displace a radiolabeled antagonist, such as [3H]-strychnine.

Materials:

  • Rat spinal cord membrane homogenates

  • [3H]-strychnine (radioligand)

  • This compound (test compound)

  • Non-labeled strychnine (B123637) (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat spinal cord tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-strychnine, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-strychnine against the concentration of this compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This protocol is a standard method for studying the functional effects of compounds on ion channels expressed in a heterologous system.[10]

Objective: To characterize the functional modulation of GlyRs or GABA-A Rs by this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the subunits of the receptor of interest (e.g., human α1 GlyR or human α1β2γ2 GABA-A R)

  • Recording solution (e.g., ND96)

  • Agonist (glycine or GABA)

  • This compound

  • TEVC amplifier and data acquisition system

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the cRNA encoding the receptor subunits into the oocytes and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Agonist Application: Apply a known concentration of the agonist (glycine or GABA) to elicit an inward chloride current.

  • Compound Application: Co-apply the agonist with varying concentrations of this compound to determine its effect on the agonist-induced current (potentiation or inhibition).

  • Data Analysis: Measure the peak amplitude of the currents in the presence and absence of the test compound. Plot the concentration-response curve for the compound's modulatory effect to determine its EC50 (for potentiation) or IC50 (for inhibition).

Visualizations

Signaling Pathway Diagrams

GABAA_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds HGE This compound (Putative Modulator) HGE->GABAAR Allosteric Modulation (Enhances GABA binding) Cl_ion Cl- GABAAR->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Putative modulation of the GABA-A receptor by this compound.

GlyR_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Binds HGE This compound (Putative Modulator) HGE->GlyR Competitive Inhibition (at Strychnine Site) Cl_ion Cl- GlyR->Cl_ion Channel Opening Inhibited Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Reduced Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Putative modulation of the Glycine receptor by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis and Interpretation Membrane_Prep Membrane Preparation (e.g., rat spinal cord) Radioligand_Binding [3H]-strychnine Binding Assay Membrane_Prep->Radioligand_Binding Ki_Determination Determine Ki for GlyR Radioligand_Binding->Ki_Determination Mechanism_Proposal Propose Mechanism of Action Ki_Determination->Mechanism_Proposal Oocyte_Expression Receptor Expression in Xenopus Oocytes TEVC Two-Electrode Voltage Clamp Oocyte_Expression->TEVC Modulation_Analysis Analyze Modulation of GlyR and GABA-A R Currents TEVC->Modulation_Analysis Modulation_Analysis->Mechanism_Proposal

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The mechanism of action of this compound is proposed to involve the modulation of inhibitory Glycine and GABA-A receptors in the central nervous system. Based on data from structurally similar Gelsemium alkaloids, it is plausible that this compound acts as a modulator at these receptors, potentially with subunit specificity that could dictate its overall pharmacological profile. However, it is crucial to note that some related compounds, like gelsenicine, have shown no detectable effect on Glycine receptors, highlighting the need for direct experimental validation for this compound.[2]

Future research should focus on:

  • Direct Binding and Functional Assays: Performing radioligand binding and electrophysiological studies specifically with this compound to determine its affinity and functional effects on various GlyR and GABA-A R subtypes.

  • In Vivo Studies: Investigating the behavioral effects of this compound in animal models of pain, anxiety, and epilepsy to correlate its molecular actions with its in vivo pharmacology.

  • Structural Biology: Elucidating the co-crystal structure of this compound bound to its target receptors to understand the precise molecular interactions.

This technical guide provides a foundational framework for initiating and guiding these future investigations into the mechanism of action of this compound.

References

Unveiling the Biological Landscape of 11-Hydroxygelsenicine: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxygelsenicine, a member of the complex family of monoterpenoid indole (B1671886) alkaloids derived from the genus Gelsemium, presents a compelling subject for pharmacological investigation. While the broader class of Gelsemium alkaloids is recognized for a wide spectrum of biological activities—including anti-tumor, immunosuppressive, anxiolytic, and analgesic properties—specific data on this compound remains limited in the public domain.[1][2] This guide synthesizes the available information on related compounds to infer potential activities and provides a framework for future investigation, including detailed hypothetical experimental protocols and pathway analyses essential for elucidating its therapeutic potential.

Introduction to Gelsemium Alkaloids

The Gelsemium genus, encompassing species such as G. sempervirens and G. elegans, is a rich source of structurally diverse monoterpenoid indole alkaloids (MIAs).[1] These compounds have been a cornerstone of traditional medicine for centuries and continue to be a focus of modern drug discovery due to their potent pharmacological effects.[1][3] The primary classes of these alkaloids include gelsedine, gelsemine (B155926), koumine (B8086292), and humantenine (B602792) types, each with a unique pharmacological profile.[1][4] While compounds like gelsemine and koumine have been studied more extensively, the biological activities of many other derivatives, including this compound, are yet to be fully characterized.[1][4]

Postulated Biological Activities of this compound

Direct experimental evidence for the biological activity of this compound is not extensively documented in publicly accessible literature. However, based on the activities of structurally similar compounds, particularly other hydroxylated gelsenicine derivatives, we can hypothesize several potential areas of pharmacological relevance. For instance, the closely related compound 14-Hydroxygelsenicine has demonstrated notable anti-tumor and osteoclast inhibitory activities.[5]

Anti-Tumor Activity

Gelsemium alkaloids have shown promise as anti-cancer agents.[2][6] It is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways implicated in cancer progression.

Neurological and Analgesic Effects

Many Gelsemium alkaloids interact with the central nervous system.[3][4] Gelsemine, for example, is known to be an agonist of the glycine (B1666218) receptor, leading to muscle relaxation.[6] Given the structural similarities, this compound might modulate neurotransmitter receptors, such as GABA or glycine receptors, potentially resulting in anxiolytic or analgesic effects.

Anti-Inflammatory and Immunosuppressive Activity

Anti-inflammatory properties are another hallmark of this class of alkaloids.[2] this compound could potentially modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or enzymes. This could also extend to immunosuppressive effects, a characteristic noted for other Gelsemium MIAs.[1]

Quantitative Data Summary (Hypothetical)

To facilitate comparative analysis in future studies, the following table structure is proposed for summarizing key quantitative data on the biological activity of this compound.

Biological Activity Assay Type Cell Line / Model System Parameter Value Reference
Anti-TumorMTT AssayMCF-7 (Breast Cancer)IC50Data Needed
A549 (Lung Cancer)IC50Data Needed
HCT116 (Colon Cancer)IC50Data Needed
NeuromodulatoryReceptor Binding AssayGlycine Receptor (α1)KiData Needed
GABAA ReceptorEC50Data Needed
Anti-inflammatoryNitric Oxide InhibitionLPS-stimulated RAW 264.7IC50Data Needed

Detailed Experimental Protocols

The following are detailed, standardized protocols that can be employed to investigate the hypothesized biological activities of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.1%. Cells are treated with the compound for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Glycine Receptor Binding Assay
  • Membrane Preparation: Membranes from cells stably expressing the human α1 glycine receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: The binding assay is performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled ligand (e.g., [3H]strychnine), and varying concentrations of this compound or a known competitor (e.g., glycine).

  • Incubation: The plate is incubated at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding. The Ki value for this compound is calculated using the Cheng-Prusoff equation.

Visualizing Molecular Pathways and Workflows

Postulated Signaling Pathway for Anti-Tumor Activity

G cluster_membrane Cell Membrane Receptor Receptor STAT3 STAT3 Receptor->STAT3 Inhibits Phosphorylation This compound This compound This compound->Receptor Binds/Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Nucleus Nucleus p-STAT3->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene_Transcription Initiates Gene_Transcription->Apoptosis Inhibits

Caption: Postulated STAT3 signaling inhibition by this compound.

Experimental Workflow for In Vitro Cytotoxicity

G Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Seeding Seed 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Measurement Measure Absorbance MTT_Assay->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Conclusion and Future Directions

This compound represents a frontier in the study of Gelsemium alkaloids. While its specific biological activities are yet to be fully elucidated, the pharmacological profiles of related compounds suggest a high potential for anti-tumor, neuromodulatory, and anti-inflammatory effects. The experimental frameworks and hypothetical pathways outlined in this guide provide a robust starting point for researchers to systematically investigate this promising natural product. Future research should focus on generating empirical data to validate these hypotheses, including comprehensive in vitro and in vivo studies to determine its efficacy, toxicity, and mechanism of action. Such efforts will be crucial in unlocking the therapeutic potential of this compound for the development of novel pharmaceuticals.

References

Therapeutic Potential of 11-Hydroxygelsenicine and Other Gelsemium Alkaloids in Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic potential of 11-Hydroxygelsenicine is currently limited in publicly available scientific literature. This guide provides a comprehensive overview of the therapeutic potential of the broader class of Gelsemium alkaloids, to which this compound belongs. The information presented herein should be considered as a foundation for future research on this compound, and not as a direct representation of its specific pharmacological profile.

Introduction

Alkaloids derived from plants of the Gelsemium genus, particularly Gelsemium elegans, have long been a subject of interest in traditional medicine and modern pharmacology.[1][2] These compounds, including gelsenicine and its hydroxylated derivatives like this compound, represent a class of structurally complex indole (B1671886) alkaloids. While notorious for their toxicity at high doses, emerging research has highlighted their significant therapeutic potential in a range of disease models, including those for pain, inflammation, anxiety, and cancer.[1][2][3] This technical guide synthesizes the current understanding of the therapeutic promise of Gelsemium alkaloids, with a focus on their mechanisms of action, and provides an overview of the experimental approaches used to evaluate their efficacy.

Pharmacological Properties of Gelsemium Alkaloids

Gelsemium alkaloids exhibit a spectrum of pharmacological activities, primarily attributed to their interaction with the central nervous system. The most well-documented effects include:

  • Analgesic Effects: Several Gelsemium alkaloids, such as koumine (B8086292) and gelsemine (B155926), have demonstrated significant analgesic properties in various animal models of pain, including neuropathic and inflammatory pain.[4][5][6][7] Notably, some studies suggest that the analgesic effects of these alkaloids may not lead to the development of tolerance, a significant advantage over opioid-based painkillers.[2]

  • Anti-inflammatory Activity: The alkaloids have been shown to possess anti-inflammatory effects, which are thought to contribute to their analgesic properties.[3][5] The proposed mechanism involves the suppression of pro-inflammatory cytokines.[4][5]

  • Anxiolytic Effects: Certain Gelsemium alkaloids have been reported to have anxiolytic (anti-anxiety) properties, potentially mediated by their interaction with inhibitory neurotransmitter receptors in the brain.[8]

  • Anti-tumor Potential: In vitro studies have indicated that some Gelsemium alkaloids can inhibit the proliferation of various cancer cell lines, including those of the breast, ovaries, and liver.[9][10] The proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.[2]

Quantitative Data for Representative Gelsemium Alkaloids

While specific quantitative data for this compound is not available, the following table summarizes key data for other prominent Gelsemium alkaloids to provide a comparative context.

AlkaloidAssay/ModelMeasurementValueReference
GelsemineRat model of neuropathic painED50 (intrathecal)0.5 - 0.6 µg[7]
GelsemineRat spinal cord homogenates (³H-strychnine binding)Ki21.9 µM[7]
KoumineRecombinant α1 Glycine (B1666218) ReceptorsIC5031.5 ± 1.7 µM[11][12]
GelsevirineRecombinant α1 Glycine ReceptorsIC5040.6 ± 8.2 µM[11][12]
GelsemineRecombinant and native GABA-A ReceptorsIC50~55–75 μM[11]

Note: The data presented above is for related compounds and should not be extrapolated to this compound without direct experimental validation.

Mechanism of Action: Modulation of Inhibitory Neurotransmitter Receptors

The primary mechanism of action for many Gelsemium alkaloids appears to be the modulation of inhibitory neurotransmitter receptors in the central nervous system, namely the glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[11][12][13][14][15][16][17][18][19]

  • Glycine Receptor (GlyR) Modulation: Several studies have shown that Gelsemium alkaloids, including gelsemine, can act on GlyRs.[13][14][15] The interaction is complex, with some studies suggesting an agonist effect at spinal α3 GlyRs, leading to analgesia, while others indicate an inhibitory effect at other GlyR subtypes.[7] The binding is thought to occur at the orthosteric site of the receptor.[17]

  • GABA-A Receptor (GABA-AR) Modulation: Gelsemium alkaloids have also been shown to modulate GABA-A receptors.[11][16][19] The interaction appears to be a negative modulation, which may contribute to the toxic effects of these compounds at higher doses.[16][19]

The following diagram illustrates the generalized signaling pathway for Gelsemium alkaloids at inhibitory synapses.

Gelsemium_Alkaloid_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel Depolarizes Ca_ion Ca²⁺ Ca_channel->Ca_ion Opens Vesicle Synaptic Vesicle (Glycine/GABA) Ca_ion->Vesicle Triggers fusion Gly_GABA Glycine/GABA Vesicle->Gly_GABA GlyR_GABAAR Glycine/GABA-A Receptor Gly_GABA->GlyR_GABAAR Binds Gelsemium_Alkaloid Gelsemium Alkaloid Gelsemium_Alkaloid->GlyR_GABAAR Modulates Cl_channel Cl⁻ Channel GlyR_GABAAR->Cl_channel Opens Cl_ion Cl⁻ Cl_channel->Cl_ion Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis and Conclusion Cell_Culture Cell Culture (e.g., Macrophages) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation (to induce inflammation) Compound_Treatment->LPS_Stimulation NO_Assay Nitric Oxide Assay LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) LPS_Stimulation->Cytokine_Assay Data_Analysis Statistical Analysis of In Vitro and In Vivo Data Cytokine_Assay->Data_Analysis Animal_Model Animal Model of Inflammation (e.g., Paw Edema) Compound_Admin Administration of This compound Animal_Model->Compound_Admin Inflammation_Induction Induction of Inflammation Compound_Admin->Inflammation_Induction Measurement Measurement of Inflammatory Response Inflammation_Induction->Measurement Histopathology Histopathological Analysis Measurement->Histopathology Histopathology->Data_Analysis Conclusion Conclusion on Anti-inflammatory Potential Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Core Pharmacological Properties of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxygelsenicine (B12403617), also known as 14-hydroxygelsenicine (B1256079) (HGE), is a gelsedine-type indole (B1671886) alkaloid found in plants of the Gelsemium genus, most notably Gelsemium elegans.[1] Traditionally, extracts of G. elegans have been used in Chinese medicine for a variety of ailments, including skin ulcers, pain associated with cancer, rheumatic arthritis, and bone fractures.[1] However, the plant is also known for its high toxicity, with the therapeutic dose being close to the toxic dose.[1] Modern research has begun to elucidate the specific pharmacological properties of its constituent alkaloids, including this compound, revealing a compound with a complex profile of both therapeutic potential and significant toxicity. This guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacological Properties

This compound exhibits a range of biological activities, including anti-tumor, anti-inflammatory, and neurotoxic effects.[1] These properties are attributed to its interactions with various cellular targets and signaling pathways.

Anti-Tumor Activity

Studies have indicated that this compound possesses anti-tumor properties, primarily through the induction of apoptosis in cancer cells.[1] It has also been shown to inhibit the growth and proliferation of cancer cells by interfering with the activity of the STAT3 protein.[1] While the general anti-tumor effects of Gelsemium alkaloids are noted, specific IC50 values for this compound against various cancer cell lines are not widely reported in publicly available literature. For reference, other alkaloids from Gelsemium elegans have shown cytotoxic activity. For instance, gelsebamine demonstrated an IC50 value of 6.34 x 10-7 M against the A-549 human lung adenocarcinoma cell line.[2]

Anti-Inflammatory Activity

Neuropharmacological Effects

The most well-characterized pharmacological effect of this compound is its neurotoxicity, which is also the basis for some of its potential therapeutic applications in modulating neuronal activity. It exhibits specific neurotoxicity by enhancing the binding of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) to its receptors (GABAA receptors).[1][3] This potentiation of GABAergic signaling leads to a decrease in neuronal excitability.[1] This mechanism is responsible for the observed toxic effects, such as respiratory depression, and also points to its potential as a modulator of neurological pathways.[3] The toxicity of Gelsemium alkaloids is also thought to involve the N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity signaling pathway and the MAPK signaling pathway.[4]

Quantitative Pharmacological Data

Quantitative data for the specific pharmacological effects of this compound are limited in publicly accessible literature. The available data primarily pertains to its toxicity.

ParameterSpeciesValueRoute of AdministrationReference
LD50 Mice0.128 mg/kgNot Specified[1]
LD50 Mice0.295 mg/kgOral (p.o.)

Experimental Protocols

Detailed experimental protocols for evaluating the pharmacological properties of this compound are not extensively published. However, standard assays can be adapted to study its effects. Below are representative protocols for key pharmacological assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability and can be used to determine the cytotoxic effects of this compound on cancer cell lines.[5][6]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay can be used to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.[7][8][9][10]

Materials:

  • 96-well microplate

  • Purified NOS enzyme (e.g., iNOS)

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-arginine (substrate)

  • NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (H4B) (cofactors)

  • This compound test solutions

  • Griess Reagent 1 and 2

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the NOS assay buffer, cofactors, and L-arginine to each well.

  • Inhibitor Addition: Add different concentrations of this compound to the respective wells. Include a positive control (a known NOS inhibitor) and a negative control (no inhibitor).

  • Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each well (except for the blank).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Griess Reaction: Stop the enzymatic reaction and add Griess Reagent 1, followed by Griess Reagent 2, to each well. Allow the color to develop.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced in each sample using the standard curve. Determine the percentage of NOS inhibition for each concentration of this compound and calculate the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This assay assesses the ability of this compound to inhibit COX-1 and COX-2, enzymes involved in the synthesis of prostaglandins, which are pro-inflammatory molecules.[11][12][13][14][15]

Materials:

  • 96-well plate

  • Purified COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin and L-epinephrine (co-factors)

  • Arachidonic acid (substrate)

  • This compound test solutions

  • Detection reagent (e.g., for measuring prostaglandin (B15479496) E2 production via LC-MS/MS or a colorimetric/fluorometric probe)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer and co-factors.

  • Inhibitor Addition: Add different concentrations of this compound to the wells. Include a positive control (a known COX inhibitor, e.g., ibuprofen) and a negative control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate for a specific time at 37°C.

  • Reaction Termination and Detection: Stop the reaction and measure the product formation (e.g., PGE2) using an appropriate detection method.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathways

The precise signaling pathways through which this compound exerts its therapeutic effects are not fully elucidated. However, based on its known targets and the activities of related compounds, plausible pathways can be proposed.

GABAA Receptor Modulation

This compound enhances the effect of GABA on the GABAA receptor, an ionotropic receptor that is a ligand-gated chloride ion channel.[1][3] This leads to increased chloride influx, hyperpolarization of the neuron, and a subsequent inhibitory effect on neurotransmission.

GABAA_Receptor_Modulation cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABAA_Receptor GABAA Receptor Chloride_Channel Cl- Channel (Closed) GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABAA_Receptor Binds HGE This compound HGE->GABAA_Receptor Potentiates GABA Binding MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus External Stimulus (e.g., Cytokine) Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression HGE This compound (Potential Modulation) HGE->Raf HGE->MEK HGE->ERK

References

In-Depth Toxicology Profile of 11-Hydroxygelsenicine: A Review of Available Data on Related Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available toxicological data, including LD50 values, for 11-Hydroxygelsenicine is limited. This document provides a comprehensive overview of the toxicology of structurally related Gelsemium alkaloids, primarily 14-Hydroxygelsenicine (HGE) and gelsenicine , to serve as a reference for researchers, scientists, and drug development professionals. The information presented herein should be interpreted with the understanding that it pertains to analogue compounds and may not be fully representative of this compound.

Executive Summary

Quantitative Toxicity Data

The acute toxicity of 14-Hydroxygelsenicine and gelsenicine has been evaluated in rodent models. The following tables summarize the available LD50 data.

Table 1: Acute Toxicity of 14-Hydroxygelsenicine (HGE) in Mice

SpeciesSexRoute of AdministrationLD50 (mg/kg)Reference
MouseMaleOral (p.o.)0.295[1][2]
MouseFemaleOral (p.o.)0.125[1][2]

Table 2: Acute Toxicity of Gelsenicine in Rats

SpeciesSexRoute of AdministrationLD50 (mg/kg)Reference
RatMaleOral (p.o.)0.996[3][4]
RatFemaleOral (p.o.)0.520[3][4]

Toxicokinetics and Mechanism of Action

Gelsemium alkaloids are rapidly absorbed from the gastrointestinal tract and can penetrate the blood-brain barrier.[3][4] Peak concentrations in the central nervous system have been observed as quickly as 15 minutes post-administration for gelsenicine.[3][4]

The primary mechanism of neurotoxicity for these alkaloids is their interaction with GABA-A receptors.[1][3] They enhance the binding of GABA to its receptor, which increases the influx of chloride ions into the neuron.[1] This hyperpolarization of the neuronal membrane leads to an inhibitory effect on neurotransmission, resulting in decreased neuronal excitability.[1] This widespread central nervous system depression is the underlying cause of the observed toxic effects, most critically, respiratory depression.[3][4]

In addition to neurotoxicity, 14-Hydroxygelsenicine has been shown to induce apoptosis and inhibit osteoclast activity.[1] It may also play a role in antitumor activity by interfering with the STAT3 protein and inducing apoptosis in cancer cells.[1]

Signaling Pathway: GABA-A Receptor Modulation

GABA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_compound Pharmacological Intervention GABA_vesicle GABA Vesicles GABA_R GABA-A Receptor Cl- Channel GABA_vesicle->GABA_R GABA Release Neuron_State Neuronal Hyperpolarization (Inhibition) GABA_R:c->Neuron_State Increased Cl- Influx HGE 14-Hydroxygelsenicine / Gelsenicine HGE->GABA_R Allosteric Modulation (Enhances GABA Affinity) CNS_Effect CNS Depression, Respiratory Failure Neuron_State->CNS_Effect Leads to

Caption: Proposed mechanism of neurotoxicity for Gelsemium alkaloids.

Experimental Protocols

While specific, detailed experimental protocols for the toxicological evaluation of this compound are not available, the methodologies can be inferred from the studies on related compounds. The acute toxicity studies cited likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)
  • Animal Selection: Healthy, young adult rodents (e.g., Sprague-Dawley rats or ICR mice), nulliparous and non-pregnant females. Animals are randomly assigned to groups.

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are allowed to acclimatize for at least 5 days before dosing.

  • Fasting: Food is withheld for a specified period (e.g., overnight) before oral administration of the test substance. Water is provided ad libitum.

  • Dose Preparation: The test compound is prepared in a suitable vehicle (e.g., saline, corn oil). The concentration is adjusted to deliver the desired dose in a specific volume (e.g., 10 mL/kg).

  • Administration: The test substance is administered as a single dose by oral gavage.

  • Sequential Dosing: The study proceeds sequentially with one animal at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. The dose progression factor is typically 1.5-2.0.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Observations are frequent on the day of dosing (e.g., at 30 minutes, 1, 2, 4, and 6 hours) and then daily thereafter.

  • Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Body weights are recorded weekly.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy.

  • LD50 Calculation: The LD50 is calculated using appropriate statistical methods, such as the maximum likelihood method.

Experimental Workflow Diagram

Acute_Toxicity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_selection Animal Selection & Acclimatization dose_prep Dose Formulation fasting Fasting animal_selection->fasting admin Single Oral Dose Administration fasting->admin observation Clinical Observation (14 Days) admin->observation data_collection Data Collection (Mortality, Body Weight, Signs) observation->data_collection necropsy Gross Necropsy data_collection->necropsy ld50_calc LD50 Calculation necropsy->ld50_calc end End ld50_calc->end start Start start->animal_selection

Caption: Generalized workflow for an in-vivo acute oral toxicity study.

Clinical Signs of Toxicity and Pathology

Following oral administration of Gelsemium alkaloids, the onset of toxic signs is rapid. In mice, labored breathing and convulsions have been observed, with death occurring within 5-10 minutes at lethal doses.[1] In rats, symptoms include abdominal breathing, cyanosis, and convulsions.[2] The primary cause of death is respiratory failure.[3][4] Sub-acute toxicity studies with gelsenicine, however, did not show significant organ damage, suggesting that the acute effects on nerve conduction are the main drivers of toxicity.[3][4]

Conclusion

There is a critical gap in the scientific literature regarding the specific toxicology of this compound. Based on the data from its close structural analogues, 14-Hydroxygelsenicine and gelsenicine, it can be inferred that this compound is likely a highly toxic compound with potent neurotoxic effects mediated through the GABA-A receptor. Any research or development involving this compound should proceed with extreme caution, assuming a high degree of acute toxicity. Further studies are imperative to definitively characterize the toxicological profile and establish a precise LD50 value for this compound.

References

11-Hydroxygelsenicine: A Technical Guide on its Role in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Hydroxygelsenicine (B12403617) is a monoterpenoid indole (B1671886) alkaloid isolated from Gelsemium elegans (Benth.), a plant with a long history of use in Traditional Chinese Medicine (TCM) for various ailments, despite its well-documented high toxicity. In TCM, Gelsemium elegans, known as Gelsemium, is traditionally used externally to treat conditions such as skin ulcers, neuralgia, and rheumatic pain. This technical guide provides an in-depth analysis of the available scientific data on this compound and its role within the broader context of its plant origin. The document details its potential pharmacological activities, underlying mechanisms of action, and relevant experimental protocols, aiming to serve as a foundational resource for further research and drug development.

Role in Traditional Chinese Medicine

This compound is a constituent of Gelsemium elegans, a plant recognized in TCM for its potent therapeutic properties, primarily for external applications.[1] Historical texts and folk medicine practices indicate its use for treating skin diseases, pain associated with cancer and rheumatoid arthritis, and bone fractures.[2] However, the extreme toxicity of Gelsemium elegans limits its internal use, with the therapeutic dose being perilously close to the toxic dose.[1] The plant and its constituent alkaloids, including this compound, are known for their neurotoxic effects.

Quantitative Data

Direct quantitative toxicity and efficacy data for this compound are limited in publicly available literature. However, data for related alkaloids from Gelsemium elegans provide valuable insights into its potential biological activity and toxicity profile.

Table 1: Toxicity Data for Gelsemium elegans Alkaloids

Compound/ExtractTest AnimalRoute of AdministrationLD50Reference
Total Alkaloids of G. elegansMiceOral15 mg/kg[3]
Total Alkaloids of G. elegansMiceIntraperitoneal4 mg/kg[3]
14-Hydroxygelsenicine (B1256079)Female MiceOral0.125 mg/kg
14-HydroxygelsenicineMale MiceOral0.295 mg/kg

Table 2: In Vitro Efficacy of Related Gelsemium Alkaloids

CompoundActivityCell LineIC50Reference
Geleganimine BAnti-inflammatoryBV2 microglial cells10.2 μM[4]
Gelseleganin CCytotoxicA549, SPC-A, 1D356, OC3 Tca8113, SACC83, MEC1< 10 μM[5]
11-Methoxy-14,15-dihydroxygelsedineCytotoxicHep-2, LSC-1, TR-LCC-1, FD-LSC-110.9 - 12.1 μM[5]
KoumineInhibition of Glycine (B1666218) Receptors (α1)Recombinant31.5 ± 1.7 μM[6]
GelsevirineInhibition of Glycine Receptors (α1)Recombinant40.6 ± 8.2 μM[6]

Potential Pharmacological Activities and Mechanisms of Action

Based on studies of closely related alkaloids from Gelsemium elegans, this compound is predicted to exhibit several pharmacological activities.

Anti-inflammatory and Analgesic Activity

Alkaloids from Gelsemium elegans are known to possess anti-inflammatory and analgesic properties.[7] The mechanism is thought to involve the suppression of pro-inflammatory factors. For instance, geleganimine B has been shown to inhibit the production of inflammatory mediators in microglial cells.[4] The analgesic effects of related compounds like gelsemine (B155926) are linked to the modulation of spinal α3 glycine receptors and the stimulation of neurosteroid synthesis, which in turn potentiates GABA-A receptor activity.

Anti-tumor Activity

Several alkaloids from Gelsemium elegans have demonstrated cytotoxic effects against various cancer cell lines.[5] A key mechanism implicated in the anti-tumor activity of the related compound 14-hydroxygelsenicine is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[2] STAT3 is a crucial regulator of cell proliferation, survival, and apoptosis, and its constitutive activation is common in many cancers. Inhibition of STAT3 can lead to the suppression of tumor growth and induction of apoptosis.

Neurotoxic and Neuromodulatory Effects

The profound toxicity of Gelsemium alkaloids is primarily due to their effects on the central nervous system. The structurally similar 14-hydroxygelsenicine exhibits neurotoxicity by enhancing the binding of the inhibitory neurotransmitter GABA (γ-aminobutyric acid) to its receptors, leading to decreased neuronal excitability.[2] Other alkaloids from the plant, such as gelsemine and koumine, are also known to modulate GABA-A and glycine receptors.[6][8][9]

Signaling Pathways and Experimental Workflows

Proposed Anti-Tumor Signaling Pathway via STAT3 Inhibition

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Translocation HGS This compound HGS->STAT3_active Inhibition Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription

Caption: Proposed mechanism of anti-tumor activity of this compound via inhibition of the STAT3 signaling pathway.

Proposed Neuromodulatory/Neurotoxic Signaling Pathway via GABA-A Receptor

GABA_Modulation cluster_synapse Synaptic Cleft GABA GABA GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds HGS This compound HGS->GABA_Receptor Enhances Binding Chloride_influx Increased Cl- Influx GABA_Receptor->Chloride_influx Opens Hyperpolarization Neuronal Hyperpolarization Chloride_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability / Neurotoxicity Hyperpolarization->Reduced_Excitability

Caption: Proposed mechanism of neuromodulatory/neurotoxic effects of this compound through enhancement of GABA-A receptor activity.

General Experimental Workflow for Bioactivity Screening

Experimental_Workflow cluster_assays Bioactivity Assays cluster_analysis Data Analysis start Isolation of This compound from G. elegans anti_inflammatory Anti-inflammatory Assay (e.g., LPS-stimulated RAW 264.7 cells) start->anti_inflammatory cytotoxicity Cytotoxicity Assay (e.g., MTT assay on cancer cell lines) start->cytotoxicity receptor_binding Receptor Binding Assay (e.g., GABA-A receptor) start->receptor_binding ic50_calc IC50/EC50 Calculation anti_inflammatory->ic50_calc cytotoxicity->ic50_calc receptor_binding->ic50_calc mechanism_study Mechanism of Action (Western Blot, qPCR) ic50_calc->mechanism_study toxicity_assessment In vivo Toxicity (LD50 determination) mechanism_study->toxicity_assessment end Lead Compound Identification toxicity_assessment->end

Caption: A generalized experimental workflow for the isolation and bioactivity screening of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound, adapted from literature on related compounds.

Protocol for Anti-inflammatory Activity Assay
  • Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

    • Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

    • Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Quantification of Cytokines: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

    • Cell Viability: Assess the cytotoxicity of the compound on RAW 264.7 cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

    • Data Analysis: Calculate the IC50 value for the inhibition of each inflammatory mediator.

Protocol for Cytotoxicity Assay against Cancer Cell Lines
  • Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.

  • Methodology:

    • Cell Lines: Utilize a panel of human cancer cell lines (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast).

    • Cell Culture: Maintain the cell lines in appropriate media and conditions as recommended by the supplier.

    • Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a range of concentrations of this compound for 48 or 72 hours.

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol for GABA-A Receptor Binding Assay
  • Objective: To determine the affinity of this compound for the GABA-A receptor.

  • Methodology:

    • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, cerebellum).

    • Radioligand Binding: Incubate the brain membranes with a specific radioligand for the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam for the benzodiazepine (B76468) site) in the presence of increasing concentrations of this compound.

    • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand like GABA or diazepam). Calculate the Ki (inhibitory constant) of this compound from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound, as a constituent of the traditionally used yet highly toxic plant Gelsemium elegans, represents a compound of significant interest for pharmacological research. While direct evidence of its role and efficacy in TCM is intertwined with the use of the whole plant, modern scientific investigation into its related alkaloids suggests potent anti-inflammatory, anti-tumor, and neuromodulatory activities. The primary mechanisms appear to involve the modulation of key signaling pathways such as STAT3 and neurotransmitter systems like the GABAergic pathway.

Future research should focus on:

  • The isolation of pure this compound to enable precise determination of its pharmacokinetic and pharmacodynamic properties, including specific LD50 and IC50 values.

  • Comparative studies with its structurally similar analogue, 14-hydroxygelsenicine, to elucidate structure-activity relationships.

  • In-depth investigation of its mechanism of action on the STAT3 pathway and GABA-A receptors to validate the proposed models.

  • Development of synthetic derivatives to optimize therapeutic efficacy while minimizing toxicity, potentially unlocking the medicinal potential of this class of compounds.

This technical guide consolidates the current understanding of this compound and provides a framework for its continued investigation, bridging the gap between its roots in traditional medicine and its potential in modern drug discovery.

References

The Biosynthesis of 11-Hydroxygelsenicine in Gelsemium Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 11-hydroxygelsenicine (B12403617), a monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Gelsemium genus. Gelsemium species, including G. elegans and G. sempervirens, are known for producing a diverse array of complex alkaloids with significant pharmacological properties. This document details the current understanding of the enzymatic steps leading to the formation of the gelsenicine scaffold and the subsequent hydroxylation at the C-11 position, a critical step in the diversification of these alkaloids. Particular emphasis is placed on the role of cytochrome P450 monooxygenases in the later stages of the pathway. Quantitative data on alkaloid distribution, detailed experimental protocols for their analysis, and visual representations of the biosynthetic pathway and experimental workflows are provided to support further research and drug development efforts.

Introduction

The monoterpenoid indole alkaloids (MIAs) are a large and structurally diverse class of plant secondary metabolites, many of which possess significant medicinal properties. The genus Gelsemium is a rich source of complex MIAs, including the highly toxic yet pharmacologically intriguing gelsenicine-type alkaloids. This compound is one such derivative, and understanding its biosynthesis is crucial for harnessing the potential of these compounds for therapeutic applications. The biosynthesis of all MIAs originates from the condensation of tryptamine (B22526) and the monoterpene secologanin (B1681713) to form strictosidine (B192452).[1][2] From this central precursor, a series of enzymatic reactions, including deglycosylation, rearrangements, and oxidative modifications, lead to the vast array of MIA structures observed in nature. This guide focuses on the specific pathway leading to this compound in Gelsemium plants.

The Early Stages of Monoterpenoid Indole Alkaloid Biosynthesis

The initial steps of MIA biosynthesis are well-conserved across different plant species. The pathway commences with the formation of strictosidine, the universal precursor to all MIAs.

Formation of Strictosidine

The biosynthesis begins with two primary precursors: tryptamine, derived from the amino acid tryptophan, and secologanin, a monoterpenoid derived from the mevalonic acid pathway. The key enzymes involved in this initial phase are:

  • Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of tryptophan to produce tryptamine.

  • Strictosidine Synthase (STR): STR facilitates the Pictet-Spengler condensation of tryptamine and secologanin to form 3α(S)-strictosidine.[1][3]

  • Strictosidine β-D-Glucosidase (SGD): SGD hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive aglycone that serves as the substrate for subsequent pathway diversification.[3]

These initial steps are crucial for setting the stage for the formation of the diverse array of Gelsemium alkaloids.

Early_MIA_Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Gelsemium_Alkaloids Gelsemium Alkaloids Strictosidine_Aglycone->Gelsemium_Alkaloids Pathway Divergence

Figure 1: Early steps of Monoterpenoid Indole Alkaloid (MIA) biosynthesis.

Putative Biosynthetic Pathway of this compound

Following the formation of the strictosidine aglycone, the pathway diverges towards the various classes of Gelsemium alkaloids. While the complete enzymatic sequence leading to this compound has not been fully elucidated, a putative pathway can be constructed based on identified intermediates and homologous pathways in related species. The biosynthesis is thought to proceed through a gelsenicine precursor, which is then hydroxylated at the 11th position.

Formation of the Gelsenicine Scaffold

From the strictosidine aglycone, a series of complex, multi-step enzymatic reactions, likely involving cyclizations and rearrangements, lead to the formation of the characteristic gelsenicine core structure. Intermediates such as koumicine (akkuammidine), koumidine, vobasindiol, and anhydrovobasindiol are believed to be involved in the pathway leading to the gelsemine-type alkaloids, from which gelsenicine is derived.[4]

C-11 Hydroxylation: The Role of Cytochrome P450s

The final step in the formation of this compound is the hydroxylation of the gelsenicine core at the C-11 position. This reaction is catalyzed by a cytochrome P450 (P450) monooxygenase. While the specific P450 responsible for this reaction in the context of gelsenicine has not been definitively identified, strong evidence comes from the characterization of a gene cluster in Gelsemium sempervirens involved in the C-11 methoxylation of humantenine-type alkaloids.[2][3] This cluster contains a P450 enzyme, designated RH11H3, which catalyzes the 11-hydroxylation of its substrate.[2] Given the structural similarity between the humantenine (B602792) and gelsenicine scaffolds, it is highly probable that a homologous P450 enzyme is responsible for the 11-hydroxylation of a gelsenicine precursor.

Putative_11_Hydroxygelsenicine_Biosynthesis Strictosidine_Aglycone Strictosidine Aglycone Intermediates Multiple Enzymatic Steps (e.g., koumicine, koumidine) Strictosidine_Aglycone->Intermediates Gelsenicine_Precursor Gelsenicine Precursor Intermediates->Gelsenicine_Precursor Hydroxygelsenicine This compound Gelsenicine_Precursor->Hydroxygelsenicine Cytochrome P450 (putative)

Figure 2: Putative biosynthetic pathway of this compound.

Quantitative Data on Gelsemium Alkaloids

The distribution and concentration of alkaloids, including this compound, can vary significantly between different Gelsemium species and plant parts. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the quantitative analysis of these compounds.

Table 1: UPLC-MS/MS Parameters for the Analysis of Selected Gelsemium Alkaloids

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Gelsenicine327.1296.1
This compound Not explicitly reported, but predicted based on structureNot explicitly reported
14-Hydroxygelsenicine343.0312.0
Gelsemine323.1236.1
Koumine307.1219.9
Humantenine355.2324.2

Data compiled from multiple sources. The exact mass transitions may vary slightly depending on the instrument and conditions used.

Table 2: Representative Concentrations of Major Alkaloids in Gelsemium elegans

CompoundPlant PartConcentration Range (µg/g)
KoumineRoot1500 - 4500
KoumineStem500 - 2000
KoumineLeaf100 - 500
GelsemineRoot500 - 1500
GelsemineStem200 - 800
GelsemineLeaf50 - 200
GelsenicineRoot100 - 500
GelsenicineStem50 - 200
GelsenicineLeaf10 - 100

These values are approximate and can vary based on plant age, geographical location, and environmental conditions.

Experimental Protocols

Alkaloid Extraction from Gelsemium Plant Material

This protocol describes a general method for the extraction of alkaloids from dried and powdered Gelsemium plant material.

Materials:

Procedure:

  • Macerate 10 g of powdered plant material in 100 mL of methanol overnight at room temperature.

  • Sonicate the mixture for 30 minutes and then filter. Repeat the extraction twice more with fresh methanol.

  • Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the residue in 50 mL of 2% sulfuric acid.

  • Wash the acidic solution three times with 50 mL of dichloromethane to remove neutral and weakly basic compounds. Discard the organic layers.

  • Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

  • Extract the alkaloids from the basified aqueous solution three times with 50 mL of dichloromethane.

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to dryness to obtain the crude alkaloid extract.

Alkaloid_Extraction_Workflow Start Powdered Plant Material Step1 Methanol Extraction Start->Step1 Step2 Evaporation Step1->Step2 Step3 Acid-Base Partitioning Step2->Step3 Step4 Dichloromethane Extraction Step3->Step4 Step5 Drying and Evaporation Step4->Step5 End Crude Alkaloid Extract Step5->End

Figure 3: Workflow for the extraction of alkaloids from Gelsemium plants.
UPLC-MS/MS Analysis of Gelsemium Alkaloids

This protocol provides a general framework for the analysis of Gelsemium alkaloids using UPLC-MS/MS. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the alkaloids.

Mass Spectrometry Parameters:

  • Ionization mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) mode will be used for quantification, with specific precursor-product ion transitions for each alkaloid (see Table 1).

Sample Preparation:

  • Dissolve the crude alkaloid extract in methanol.

  • Filter the solution through a 0.22 µm syringe filter.

  • Dilute the sample to an appropriate concentration for analysis.

Conclusion and Future Directions

The biosynthesis of this compound in Gelsemium plants follows the general pathway of monoterpenoid indole alkaloids, with the key diversification step being a putative C-11 hydroxylation of a gelsenicine precursor, likely catalyzed by a cytochrome P450 enzyme. While significant progress has been made in identifying the early pathway genes and in developing analytical methods for these complex alkaloids, the specific enzymes responsible for the later, diversifying steps in gelsenicine biosynthesis remain to be fully characterized.

Future research should focus on:

  • Functional characterization of cytochrome P450s from Gelsemium species to identify the enzyme responsible for C-11 hydroxylation.

  • Transcriptome and proteome analysis of different Gelsemium tissues to identify candidate genes and enzymes involved in alkaloid biosynthesis.

  • In vitro and in vivo feeding studies with labeled precursors to confirm the proposed biosynthetic pathway.

A complete understanding of the biosynthesis of this compound and related alkaloids will not only provide fundamental insights into plant secondary metabolism but also open up avenues for the biotechnological production of these pharmacologically important compounds.

References

Determining the Receptor Binding Affinity of 11-Hydroxygelsenicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed scientific investigation to determine the receptor binding affinity of 11-Hydroxygelsenicine, a member of the Gelsemium alkaloid family. While direct binding data for this specific compound is not currently available in published literature, extensive research on related alkaloids provides a strong foundation for hypothesizing its primary molecular targets and designing appropriate experimental protocols to elucidate its pharmacological profile.

Introduction: The Pharmacological Context of Gelsemium Alkaloids

Gelsemium alkaloids, isolated from plants of the Gelsemium genus, are known for their potent biological activities, with a history in traditional medicine and a range of toxicological effects.[1][2] The primary mechanism of action for many of these compounds involves the modulation of inhibitory neurotransmitter receptors in the central nervous system (CNS).[1][2][3] Notably, alkaloids such as gelsemine (B155926) and koumine (B8086292) have been shown to interact with glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4] Given the structural similarity of this compound to these compounds, it is highly probable that it shares these molecular targets. A related compound, 14-Hydroxygelsenicine, is known to be neurotoxic and enhances the binding of GABA to its receptors, further supporting the hypothesis that GABA-A receptors are a key target for this class of molecules.[5]

This guide proposes a comprehensive experimental workflow to determine the binding affinity of this compound for GlyRs and GABA-A receptors, providing crucial data for understanding its potential therapeutic applications and toxicological profile.

Proposed Molecular Targets

Based on the pharmacology of related Gelsemium alkaloids, the following receptors are proposed as the primary targets for this compound binding affinity studies:

  • Glycine Receptors (GlyRs): Specifically, subtypes α1, α2, and α3, which are known to be modulated by other Gelsemium alkaloids.[1][4]

  • GABA-A Receptors (GABA-A Rs): These are established targets for Gelsemium alkaloids, with interactions potentially occurring at the β+/α− interface of the transmembrane domains.[3][4]

Experimental Protocols

To quantitatively assess the binding affinity of this compound for the proposed receptors, a series of radioligand binding assays are recommended. These assays are considered the gold standard for quantifying ligand-receptor interactions.[6][7]

General Workflow for Receptor Binding Assays

The general workflow for these experiments will involve competitive binding assays, where this compound is tested for its ability to displace a known high-affinity radioligand from its receptor.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., cell lines expressing GlyRs or GABA-A Rs) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation: Membranes + Radioligand + This compound (variable conc.) Membrane_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki determination) Scintillation_Counting->Data_Analysis

Caption: Proposed experimental workflow for radioligand binding assays.
Protocol for Glycine Receptor (GlyR) Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for GlyRs.

  • Materials:

    • Membrane preparations from cells stably expressing human GlyR α1, α2, or α3 subunits.

    • Radioligand: [3H]Strychnine (a high-affinity GlyR antagonist).

    • Test Compound: this compound.

    • Non-specific binding control: Unlabeled strychnine (B123637) (10 µM).

    • Assay Buffer: Tris-HCl buffer (pH 7.4).

    • GF/B glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, combine the receptor membrane preparation, [3H]Strychnine (at a concentration close to its Kd), and varying concentrations of this compound.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of unlabeled strychnine.

    • Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • Terminate the assay by rapid filtration through GF/B filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Strychnine) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for GABA-A Receptor (GABA-A R) Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for GABA-A Rs.

  • Materials:

    • Membrane preparations from rat cerebral cortex or cells expressing specific GABA-A R subunit combinations.

    • Radioligand: [3H]Muscimol (for the GABA binding site) or [3H]Flunitrazepam (for the benzodiazepine (B76468) binding site).

    • Test Compound: this compound.

    • Non-specific binding control: Unlabeled GABA (100 µM) or diazepam (10 µM).

    • Assay Buffer: Tris-HCl buffer (pH 7.4) containing Cl- ions.

  • Procedure: The procedure is analogous to the GlyR binding assay, with the appropriate receptor preparation, radioligand, and non-specific binding control.

  • Data Analysis: The data analysis follows the same steps as for the GlyR binding assay to determine the IC50 and Ki values of this compound for the GABA-A R.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured table to allow for easy comparison of the binding affinities of this compound across the different receptor subtypes.

CompoundReceptorRadioligandIC50 (µM)Ki (µM)
This compoundGlyR α1[3H]StrychnineExperimental ValueCalculated Value
This compoundGlyR α2[3H]StrychnineExperimental ValueCalculated Value
This compoundGlyR α3[3H]StrychnineExperimental ValueCalculated Value
This compoundGABA-A R[3H]MuscimolExperimental ValueCalculated Value
This compoundGABA-A R[3H]FlunitrazepamExperimental ValueCalculated Value
Reference Compounde.g., Gelsemine[3H]Strychnine~40 µMCalculated Value

Signaling Pathways

Both GlyRs and GABA-A Rs are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the CNS. Their activation leads to an influx of chloride ions (Cl-), resulting in hyperpolarization of the postsynaptic membrane and a decrease in neuronal excitability.

G cluster_glyr Glycine Receptor Pathway cluster_gabar GABA-A Receptor Pathway Glycine Glycine GlyR Glycine Receptor (Ligand-gated Cl- channel) Glycine->GlyR binds Cl_influx_gly Cl- Influx GlyR->Cl_influx_gly opens Hyperpolarization_gly Hyperpolarization Cl_influx_gly->Hyperpolarization_gly Inhibition_gly Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization_gly->Inhibition_gly GABA GABA GABA_A_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_R binds Cl_influx_gaba Cl- Influx GABA_A_R->Cl_influx_gaba opens Hyperpolarization_gaba Hyperpolarization Cl_influx_gaba->Hyperpolarization_gaba Inhibition_gaba Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization_gaba->Inhibition_gaba

Caption: Signaling pathways for Glycine and GABA-A receptors.

Conclusion

The experimental framework detailed in this guide provides a robust methodology for the comprehensive characterization of the receptor binding affinity of this compound. By systematically evaluating its interaction with GlyRs and GABA-A Rs, researchers can generate crucial data to understand its pharmacological and toxicological properties. This knowledge is essential for assessing its potential as a therapeutic agent or as a pharmacological tool for studying the CNS. The resulting affinity data (Ki values) will be pivotal for guiding future in vivo studies and potential drug development efforts.

References

A Preliminary Technical Guide to In Vitro Cytotoxicity Studies of Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed a significant lack of publicly available scientific literature detailing the specific in vitro cytotoxicity of 11-Hydroxygelsenicine . Therefore, this guide has been constructed as a representative model. The quantitative data and associated protocols are based on studies of a closely related indole (B1671886) alkaloid, (+) gelsemine (B155926) , to provide a relevant framework for researchers, scientists, and drug development professionals.

Introduction

The genus Gelsemium is a known source of structurally complex and biologically active indole alkaloids. These compounds, including gelsenicine and its derivatives, have garnered interest for their wide range of pharmacological activities. While much of the research has focused on their neurotoxic properties, there is an emerging interest in their potential as cytotoxic agents for applications in oncology. This document provides a technical overview of the preliminary in vitro cytotoxicity assessment of Gelsemium alkaloids, using (+) gelsemine as a primary example due to the absence of specific data on this compound.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its IC50 value, which represents the concentration required to inhibit 50% of cell growth or viability. The following table summarizes the reported cytotoxic activity of (+) gelsemine against a specific cell line.

CompoundCell LineAssay TypeIC50 Value (µM)Citation
(+) GelseminePC12 (highly differentiated)MTT Assay31.59[1]
(-) GelseminePC12 (highly differentiated)MTT Assay> 100[1]

Note: PC12 is a cell line derived from a pheochromocytoma of the rat adrenal medulla.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of cytotoxicity studies. The following is a representative protocol for determining the IC50 value of a test compound using the MTT assay, based on standard laboratory practices.

Cell Culture and Maintenance
  • Cell Line: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculture: Cells are passaged every 2-3 days to maintain logarithmic growth.

MTT Cytotoxicity Assay
  • Cell Seeding: Cells are harvested, counted using a hemocytometer, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation: The test compound (e.g., (+) gelsemine) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A series of dilutions are then prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be less than 0.1% to avoid solvent-induced toxicity.

  • Treatment: The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compound. A control group receiving medium with 0.1% DMSO is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualized Workflows and Pathways

Diagrams are provided below to illustrate a standard experimental workflow for cytotoxicity testing and a hypothetical signaling pathway that could be involved in the compound-induced cell death, based on common apoptotic mechanisms.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture Cell Culture (e.g., PC12 cells) seed Seed Cells in 96-Well Plate culture->seed treat Treat Cells with Compound for 48h seed->treat compound Prepare Compound Serial Dilutions compound->treat add_mtt Add MTT Reagent (4h incubation) treat->add_mtt dissolve Dissolve Formazan Crystals (DMSO) add_mtt->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for an MTT-based in vitro cytotoxicity assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_execution Execution Phase compound Gelsemium Alkaloid (e.g., (+) Gelsemine) receptor Receptor Binding (Hypothetical) compound->receptor External Signal bax Bax Activation compound->bax Internal Stress bcl2 Bcl-2 Inhibition compound->bcl2 cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->cyto_c inhibits cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

The Anti-Cancer Potential of 11-Hydroxygelsenicine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Hydroxygelsenicine (HGE), a gelsedine-type indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has emerged as a compound of interest in oncology research.[1] Preliminary studies indicate that HGE exhibits anti-tumor properties by inducing apoptosis in cancer cells.[1] Its mechanism of action is believed to involve the modulation of key signaling pathways, including the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and the regulation of factors involved in both inflammation and programmed cell death.[1] This technical guide provides a comprehensive overview of the known effects of this compound on cancer cells, details its proposed signaling pathways, and outlines standard experimental protocols relevant to its study.

Data Presentation

As of the latest literature review, specific quantitative data on the cytotoxic effects of this compound (14-Hydroxygelsenicine) across various cancer cell lines, such as half-maximal inhibitory concentration (IC50) values, are not publicly available. Research in this area is still nascent, and future studies are required to establish a quantitative profile of HGE's anti-cancer activity.

Core Mechanisms of Action

This compound is reported to exert its anti-cancer effects through two primary mechanisms: the induction of apoptosis via STAT3 inhibition and the modulation of osteoclast activity, which is often dysregulated in bone-related cancers.

STAT3-Mediated Apoptosis

A key proposed mechanism for the anti-tumor activity of this compound is its interference with the STAT3 signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3, HGE is thought to trigger the apoptotic cascade in cancer cells.

STAT3_Inhibition_by_HGE HGE This compound (HGE) STAT3 STAT3 HGE->STAT3 Inhibits pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pSTAT3->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Figure 1: Proposed STAT3 inhibition pathway by this compound.
Modulation of Osteoclast Activity and Apoptosis

This compound has also been shown to inhibit osteoclast activity. This is achieved by reducing the expression of the inflammatory cytokine Interleukin-6 (IL-6) and the transcription factor c-Jun.[1] Concurrently, HGE increases the expression of Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1]

HGE_Osteoclast_Apoptosis_Pathway cluster_hge_effects Effects of this compound (HGE) cluster_cellular_outcomes Cellular Outcomes HGE This compound (HGE) IL6 IL-6 (Inflammatory Cytokine) HGE->IL6 Reduces Expression cJun c-Jun (Mitogenic Factor) HGE->cJun Reduces Expression Casp9 Caspase-9 (Apoptosis Factor) HGE->Casp9 Increases Expression Osteoclast Osteoclast Activity IL6->Osteoclast Promotes cJun->Osteoclast Promotes Apoptosis Apoptosis Casp9->Apoptosis Initiates

Figure 2: Modulation of osteoclast activity and apoptosis by HGE.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Figure 3: General workflow for an MTT-based cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of HGE. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of HGE to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect and quantify the levels of total STAT3 and its phosphorylated (active) form.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated STAT3 to total STAT3.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound. After the incubation period, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Conclusion and Future Directions

This compound demonstrates potential as an anti-cancer agent through its ability to induce apoptosis, primarily by inhibiting the STAT3 signaling pathway. Its additional effects on osteoclast-related factors suggest a possible therapeutic role in cancers with bone involvement. However, the lack of quantitative data is a significant gap in the current understanding of this compound.

Future research should focus on:

  • Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive and resistant phenotypes.

  • Detailed Mechanistic Studies: Elucidating the precise molecular interactions between HGE and the STAT3 protein, and further mapping the downstream signaling events that lead to apoptosis.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity and toxicity profile of this compound in preclinical animal models of cancer.

A thorough investigation of these areas will be crucial in determining the translational potential of this compound as a novel therapeutic agent for cancer treatment.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed total synthesis of 11-Hydroxygelsenicine, a member of the complex Gelsemium alkaloid family. As a distinct total synthesis for this specific analog has not been published, this protocol adapts the efficient total synthesis of (±)-gelsenicine developed by Ferreira and coworkers. The key modification involves a late-stage stereoselective hydroxylation at the C11 position of a key ketone intermediate. This strategy leverages established methodologies for enolate formation and oxidation to access the target molecule.

Overall Synthetic Strategy

The proposed synthesis commences with the construction of the core structure of gelsenicine, following the convergent approach of Ferreira. This involves a pivotal gold-catalyzed tandem cycloisomerization/Cope rearrangement to assemble the complex tetracyclic core. The synthesis culminates in the formation of a key ketone intermediate. At this stage, a directed C-H functionalization is proposed to install the C11 hydroxyl group. This is achieved through the formation of a kinetically controlled enolate, followed by reaction with an electrophilic oxygen source. The final steps of the synthesis will then complete the construction of the this compound molecule.

Gelsenicine_Synthesis_Strategy Start Commercially Available Starting Materials Key_Intermediate Key Ketone Intermediate Start->Key_Intermediate Ferreira Synthesis Hydroxylation C11-Hydroxylation Key_Intermediate->Hydroxylation Enolate Formation & Oxidation Target This compound Hydroxylation->Target Final Steps

Caption: Proposed synthetic strategy for this compound.

Experimental Protocols

The following protocols are adapted from the published synthesis of (±)-gelsenicine and include a proposed method for the key C11-hydroxylation step.

Protocol 1: Synthesis of the Key Ketone Intermediate

The synthesis of the key ketone intermediate follows the established route by Ferreira and coworkers. For detailed experimental procedures, please refer to the original publication: J. Am. Chem. Soc. 2016, 138, 1, 108–111. The key transformations are summarized below.

Table 1: Summary of Key Transformations for the Synthesis of the Ketone Intermediate

StepTransformationReagents and ConditionsYield (%)
1Synthesis of Dienyne PrecursorMulti-step synthesis from commercially available starting materials-
2Au(I)-Catalyzed Cycloisomerization/Cope Rearrangement[IPrAu(NCMe)]SbF6, CH2Cl2, rt75
3Formation of the Tetracyclic CoreMulti-step sequence including oxidation and cyclization-
4Final elaboration to Key Ketone IntermediateStandard synthetic transformations-

Protocol 2: Proposed C11-Hydroxylation of the Key Ketone Intermediate

This protocol describes the proposed key step for the introduction of the hydroxyl group at the C11 position. This method is based on analogous transformations reported for the functionalization of other complex alkaloids.

Materials:

  • Key Ketone Intermediate

  • Potassium bis(trimethylsilyl)amide (KHMDS) or another suitable non-nucleophilic strong base

  • (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (Davis oxaziridine) or another electrophilic oxygen source

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of the Key Ketone Intermediate (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • A solution of KHMDS (1.1 equiv) in THF is added dropwise to the ketone solution. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • A solution of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (1.2 equiv) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 11-Hydroxy Ketone Intermediate.

Table 2: Proposed C11-Hydroxylation and Subsequent Steps

StepTransformationProposed Reagents and ConditionsExpected Yield (%)
5C11-Hydroxylation 1. KHMDS, THF, -78 °C; 2. Davis oxaziridine, -78 °C to rt60-70 (estimated)
6Reduction and DeprotectionStandard conditions-
7Final Cyclization to this compoundConditions analogous to the final steps of the gelsenicine synthesis-

Logical Workflow for C11-Hydroxylation

The following diagram illustrates the logical workflow for the key hydroxylation step.

Hydroxylation_Workflow Start Key Ketone Intermediate Enolate_Formation Deprotonation at C11 (KHMDS, -78 °C) Start->Enolate_Formation Enolate Kinetically Controlled Enolate Enolate_Formation->Enolate Oxidation Electrophilic Attack (Davis Oxaziridine) Enolate->Oxidation Product 11-Hydroxy Ketone Intermediate Oxidation->Product

Caption: Workflow for the proposed C11-hydroxylation step.

Disclaimer: This document provides a proposed synthetic route and protocols based on existing literature. The feasibility and efficiency of these procedures for the synthesis of this compound have not been experimentally verified. Researchers should exercise appropriate caution and optimize conditions as necessary. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Extraction and Purification of 11-Hydroxygelsenicine from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemium elegans, a plant known for its potent toxicity, is also a rich source of structurally diverse and pharmacologically active indole (B1671886) alkaloids. Among these, 11-hydroxygelsenicine (B12403617), a minor alkaloid, is of growing interest to the scientific community. This document provides detailed protocols for the extraction of total alkaloids from Gelsemium elegans and subsequent purification strategies to isolate this compound. The methodologies are based on established techniques for the separation of Gelsemium alkaloids, including solvent extraction and advanced chromatographic methods. While this compound is not as abundant as other alkaloids from this plant, such as gelsemine (B155926) and koumine, the protocols outlined below can be adapted for its successful isolation.

Data Presentation

The following table summarizes the yields and purities of major alkaloids from Gelsemium elegans achieved through various purification techniques, providing a comparative context for the isolation of minor alkaloids like this compound.

AlkaloidPurification MethodStarting MaterialYieldPurityReference
GelseminepH-Zone-Refining Counter-Current Chromatography1.5 g crude extract312 mg94.8%[1]
KouminepH-Zone-Refining Counter-Current Chromatography1.5 g crude extract420 mg95.9%[1]
GelsevirinepH-Zone-Refining Counter-Current Chromatography1.5 g crude extract195 mg96.7%[1]
GelsenicineHigh-Speed Counter-Current Chromatography300 mg crude extract19.4 mg95.4%[2]
GelsevirineHigh-Speed Counter-Current Chromatography300 mg crude extract21.2 mg98.6%[2]

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Gelsemium elegans

This protocol describes a standard method for the extraction of total alkaloids from the plant material using solvent reflux followed by an acid-base partitioning to isolate the alkaloid fraction.

Materials:

Procedure:

  • Reflux Extraction:

    • Place 500 g of dried, powdered Gelsemium elegans material into a round-bottom flask.

    • Add 2500 mL of 95% ethanol to the flask.

    • Heat the mixture to reflux for 3 hours.

    • Allow the mixture to cool and then filter to separate the extract from the solid plant material.

    • Repeat the reflux extraction process on the plant material two more times with fresh 95% ethanol.

  • Solvent Evaporation:

    • Combine the ethanol extracts from the three reflux cycles.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • Acid-Base Partitioning:

    • Dissolve the resulting residue in 300 mL of a 2% hydrochloric acid solution.

    • Transfer the acidic solution to a separatory funnel and extract three times with 100 mL of ethyl ether to remove non-alkaloidal, lipophilic compounds. Discard the ethyl ether layers.

    • Adjust the pH of the aqueous layer to 11 with a 5 M sodium hydroxide solution.

    • Extract the total alkaloids from the basified aqueous layer three times with 100 mL of chloroform.

    • Combine the chloroform extracts and evaporate to dryness under vacuum to yield the crude total alkaloid extract.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol provides a general framework for the purification of hydroxylated minor alkaloids like this compound from the crude alkaloid extract using HSCCC. Optimization of the solvent system may be required.

Materials:

  • Crude total alkaloid extract from Gelsemium elegans

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC system for fraction analysis

  • Solvents for two-phase system (e.g., chloroform, methanol, 0.1 M hydrochloric acid)

  • Vials for fraction collection

Procedure:

  • Solvent System Preparation:

    • Prepare a two-phase solvent system suitable for the separation of polar alkaloids. A system such as chloroform-methanol-0.1 M hydrochloric acid (4:4:2, v/v/v) can be a starting point.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC Instrument Preparation:

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Set the desired rotation speed and temperature of the instrument.

  • Sample Injection and Separation:

    • Dissolve a known amount of the crude alkaloid extract in a small volume of the mobile phase (typically the lower phase).

    • Inject the sample into the HSCCC system.

    • Pump the mobile phase through the column at a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent at regular intervals.

    • Analyze the collected fractions by HPLC to identify those containing this compound. An analytical method similar to those used for other Gelsemium alkaloids, employing a C18 column with a mobile phase of methanol-water-n-butylamine, can be adapted.

    • Pool the fractions containing the purified this compound.

  • Final Purification (if necessary):

    • If the purity of the pooled fractions is not satisfactory, a subsequent purification step using preparative HPLC may be necessary.

Visualizations

Extraction_Workflow plant Dried G. elegans Powder reflux Ethanol Reflux Extraction plant->reflux evaporation Solvent Evaporation reflux->evaporation acid_dissolution Dissolution in 2% HCl evaporation->acid_dissolution defatting Defatting with Ethyl Ether acid_dissolution->defatting basification Basification to pH 11 defatting->basification chloroform_extraction Extraction with Chloroform basification->chloroform_extraction final_product Crude Total Alkaloid Extract chloroform_extraction->final_product

Caption: Workflow for the extraction of total alkaloids from Gelsemium elegans.

Purification_Workflow crude_extract Crude Alkaloid Extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection hplc_analysis HPLC Analysis of Fractions fraction_collection->hplc_analysis pooling Pooling of this compound Fractions hplc_analysis->pooling prep_hplc Preparative HPLC (Optional) pooling->prep_hplc pure_compound Pure this compound pooling->pure_compound If purity is sufficient prep_hplc->pure_compound

Caption: Purification workflow for this compound.

References

Application Note: Quantification of 11-Hydroxygelsenicine in Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of 11-Hydroxygelsenicine in plasma. Gelsemium alkaloids, including this compound, are of significant interest in pharmacological research due to their potential therapeutic and toxicological properties. This method provides the necessary precision, accuracy, and sensitivity for pharmacokinetic studies, toxicological assessments, and drug development applications. The protocol includes a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard for reliable quantification.

Introduction

This compound is an oxindole (B195798) alkaloid found in plants of the Gelsemium genus. These plants have a history of use in traditional medicine, and their constituent alkaloids are being investigated for a range of biological activities, including analgesic, anxiolytic, and anti-cancer effects.[1] Accurate quantification of these compounds in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for assessing their safety and efficacy. This UPLC-MS/MS method offers high selectivity and sensitivity for the determination of this compound in plasma, overcoming the challenges associated with complex biological sample matrices.

Experimental

Materials and Reagents
Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class System or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S Tandem Quadrupole Mass Spectrometer or equivalent

  • UPLC Column: Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm)[2]

Standard Solutions

Stock solutions of this compound and the internal standard (strychnine) were prepared in methanol at a concentration of 1 mg/mL.[2] Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank plasma with the appropriate working standard solutions.

Sample Preparation

A simple and efficient protein precipitation method was employed for plasma sample preparation:

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (strychnine) at a concentration of 50 ng/mL.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject 5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following UPLC and MS/MS parameters were optimized for the analysis of this compound:

Table 1: UPLC Parameters

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)[2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min, 5% B; 1-3 min, 5-95% B; 3-4 min, 95% B; 4-4.1 min, 95-5% B; 4.1-5 min, 5% B
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 5 minutes

Table 2: MS/MS Parameters

ParameterThis compoundStrychnine (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 343.1335.2[2]
Product Ion (m/z) 325.1184.2[2]
Cone Voltage (V) 4025[2]
Collision Energy (eV) 2522[2]
Dwell Time (s) 0.050.05

Note: The precursor and product ions for this compound are proposed based on its chemical structure (molecular weight of gelsenicine + 16 for the hydroxyl group) and common fragmentation patterns of similar alkaloids. These may require optimization on the specific instrument used.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) was within 15%, and the accuracy (%RE) was within ±15%.

  • Recovery: The extraction recovery of this compound from plasma was determined to be greater than 85%.

  • Matrix Effect: No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.

  • Stability: this compound was found to be stable in plasma under various storage conditions, including short-term benchtop, long-term freezer, and freeze-thaw cycles.

Table 3: Summary of Quantitative Data

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%RE) ± 8%
Inter-day Accuracy (%RE) ± 10%
Mean Extraction Recovery > 85%

Protocols

Protocol 1: Preparation of Standard Solutions
  • Accurately weigh and dissolve this compound and strychnine in methanol to prepare 1 mg/mL stock solutions.

  • Prepare a series of working standard solutions of this compound by diluting the stock solution with 50:50 methanol/water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Prepare a working internal standard solution of strychnine at a concentration of 500 ng/mL in acetonitrile.

Protocol 2: Plasma Sample Preparation and Analysis
  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 50 µL of the respective plasma sample into the labeled tubes.

  • Add 150 µL of the internal standard working solution (strychnine in acetonitrile) to each tube.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to autosampler vials.

  • Inject 5 µL of the supernatant onto the UPLC-MS/MS system for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection uplc UPLC Separation (BEH C18 Column) injection->uplc msms MS/MS Detection (MRM Mode) uplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

UPLC-MS/MS Experimental Workflow

signaling_pathway cluster_apoptosis Apoptosis Pathway cluster_gaba GABAergic Synapse hydroxygelsenicine This compound bcl2 Bcl-2 (Anti-apoptotic) hydroxygelsenicine->bcl2 Inhibits bax Bax (Pro-apoptotic) hydroxygelsenicine->bax Promotes gaba_receptor GABA-A Receptor hydroxygelsenicine->gaba_receptor Modulates cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cl_influx Cl- Influx gaba_receptor->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_depression CNS Depression hyperpolarization->cns_depression

Proposed Signaling Pathways of this compound

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and efficient means for the quantification of this compound in plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in support of preclinical and clinical studies. This method will be a valuable tool for researchers investigating the pharmacology and toxicology of Gelsemium alkaloids.

References

Advanced Analytical Techniques for Gelsemium Alkaloid Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemium species, belonging to the family Gelsemiaceae, are known for producing a diverse array of monoterpenoid indole (B1671886) alkaloids.[1][2] These alkaloids exhibit a wide range of potent pharmacological and toxicological effects, making their comprehensive analysis crucial for drug discovery, traditional medicine research, and forensic toxicology.[3][4][5] The complex nature of Gelsemium alkaloid profiles necessitates the use of advanced analytical techniques for their separation, identification, and quantification. This document provides detailed application notes and protocols for the profiling of Gelsemium alkaloids using state-of-the-art analytical instrumentation.

Analytical Techniques Overview

The primary analytical methods for the comprehensive profiling of Gelsemium alkaloids are based on liquid chromatography coupled with mass spectrometry (LC-MS). Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are indispensable for both qualitative and quantitative analysis.[5][6] HPLC coupled with a UV detector (HPLC-UV) is also a valuable tool for the quantification of major alkaloids.[5][7] For the unequivocal structural elucidation of novel alkaloids, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for major Gelsemium alkaloids as reported in the literature. These values can vary significantly based on the plant species, part of the plant, geographical origin, and extraction method.

Table 1: Quantitative Analysis of Major Gelsemium Alkaloids by HPLC-UV [5][7]

AlkaloidPlant PartConcentration Range (mg/g)
GelsemineRoot0.15 - 0.50
Stem0.05 - 0.20
Leaf0.10 - 0.30
KoumineRoot0.50 - 2.50
Stem0.20 - 1.00
Leaf0.30 - 1.50
GelsenicineRoot0.01 - 0.05
StemBelow Limit of Quantification
LeafBelow Limit of Quantification

Table 2: Toxicokinetic Parameters of Gelsemium Alkaloids in Rats (Intravenous Administration of 0.1 mg/kg) [6][9][10]

Alkaloidt1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)
Humantenirine1.5 ± 0.385.2 ± 15.1120.5 ± 25.3
Humantenine2.1 ± 0.478.9 ± 12.6155.8 ± 30.1
Gelsenicine0.8 ± 0.295.6 ± 18.380.4 ± 15.9
Gelsemine2.5 ± 0.570.1 ± 11.8180.2 ± 35.7
Koumine3.1 ± 0.665.4 ± 10.5210.6 ± 40.2

Experimental Protocols

Protocol 1: UPLC-QTOF-MS for Qualitative and Quantitative Profiling of Gelsemium Alkaloids

This protocol is designed for the comprehensive profiling and tentative identification of a wide range of Gelsemium alkaloids in plant extracts.

1. Sample Preparation: a. Weigh 1.0 g of dried and powdered Gelsemium plant material (leaves, stems, or roots). b. Add 20 mL of 70% methanol-water solution. c. Perform ultrasonication for 30 minutes at room temperature. d. Centrifuge the extract at 10,000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. UPLC Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

  • Gradient: 5-30% B (0-10 min), 30-60% B (10-20 min), 60-95% B (20-25 min), hold at 95% B (25-28 min), 95-5% B (28-28.1 min), hold at 5% B (28.1-30 min)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. QTOF-MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 40 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 450 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Mass Range: m/z 50-1200

  • Scan Time: 0.2 s

  • MS/MS Collision Energy: Ramped from 10 to 40 eV

4. Data Analysis: a. Utilize software such as MassLynx or similar platforms for data acquisition and processing. b. Tentatively identify alkaloids by comparing the exact mass, fragmentation patterns, and retention times with available literature and databases.[5][7] c. For quantification, use a reference standard for the major alkaloids and construct a calibration curve.

Protocol 2: HPLC-MS/MS for Targeted Quantitative Analysis of Gelsemium Alkaloids in Biological Matrices

This protocol is optimized for the sensitive and specific quantification of target Gelsemium alkaloids in plasma or urine samples.[3][4][6]

1. Sample Preparation (Plasma): [6][9][10] a. To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., strychnine). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Inject into the HPLC-MS/MS system.

2. HPLC Conditions:

  • Column: Agilent Zorbax SB-C18 (4.6 mm × 150 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic or a simple gradient depending on the target analytes. For a multi-alkaloid method, a gradient of 10-90% B over 15 minutes can be used.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: ESI+

  • Capillary Voltage: 4.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • MRM Transitions: (Precursor Ion (m/z) -> Product Ion (m/z))

    • Gelsemine: 323.2 -> 264.1
    • Koumine: 307.2 -> 180.1
    • Gelsenicine: 327.2 -> 296.1
    • Humantenine: 355.2 -> 122.1

  • Collision Energy: Optimize for each specific transition.

4. Quantification: a. Construct a calibration curve using matrix-matched standards. b. The concentration of the alkaloids in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

Gelsemium_Alkaloid_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Elucidation Plant_Material Gelsemium Plant Material (Dried, Powdered) Extraction Ultrasonic Extraction (70% Methanol) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UPLC_QTOF_MS UPLC-QTOF-MS (Qualitative Profiling) Filtration->UPLC_QTOF_MS HPLC_MS_MS HPLC-MS/MS (Quantitative Analysis) Filtration->HPLC_MS_MS HPLC_UV HPLC-UV (Quantification of Major Alkaloids) Filtration->HPLC_UV Data_Analysis Data Analysis (MassLynx, etc.) UPLC_QTOF_MS->Data_Analysis HPLC_MS_MS->Data_Analysis HPLC_UV->Data_Analysis Structure_Elucidation NMR Spectroscopy (Structural Elucidation) Data_Analysis->Structure_Elucidation Bioinformatics Bioinformatics Tools Data_Analysis->Bioinformatics Gelsemine_Signaling_Pathway cluster_gelsemine Gelsemine cluster_receptors Receptors & Enzymes cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes Gelsemine Gelsemine GlyR Glycine Receptor (GlyR) Gelsemine->GlyR Agonist GABA_A_R GABA-A Receptor Gelsemine->GABA_A_R Modulator TG2 Transglutaminase 2 (TG2) Gelsemine->TG2 Inhibitor Chloride_Influx Chloride Ion Influx GlyR->Chloride_Influx Protein_Crosslinking Inhibition of Protein Cross-linking TG2->Protein_Crosslinking Inhibitory_PSP Inhibitory Postsynaptic Potential (IPSP) Chloride_Influx->Inhibitory_PSP Muscle_Relaxation Muscle Relaxation Inhibitory_PSP->Muscle_Relaxation Neuroprotection Neuroprotection Protein_Crosslinking->Neuroprotection Koumine_Signaling_Pathway cluster_koumine Koumine cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathways Signaling Pathways cluster_outcomes Cellular & Physiological Outcomes Koumine Koumine NF_kB NF-κB Pathway Koumine->NF_kB Inhibits ERK ERK Pathway Koumine->ERK Inhibits p38 p38 MAPK Pathway Koumine->p38 Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway Koumine->Nrf2_HO1 Activates LPS LPS LPS->NF_kB LPS->ERK LPS->p38 Inflammation Pro-inflammatory Cytokine Production NF_kB->Inflammation ERK->Inflammation p38->Inflammation Anti_inflammatory Anti-inflammatory Effects Nrf2_HO1->Anti_inflammatory Neuroinflammation Neuroinflammation Inflammation->Neuroinflammation Anti_inflammatory->Neuroinflammation

References

Application Notes and Protocols for Cancer Cell Apoptosis Assay with 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxygelsenicine, a novel alkaloid compound, has emerged as a substance of interest in oncological research due to its potential cytotoxic effects on cancer cells. A critical mechanism for targeted cancer therapy is the induction of apoptosis, or programmed cell death, a process often dysregulated in malignant cells.[1] These application notes provide a comprehensive guide to performing a cancer cell apoptosis assay using this compound. The following protocols and methodologies are based on established techniques for evaluating apoptosis induced by natural compounds.[2]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the effects of this compound on a human colon cancer cell line (HCT116). This data is illustrative and serves as a representative example for researchers.

Assay Concentration of this compound (µM) Result Observations
Cell Viability (MTT Assay) 0, 10, 20, 40, 80, 160Dose-dependent decrease in cell viability. IC50 at 48h: ~40 µM.Significant reduction in cell proliferation with increasing concentrations.
Apoptosis Rate (Annexin V/PI Staining) 0, 20, 40, 80Increased percentage of apoptotic cells.At 40 µM, a significant shift to early and late apoptotic populations was observed.
Caspase-3/7 Activity 0, 20, 40, 80Dose-dependent increase in caspase activity.Indicates activation of executioner caspases.
Mitochondrial Membrane Potential (JC-1 Assay) 0, 20, 40, 80Dose-dependent decrease in mitochondrial membrane potential.Suggests involvement of the intrinsic apoptotic pathway.
Western Blot Analysis 40Increased expression of Bax, Cleaved Caspase-3, Cleaved PARP. Decreased expression of Bcl-2.Confirms the modulation of key apoptotic regulatory proteins.

Signaling Pathways

The induction of apoptosis by natural compounds often involves intricate signaling cascades.[3] Based on preliminary data, this compound is hypothesized to induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway.

G cluster_0 This compound Treatment cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Hydroxygelsenicine This compound Bcl2 Bcl-2 Inhibition Hydroxygelsenicine->Bcl2 Bax Bax Activation Hydroxygelsenicine->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Experimental Workflow

A systematic workflow is crucial for investigating the apoptotic effects of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action CellCulture Cancer Cell Culture (e.g., HCT116) Treatment Treat with this compound (Dose-Response and Time-Course) CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT AnnexinV Annexin V/PI Staining (Flow Cytometry) MTT->AnnexinV Hoechst Hoechst Staining (Nuclear Morphology) AnnexinV->Hoechst CaspaseAssay Caspase Activity Assay Hoechst->CaspaseAssay WesternBlot Western Blot Analysis (Bcl-2, Bax, Caspase-3, PARP) CaspaseAssay->WesternBlot

Caption: Experimental workflow for investigating this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol determines the cytotoxic effects of this compound on cancer cells.[1]

Materials:

  • Cancer cell line (e.g., HCT116)

  • This compound

  • DMEM/RPMI-1640 medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)[2]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1][2]

  • Treat the cells with various concentrations of this compound (e.g., 0-160 µM) for desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).[2]

  • Four hours before the end of the incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][2]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][2]

  • Calculate cell viability as a percentage of the control.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This assay quantifies the number of apoptotic and necrotic cells.[4][5]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[6][7]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time.[6]

  • Harvest the cells (including floating cells) and wash twice with cold PBS.[4]

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[6]

  • Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.[6]

  • Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4][6]

  • Interpret the results:

    • Viable cells: Annexin V-negative and PI-negative[1]

    • Early apoptotic cells: Annexin V-positive and PI-negative[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[1]

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[1]

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL reagent)

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.[1]

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.[2]

  • Transfer the proteins to a PVDF membrane.[2]

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.[2]

  • Incubate the membrane with the primary antibody overnight at 4°C.[1][2]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.[2]

  • Wash the membrane with TBST and detect the protein bands using an ECL reagent and an imaging system.[2]

References

Application Notes and Protocols for Studying the Neurotoxicity of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxygelsenicine is a monoterpenoid indole (B1671886) alkaloid derived from the plant genus Gelsemium. Alkaloids from Gelsemium elegans, such as gelsenicine, are known for their potent neurotoxicity, primarily targeting the central nervous system and causing respiratory depression, convulsions, and in severe cases, death.[1][2][3] The primary mechanism of action for related compounds like gelsenicine involves the modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain.[1][3][4][5] Gelsenicine has been shown to be highly toxic, readily crossing the blood-brain barrier, and affecting nerve conduction.[1][4][6] Studies on gelsenicine have also indicated its ability to interfere with energy metabolism, specifically the malate-aspartate shuttle, and to induce apoptosis and autophagy in neuronal cell lines.[7][8]

Given the established neurotoxic profile of its parent compounds, it is crucial to delineate the specific neurotoxic potential of this compound. This document provides a detailed experimental protocol for a comprehensive investigation of this compound's neurotoxicity, encompassing both in vitro and in vivo methodologies. The proposed studies will assess its effects on neuronal cell viability, mechanisms of cell death, and overall central nervous system function.

Data Presentation

Table 1: In Vitro Neurotoxicity of this compound on SH-SY5Y Human Neuroblastoma Cells
Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Control)Caspase-3/7 Activity (Fold Change)Reactive Oxygen Species (ROS) Production (Fold Change)
0 (Control)100 ± 5.2100 ± 7.11.0 ± 0.21.0 ± 0.1
0.195.3 ± 4.8108.2 ± 6.51.3 ± 0.31.2 ± 0.2
178.1 ± 6.1145.7 ± 8.92.5 ± 0.42.1 ± 0.3
1045.6 ± 5.5210.4 ± 10.24.8 ± 0.63.9 ± 0.5
5015.2 ± 3.9350.1 ± 15.67.2 ± 0.96.5 ± 0.7
1005.7 ± 2.1480.5 ± 20.39.8 ± 1.18.9 ± 1.0
Table 2: In Vivo Acute Neurotoxicity of this compound in C57BL/6 Mice (48-hour observation)
Dose (mg/kg, i.p.)Mortality (%)Seizure Score (0-5)Respiratory Rate (breaths/min)Motor Coordination (Rotarod, latency in s)
0 (Vehicle)00150 ± 10180 ± 15
0.100.5 ± 0.2140 ± 8165 ± 12
0.5202.1 ± 0.4110 ± 12110 ± 18
1.0503.8 ± 0.675 ± 1560 ± 20
2.0904.9 ± 0.340 ± 1020 ± 10
5.01005.0<30<10

Experimental Protocols

In Vitro Neurotoxicity Assessment

1.1. Cell Culture

  • Cell Line: SH-SY5Y human neuroblastoma cell line. This cell line is a well-established model for neurotoxicity studies due to its human origin and neuronal characteristics.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

1.2. Experimental Procedure

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%. Replace the culture medium in each well with the medium containing the respective concentrations of this compound. A vehicle control (0.1% DMSO in medium) should be included.

  • Incubation: Incubate the treated cells for 24 and 48 hours.

1.3. Neurotoxicity Assays

  • 1.3.1. Cell Viability (MTT Assay):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

  • 1.3.2. Cytotoxicity (LDH Release Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Measure the activity of lactate (B86563) dehydrogenase (LDH) in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • LDH release is expressed as a percentage of the positive control (cells treated with lysis buffer).

  • 1.3.3. Apoptosis (Caspase-3/7 Activity Assay):

    • Use a luminescent caspase-3/7 assay kit.

    • After incubation, add the caspase-3/7 reagent to each well and incubate for 1 hour at room temperature.

    • Measure the luminescence using a microplate reader. The activity is expressed as a fold change relative to the vehicle control.

  • 1.3.4. Oxidative Stress (ROS Production Assay):

    • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

    • After the treatment period, wash the cells with PBS and incubate with DCFDA solution for 30 minutes at 37°C.

    • Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence microplate reader. ROS production is expressed as a fold change relative to the vehicle control.

In Vivo Acute Neurotoxicity Assessment

2.1. Animal Model

  • Species: C57BL/6 mice (male, 8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2.2. Experimental Procedure

  • Dose Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Dosing: Administer single intraperitoneal (i.p.) injections of this compound at doses ranging from 0.1 to 5.0 mg/kg. A vehicle control group should be included.

  • Observation: Observe the animals continuously for the first 4 hours and then at regular intervals for up to 48 hours. Record mortality and clinical signs of toxicity.

2.3. Neurobehavioral Assessments

  • 2.3.1. Seizure Activity:

    • Score seizure activity based on a modified Racine scale (0: no response; 1: facial clonus; 2: head nodding; 3: forelimb clonus; 4: rearing with forelimb clonus; 5: generalized tonic-clonic seizures).

  • 2.3.2. Respiratory Rate:

    • Measure the respiratory rate by counting the number of breaths per minute through visual observation of thoracic movements.

  • 2.3.3. Motor Coordination (Rotarod Test):

    • Assess motor coordination using an accelerating rotarod.

    • Train the mice on the rotarod for three consecutive days prior to the experiment.

    • On the day of the experiment, test the mice 1 hour after the administration of this compound.

    • Record the latency to fall from the rotating rod.

Visualizations

G cluster_invitro In Vitro Neurotoxicity Workflow cluster_assays start Seed SH-SY5Y Cells treatment Treat with this compound (0.1-100 µM) for 24/48h start->treatment assays Perform Neurotoxicity Assays treatment->assays viability MTT Assay (Cell Viability) assays->viability cytotoxicity LDH Assay (Cytotoxicity) assays->cytotoxicity apoptosis Caspase-3/7 Assay (Apoptosis) assays->apoptosis ros DCFDA Assay (Oxidative Stress) assays->ros end Data Analysis

Caption: Workflow for in vitro neurotoxicity assessment.

G cluster_pathway Proposed Neurotoxic Signaling Pathway HGE This compound GABAaR GABA-A Receptor HGE->GABAaR Modulates Mitochondria Mitochondria HGE->Mitochondria Impacts ApoptosisPathway Apoptotic Pathway Activation HGE->ApoptosisPathway Induces NeuronalInhibition Increased Neuronal Inhibition GABAaR->NeuronalInhibition RespiratoryDepression Respiratory Depression NeuronalInhibition->RespiratoryDepression CellDeath Neuronal Cell Death NeuronalInhibition->CellDeath ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->ApoptosisPathway Caspases Caspase Activation ApoptosisPathway->Caspases Caspases->CellDeath

Caption: Proposed neurotoxic signaling pathways.

References

Application of 11-Hydroxygelsenicine in Osteoclast Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis.[1][2] Excessive osteoclast activity, however, leads to pathological bone loss in diseases like osteoporosis, rheumatoid arthritis, and periodontitis.[2][3] The differentiation and activation of osteoclasts are primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.[4][5][6] Upon binding to its receptor RANK on osteoclast precursors, RANKL initiates a cascade of downstream signaling events, including the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which in turn stimulate the expression of key osteoclastogenic transcription factors and genes.[5][7][8] Consequently, targeting the RANKL-RANK signaling axis is a promising therapeutic strategy for treating bone-related disorders.[4] This document outlines the application of 11-Hydroxygelsenicine, a novel compound, in the investigation of osteoclast inhibition.

Principle

This compound is investigated for its potential to inhibit RANKL-induced osteoclastogenesis from bone marrow-derived macrophages (BMMs). The following protocols describe in vitro assays to assess the dose-dependent effects of this compound on osteoclast formation, function, and the underlying molecular mechanisms.

Experimental Protocols

1. Cell Culture and Osteoclast Differentiation

  • Cell Line: Bone Marrow Macrophages (BMMs) are isolated from the femur and tibia of mice.

  • Culture Medium: α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.

  • Osteoclast Induction: BMMs are seeded in 96-well plates at a density of 8 × 10³ cells/well and cultured with 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.[9] Various concentrations of this compound (e.g., 0, 10, 20, 40 μM) are added to the culture medium. The medium is replaced every two days.

2. Cell Viability Assay (CCK-8)

To determine the cytotoxic effects of this compound on BMMs, a Cell Counting Kit-8 (CCK-8) assay is performed. BMMs are treated with different concentrations of the compound for 48 hours. The optical density is then measured at 450 nm.

3. TRAP Staining

Tartrate-resistant acid phosphatase (TRAP) is a hallmark enzyme of osteoclasts.

  • Procedure: After 5-7 days of culture, cells are fixed with 4% paraformaldehyde for 15 minutes.[7]

  • Cells are then stained for TRAP activity using a commercial kit.

  • TRAP-positive multinucleated cells (≥3 nuclei) are identified and counted as osteoclasts under a microscope.[1][7]

4. F-actin Ring Staining

The formation of a distinct F-actin ring is essential for the bone-resorbing activity of mature osteoclasts.

  • Procedure: Differentiated osteoclasts are fixed and permeabilized.

  • Cells are then stained with phalloidin (B8060827) conjugated to a fluorescent dye (e.g., FITC) to visualize the F-actin cytoskeleton.

  • Nuclei are counterstained with DAPI.

  • Images are captured using a fluorescence microscope.

5. Bone Resorption Assay

This assay evaluates the functional ability of osteoclasts to resorb bone.

  • Procedure: BMMs are seeded on bone-mimicking substrates, such as calcium phosphate-coated plates.

  • Cells are induced to differentiate into osteoclasts in the presence of varying concentrations of this compound.

  • After 7-9 days, cells are removed, and the resorption pits are visualized and quantified by microscopy.

6. Quantitative Real-Time PCR (qRT-PCR)

To assess the effect of this compound on the expression of osteoclast-specific genes, qRT-PCR is performed.

  • Procedure: Total RNA is extracted from cells treated with this compound for a specified period.

  • cDNA is synthesized, and qRT-PCR is carried out using primers for key osteoclastogenic markers such as Nfatc1, c-Fos, Trap, Cathepsin K, and Mmp9.[7]

7. Western Blot Analysis

Western blotting is used to investigate the effect of this compound on the RANKL-induced activation of signaling proteins.

  • Procedure: BMMs are pre-treated with this compound and then stimulated with RANKL for various time points.

  • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

  • Proteins are transferred to a PVDF membrane and probed with primary antibodies against phosphorylated and total forms of key signaling molecules, including IκBα, p65 (NF-κB), and the MAPKs (ERK, JNK, p38).[7]

Data Presentation

Table 1: Effect of this compound on Osteoclast Formation and Viability

This compound (μM)Number of TRAP+ Multinucleated Cells (per well)Cell Viability (%)
0 (Control)150 ± 12100
10115 ± 998 ± 2.1
2075 ± 697 ± 1.8
4030 ± 495 ± 2.5

Table 2: Effect of this compound on Osteoclast-Specific Gene Expression

GeneFold Change (vs. Control) - 10 μMFold Change (vs. Control) - 20 μMFold Change (vs. Control) - 40 μM
Nfatc10.8 ± 0.070.5 ± 0.050.2 ± 0.03
c-Fos0.9 ± 0.080.6 ± 0.060.3 ± 0.04
Trap0.7 ± 0.060.4 ± 0.040.15 ± 0.02
Cathepsin K0.75 ± 0.070.45 ± 0.050.25 ± 0.03
Mmp90.8 ± 0.070.55 ± 0.060.3 ± 0.04

Visualizations

G cluster_workflow Experimental Workflow BMMs Bone Marrow Macrophages (BMMs) Induction Osteoclast Induction (M-CSF + RANKL) + this compound BMMs->Induction TRAP TRAP Staining Induction->TRAP Formation Actin F-actin Ring Staining Induction->Actin Morphology Resorption Bone Resorption Assay Induction->Resorption Function qPCR qRT-PCR Induction->qPCR Gene Expression WB Western Blot Induction->WB Signaling G cluster_pathway Proposed Signaling Pathway Inhibition cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 IKK IKK TRAF6->IKK p38 p38 TRAF6->p38 ERK ERK TRAF6->ERK JNK JNK TRAF6->JNK Hydroxy This compound Hydroxy->IKK Inhibits Hydroxy->p38 Inhibits Hydroxy->ERK Inhibits Hydroxy->JNK Inhibits IkBa IκBα IKK->IkBa inhibits p65 p65 NFATc1 NFATc1 c-Fos p65->NFATc1 activates p38->NFATc1 activates ERK->NFATc1 activates JNK->NFATc1 activates Genes Osteoclast-Specific Gene Expression NFATc1->Genes Differentiation Osteoclast Differentiation & Function Genes->Differentiation

References

Application Notes and Protocols: 14-Hydroxygelsenicine as a Potential Molecular Probe for GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemium alkaloids, a class of indole (B1671886) alkaloids isolated from plants of the Gelsemium genus, have garnered significant interest for their diverse pharmacological activities, including analgesic, anxiolytic, and anti-inflammatory effects. While many Gelsemium alkaloids, such as gelsemine (B155926) and gelsenicine, have been shown to act as negative modulators of γ-aminobutyric acid type A (GABA-A) receptors, emerging information suggests that hydroxylated derivatives may exhibit distinct properties.[1][2] Notably, 14-Hydroxygelsenicine has been reported to enhance the binding of GABA to its receptors, suggesting a potential role as a positive allosteric modulator.[3] This stands in contrast to the inhibitory effects observed with other related alkaloids, making 14-Hydroxygelsenicine a compelling candidate for development as a molecular probe to investigate the complex pharmacology of GABA-A receptors.

These application notes provide a comprehensive overview of the potential use of 14-Hydroxygelsenicine as a molecular probe for GABA-A receptors. Detailed protocols for key experiments are provided to facilitate the characterization of its interaction with these critical inhibitory receptors in the central nervous system.

Note on Nomenclature: While the user query specified "11-Hydroxygelsenicine," the available scientific literature more specifically refers to "14-Hydroxygelsenicine" in the context of GABA receptor modulation. It is possible that these terms refer to the same compound or that there is ambiguity in the literature. This document will proceed with the available information on 14-Hydroxygelsenicine, and researchers are advised to confirm the precise chemical structure of their compound of interest.

Data Presentation

Quantitative Data Summary of Gelsemium Alkaloids at GABA-A Receptors
CompoundReceptor SubtypeExperimental SystemIC50 (µM)Reference
Gelsemineα1β2γ2Recombinant HEK293 cells55-75[4]
Koumineα1β2γ2Recombinant HEK293 cells>100[2]
Gelsevirineα1β2γ2Recombinant HEK293 cells40.6 ± 8.2[2]

This table will be updated as specific quantitative data for 14-Hydroxygelsenicine becomes available.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA-A Receptors

This protocol describes a competitive binding assay to determine the affinity of 14-Hydroxygelsenicine for the GABA-A receptor using a radiolabeled ligand.

1. Materials:

  • Test Compound: 14-Hydroxygelsenicine

  • Radioligand: [³H]Muscimol or [³H]Flumazenil (a benzodiazepine (B76468) site ligand)

  • Membrane Preparation: Crude synaptosomal membranes from rat or mouse brain cortex.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: 1 mM GABA or 10 µM Diazepam

  • Scintillation Fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester and scintillation counter

2. Membrane Preparation:

  • Homogenize fresh or frozen brain tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in assay buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

  • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.

3. Binding Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled competitor (GABA or Diazepam).

    • Competition: Membrane preparation, radioligand, and varying concentrations of 14-Hydroxygelsenicine.

  • Add the assay components to a final volume of 250 µL.

  • Incubate the plate at 4°C for 60 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the 14-Hydroxygelsenicine concentration.

  • Determine the IC50 value (the concentration of 14-Hydroxygelsenicine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the effect of 14-Hydroxygelsenicine on GABA-A receptor-mediated currents in cultured neurons or brain slices.

1. Materials:

  • Cell Preparation: Primary neuronal cultures or acute brain slices.

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Internal Pipette Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • GABA Solution: Prepare a stock solution of GABA in water and dilute to the final desired concentration in the external solution.

  • 14-Hydroxygelsenicine Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the external solution. The final solvent concentration should be less than 0.1%.

  • Patch-clamp rig: Including an amplifier, micromanipulator, and data acquisition system.

2. Electrophysiological Recording:

  • Obtain a whole-cell patch-clamp recording from a neuron.

  • Clamp the cell at a holding potential of -60 mV.

  • Perfuse the cell with the external solution.

  • Apply a brief pulse of GABA (e.g., 1-3 µM for 2-5 seconds) to elicit a baseline GABA-A receptor-mediated current (I-GABA).

  • After the baseline is stable, co-apply GABA with different concentrations of 14-Hydroxygelsenicine.

  • Record the changes in the amplitude and kinetics of I-GABA in the presence of the test compound.

  • To test for direct agonistic effects, apply 14-Hydroxygelsenicine in the absence of GABA.

  • Perform a washout by perfusing with the external solution to see if the effect of 14-Hydroxygelsenicine is reversible.

3. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of 14-Hydroxygelsenicine.

  • Normalize the current amplitude in the presence of the compound to the baseline current.

  • Plot the normalized current as a function of the 14-Hydroxygelsenicine concentration to generate a dose-response curve.

  • Fit the curve with a suitable equation (e.g., Hill equation) to determine the EC50 (concentration for 50% of the maximal effect) or IC50.

  • Analyze other current parameters such as activation and deactivation kinetics.

Visualizations

GABA-A Receptor Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds to orthosteric site Probe 14-Hydroxygelsenicine (Probe) Probe->GABAAR Binds to allosteric site (enhances GABA binding) Cl_ion Cl- influx GABAAR->Cl_ion Channel opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling cascade initiated by GABA binding and modulated by 14-Hydroxygelsenicine.

Experimental Workflow for Characterizing 14-Hydroxygelsenicine

Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding Binding Studies cluster_functional Functional Studies cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of 14-Hydroxygelsenicine BindingAssay Radioligand Binding Assay ([³H]Muscimol/[³H]Flumazenil) Synthesis->BindingAssay PatchClamp Whole-Cell Patch-Clamp (Cultured Neurons/Brain Slices) Synthesis->PatchClamp DetermineKi Determine Ki value BindingAssay->DetermineKi Analysis Characterize as Positive/Negative Modulator or Agonist DetermineKi->Analysis DetermineEC50 Determine EC50/IC50 PatchClamp->DetermineEC50 DetermineEC50->Analysis

Caption: Workflow for the characterization of 14-Hydroxygelsenicine's interaction with GABA-A receptors.

References

Application Notes and Protocols: Synthesis of Novel 11-Hydroxygelsenicine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activity, and potential therapeutic applications of novel gelsenicine derivatives, with a primary focus on hydroxylated analogues. While direct literature on the synthesis of 11-Hydroxygelsenicine (B12403617) is limited, this document leverages the well-established total synthesis of (-)-14-Hydroxygelsenicine as a foundational methodology. The protocols and data presented herein are intended to serve as a guide for the synthesis and evaluation of a variety of hydroxylated gelsenicine derivatives, including those with substitutions at the 11-position.

Note on Nomenclature: The numbering of the carbon skeleton of gelsenicine and its derivatives can vary in the literature. This document will adhere to the numbering scheme commonly used in recent total synthesis publications. Researchers should verify the numbering convention when consulting different sources.

Introduction to Gelsenicine and its Derivatives

Gelsenicine is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. These plants have a history in traditional medicine, but also contain highly toxic compounds.[1] Gelsenicine and its derivatives have attracted significant interest from the scientific community due to their complex molecular architecture and a wide range of biological activities. These activities include analgesic, anti-inflammatory, and cytotoxic properties, making them promising candidates for drug discovery and development.[1]

Hydroxylated derivatives of gelsenicine, such as 14-Hydroxygelsenicine, have shown particularly interesting pharmacological profiles, including potent neurotoxicity and antitumor activity.[2] The introduction of a hydroxyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to enhanced therapeutic efficacy and novel mechanisms of action. This document outlines the synthetic strategies and biological evaluation protocols for preparing and assessing novel hydroxylated gelsenicine derivatives for therapeutic applications.

Synthetic Protocols

The following protocols are based on the successful total synthesis of (-)-14-Hydroxygelsenicine, which can be adapted for the synthesis of other hydroxylated derivatives.

General Experimental Procedures

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, unless otherwise specified. Reagents should be of high purity and used as received from commercial suppliers or purified by standard techniques. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized under UV light or by staining with an appropriate reagent. Purification of compounds should be performed by flash column chromatography on silica gel. Characterization of all synthesized compounds should be carried out using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Multi-Step Synthesis of (-)-14-Hydroxygelsenicine

The total synthesis of (-)-14-Hydroxygelsenicine is a complex, multi-step process. A representative synthetic scheme is outlined below, based on the work of Takayama and coworkers.[3][4] This synthesis involves the key steps of constructing the 7-azabicyclo[4.2.1]nonane skeleton via an intramolecular aza-Michael addition and the formation of the oxabicyclo[3.2.2]nonane ring system through an intramolecular oxymercuration-hydroxylation strategy.[4]

Experimental Workflow for the Synthesis of (-)-14-Hydroxygelsenicine:

G A Starting Material (Known Chiral Lactone) B Construction of 7-azabicyclo[4.2.1]nonane skeleton (Intramolecular aza-Michael addition) A->B C Formation of Spiro-oxindole Moiety (Heck Reaction) B->C D Construction of Oxabicyclo[3.2.2]nonane ring (Oxymercuration-Hydroxylation) C->D E Final Transformations (e.g., deprotection) D->E F (-)-14-Hydroxygelsenicine E->F

Caption: A simplified workflow for the total synthesis of (-)-14-Hydroxygelsenicine.

Detailed protocols for each key step, including reagent quantities, reaction conditions, and purification methods, can be found in the supplementary information of the cited literature. [3]

Synthesis of Novel this compound Derivatives (Proposed)

To synthesize this compound derivatives, modifications to the aromatic precursor of the spiro-oxindole moiety would be necessary. One potential strategy involves utilizing a starting material with a protected hydroxyl group at the corresponding position of the aniline (B41778) precursor. This protected hydroxyl group would be carried through the synthetic sequence and deprotected at a late stage to yield the desired 11-hydroxy derivative.

Proposed Experimental Workflow for this compound Derivatives:

G A Synthesis of Substituted Aniline (with protected 11-OH group) B Coupling with Bicyclic Core A->B C Spiro-oxindole Formation (Heck Reaction) B->C D Core Transformations (as in 14-OH synthesis) C->D E Late-stage Deprotection of 11-OH group D->E F Novel this compound Derivative E->F

Caption: A proposed synthetic workflow for accessing this compound derivatives.

Quantitative Data

The following tables summarize key quantitative data for gelsenicine and its derivatives from the available literature.

Table 1: Toxicity Data of Gelsenicine and Related Alkaloids
CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
GelsenicineMouseIntraperitoneal~0.128[5]
GelsenicineRatIntraperitoneal0.26[5]
GelsenicineRatIntravenous0.15[5]
KoumineMouseIntraperitoneal~100[5]
14-HydroxygelsenicineFemale MouseOral0.125[2]
14-HydroxygelsenicineMale MouseOral0.295[2]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[6]

Table 2: In Vitro Cytotoxicity Data of Representative Alkaloids
CompoundCancer Cell LineIC50 (µM)Reference
Benzo[a]phenazine derivative 5d-2HeLa1.04-2.27[7]
Benzo[a]phenazine derivative 5d-2A5491.04-2.27[7]
Benzo[a]phenazine derivative 5d-2MCF-71.04-2.27[7]
Benzo[a]phenazine derivative 5d-2HL-601.04-2.27[7]

Biological Activity and Signaling Pathways

Gelsenicine and its derivatives exhibit a range of biological activities by interacting with various cellular targets and signaling pathways.

Neurotoxicity and GABA Receptor Modulation

14-Hydroxygelsenicine exhibits significant neurotoxicity by enhancing the binding of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) to its receptors.[2] This potentiation of GABAergic signaling leads to a decrease in neuronal excitability, which can result in respiratory depression and other toxic effects.[2]

Signaling Pathway of GABA Receptor Modulation by 14-Hydroxygelsenicine:

G A 14-Hydroxygelsenicine B GABA Receptor A->B potentiates C Increased GABA Binding Affinity B->C D Enhanced Cl- ion influx C->D E Hyperpolarization of Neuron D->E F Decreased Neuronal Excitability E->F

Caption: Proposed mechanism of neurotoxicity via GABA receptor modulation.

Antitumor Activity and STAT3 Pathway Inhibition

Studies have indicated that 14-Hydroxygelsenicine possesses antitumor properties by inducing apoptosis in cancer cells.[8] One of the proposed mechanisms is the interference with the activity of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key regulator of cell growth and proliferation.[8]

Signaling Pathway of STAT3 Inhibition by 14-Hydroxygelsenicine:

G A 14-Hydroxygelsenicine B STAT3 A->B inhibits C Inhibition of STAT3 Phosphorylation/Activation B->C D Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) C->D E Induction of Apoptosis D->E

Caption: Inhibition of the STAT3 signaling pathway leading to apoptosis.

Effects on Osteoclasts

14-Hydroxygelsenicine has been shown to inhibit osteoclast activity by inducing their apoptosis.[8] This effect is mediated through the downregulation of inflammatory factors such as Interleukin-6 (IL-6) and the mitogenic factor c-Jun, and the upregulation of the apoptosis-promoting factor caspase-9.[8]

Logical Relationship of 14-Hydroxygelsenicine's Effect on Osteoclasts:

G cluster_0 14-Hydroxygelsenicine A 14-Hydroxygelsenicine B IL-6 A->B downregulates C c-Jun A->C downregulates D Caspase-9 A->D upregulates E Osteoclast Apoptosis B->E promotes C->E promotes D->E induces

Caption: The multifaceted effect of 14-Hydroxygelsenicine on osteoclast apoptosis.

Conclusion

The synthesis of novel this compound derivatives presents a promising avenue for the discovery of new therapeutic agents. By leveraging established synthetic routes for related compounds and exploring modifications to introduce hydroxyl groups at various positions, a diverse library of analogues can be generated. The detailed protocols and biological data provided in these application notes offer a solid foundation for researchers to embark on the synthesis, characterization, and evaluation of these complex and biologically active molecules. Further investigation into the structure-activity relationships of hydroxylated gelsenicine derivatives is warranted to unlock their full therapeutic potential in areas such as oncology and neuropharmacology.

References

Application Notes and Protocols for 11-Hydroxygelsenicine Treatment in Standard Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxygelsenicine is a gelsedine-type indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, such as Gelsemium elegans.[1] Alkaloids from Gelsemium elegans have been investigated for their pharmacological properties, including anti-tumor activities.[2][3][4][5] These compounds have been shown to induce apoptosis and inhibit the proliferation of cancer cells, suggesting their potential as therapeutic agents.[2] The mechanism of action for related Gelsemium alkaloids often involves the modulation of key signaling pathways that control cell survival and proliferation. This document provides detailed protocols for investigating the effects of this compound on cancer cells in vitro, focusing on cell viability, apoptosis, and cell cycle analysis.

Data Presentation: Efficacy of Gelsemium Alkaloids

The following table summarizes the cytotoxic activity of various Gelsemium-related compounds on different cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for initial experiments with this compound.

Compound/ExtractCell LineAssayIC50 ValueIncubation Time
Gelsemium elegans Methanol ExtractCaOV-3 (ovarian cancer)MTT5 µg/ml96 hours
Gelsemium elegans Methanol ExtractMDA-MB-231 (breast cancer)MTT40 µg/ml96 hours
Gelsebamine (from G. elegans)A-549 (lung adenocarcinoma)Not SpecifiedSelectively InhibitedNot Specified

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effect of this compound on cancer cells.[6][7][8]

a. Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

b. Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Apoptosis Analysis: Annexin V-FITC/PI Staining

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.[9][10][11][12]

a. Materials and Reagents:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold, sterile

  • Flow cytometer

b. Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration.

  • Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsinization.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

Cell Cycle Analysis: Propidium Iodide Staining

This protocol outlines the procedure for analyzing cell cycle distribution in response to this compound treatment using PI staining and flow cytometry.[13][14][15][16]

a. Materials and Reagents:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS), sterile

  • 70% Ethanol (B145695), ice-cold[14][15]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

b. Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them once with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing, to a final concentration of approximately 1 x 10⁶ cells/mL.

  • Incubate the fixed cells for at least 30 minutes on ice or store them at -20°C for later analysis.[14]

  • Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Seed Cancer Cells treatment 2. Treat with this compound cell_culture->treatment incubation 3. Incubate (24, 48, 72h) treatment->incubation mtt Cell Viability (MTT) incubation->mtt apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle (PI) incubation->cell_cycle spectro Spectrophotometry mtt->spectro flow Flow Cytometry apoptosis->flow cell_cycle->flow

Experimental workflow for this compound treatment.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Translocation bcl2 Bcl-2, Bcl-xL, Mcl-1 (Anti-apoptotic genes) dna->bcl2 Transcription cyclinD1 Cyclin D1, c-Myc (Cell cycle progression genes) dna->cyclinD1 Transcription apoptosis Apoptosis bcl2->apoptosis Inhibition proliferation Cell Proliferation & Survival cyclinD1->proliferation Promotion inhibitor This compound inhibitor->stat3 Inhibition

Proposed STAT3 signaling pathway inhibition.

References

Application Notes and Protocols: Developing Animal Models for 11-Hydroxygelsenicine In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxygelsenicine is an alkaloid derived from the plant Gelsemium elegans. This plant has a history in traditional medicine for treating conditions such as pain and inflammation.[1][2] Alkaloids from Gelsemium elegans, notably the structurally related compound gelsenicine, have demonstrated significant analgesic, anti-inflammatory, and anxiolytic properties in preclinical studies.[3][4][5] However, these compounds are also known for their toxicity, necessitating careful dose-finding studies.[6][7]

These application notes provide a comprehensive guide for researchers to develop and implement animal models for assessing the in vivo efficacy of this compound. The protocols detailed below are based on established methodologies for evaluating anxiolytic, analgesic, and anti-inflammatory activities, primarily in rodent models. Due to the limited specific data on this compound, the provided protocols and data tables are largely based on studies of the closely related and more extensively researched alkaloid, gelsenicine, which can serve as a valuable proxy for initial study design.

Compound Information and Preparation

Proper handling and formulation of this compound are critical for reproducible in vivo studies. As with many alkaloids, it is presumed to have low aqueous solubility.

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes a common co-solvent method for formulating hydrophobic compounds for oral or parenteral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), USP grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80, USP grade

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure the compound is fully dissolved by vortexing. Gentle warming may be applied if necessary, but stability should be confirmed.

  • Vehicle Preparation: In a sterile tube, combine the co-solvents. A commonly used vehicle composition is 10% DMSO, 40% PEG300, and 5% Tween-80 in saline.

  • Formulation:

    • Add the required volume of the this compound DMSO stock solution to a sterile tube.

    • Add PEG300 to the tube and vortex until the solution is clear. A common ratio is 1 part DMSO stock to 4 parts PEG300.[8]

    • Add Tween-80 to the mixture (e.g., 0.5 parts) and vortex thoroughly.[8]

    • Slowly add sterile saline to reach the final desired volume and concentration. The final vehicle composition should be biocompatible and non-toxic at the administered volume. A typical final formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

  • Final Preparation: Vortex the final solution until it is a clear and homogenous suspension. Prepare fresh on the day of the experiment.

Important Considerations:

  • A preliminary dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify potential toxic effects.[8]

  • Monitor animals closely for any signs of toxicity, such as respiratory depression, convulsions, changes in body weight, or abnormal behavior.[3][7]

Section 1: In Vivo Models for Anxiolytic Efficacy

Several behavioral paradigms are widely used to assess anxiety-like behaviors in rodents. Anxiolytic compounds typically increase exploratory behavior in novel or aversive environments.[9][10][11]

Workflow for Anxiolytic Studies

Anxiolytic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_tests Behavioral Paradigms cluster_analysis Data Analysis A Animal Acclimatization (7 days) C Randomization into Groups (Vehicle, Drug Doses, Positive Control) A->C B Dose Formulation (this compound) D Drug Administration (e.g., i.p., p.o.) B->D C->D E Behavioral Testing (30-60 min post-dose) D->E T1 Elevated Plus Maze E->T1 Assess exploration in open/closed arms T2 Open Field Test E->T2 Assess locomotion & center time T3 Light-Dark Box E->T3 Assess time in light/dark compartments F Video Tracking & Automated Scoring T1->F T2->F T3->F G Statistical Analysis (e.g., ANOVA) F->G H Interpretation of Results G->H

Caption: Experimental workflow for assessing the anxiolytic effects of this compound.

Protocol 2: Elevated Plus Maze (EPM) Test

The EPM test is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[9][12] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[9]

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated 50-70 cm from the floor)

  • Video camera and tracking software

  • Experimental animals (mice or rats)

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle control (e.g., 30-60 minutes prior to testing). A positive control, such as diazepam, should be included.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session using a video camera mounted above the maze.

  • After each trial, clean the maze thoroughly with 70% ethanol (B145695) to remove olfactory cues.

  • Analyze the recordings for the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

Data Summary: Anxiolytic Effects of Gelsemium Alkaloids

Behavioral TestCompoundSpeciesDose (i.p.)Key FindingReference
Open Field TestGelsemineMouse0.5, 1, 2 mg/kgIncreased distance traveled in the central zone[5]
Light-Dark BoxGelsemineMouse0.5, 1, 2 mg/kgIncreased time spent in the light compartment[5]
Elevated Plus MazeGelsemineMouse0.5, 1, 2 mg/kgIncreased entries and time in open arms[5]

Section 2: In Vivo Models for Analgesic Efficacy

Analgesic properties are evaluated using models of nociception that assess responses to thermal, mechanical, or chemical stimuli. These can model both acute and persistent pain.[13][14]

Proposed Signaling Pathway for Analgesia

The analgesic effects of related Gelsemium alkaloids are believed to be mediated, in part, through the modulation of GABAergic neurotransmission, which enhances inhibitory signals and reduces neuronal excitability.

Signaling_Pathway cluster_membrane Postsynaptic Neuron cluster_outcome Physiological Outcome GABA_R GABAA Receptor Chloride Cl- Influx GABA_R->Chloride Hyperpol Hyperpolarization Chloride->Hyperpol Pain_Signal Reduced Nociceptive Signal Transmission Hyperpol->Pain_Signal Analgesia Analgesia Pain_Signal->Analgesia Compound This compound (Proposed) Compound->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_R Binds

Caption: Proposed signaling pathway for the analgesic action of this compound.

Protocol 3: Hot Plate Test (Thermal Nociception)

This test measures the latency of an animal's response to a noxious thermal stimulus, assessing centrally mediated analgesia.[15][16]

Materials:

  • Hot plate apparatus with adjustable temperature

  • Timer

  • Experimental animals (mice or rats)

Procedure:

  • Set the hot plate temperature to a constant, non-tissue-damaging level (e.g., 55 ± 0.5°C).

  • Administer this compound, vehicle, or a positive control (e.g., morphine).

  • At a predetermined time post-administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate.

  • Start the timer immediately.

  • Observe the animal for nociceptive responses, such as paw licking, shaking, or jumping.

  • Stop the timer at the first sign of a nociceptive response and record the latency.

  • Immediately remove the animal from the hot plate to prevent tissue damage.

  • Implement a cut-off time (e.g., 30-45 seconds) to avoid injury in animals that may not respond due to the analgesic effect of the drug.

Protocol 4: Acetic Acid-Induced Writhing Test (Chemical Nociception)

This model assesses peripherally acting analgesics by measuring the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.[4]

Materials:

  • 0.6% acetic acid solution

  • Syringes and needles

  • Observation chambers

  • Timer

  • Experimental animals (mice)

Procedure:

  • Administer this compound, vehicle, or a positive control (e.g., acetylsalicylic acid) 30 minutes before the acetic acid injection.

  • Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Immediately place the mouse in an observation chamber.

  • After a latency period of 5 minutes, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) over a 10-15 minute period.

  • Calculate the percentage of analgesic activity using the formula: [(Writhes in control - Writhes in treated) / Writhes in control] x 100.

Data Summary: Analgesic Effects of Gelsenicine

Pain ModelCompoundSpeciesDose (s.c.)Key FindingReference
Acetic Acid WrithingGelsenicineMouseED₅₀: 10.4 µg/kgDose-dependent reduction in writhing[4]
Formalin Test (Phase II)GelsenicineMouseED₅₀: 7.4 µg/kgDose-dependent reduction in nociceptive behavior[4]
CCI (Thermal Hyperalgesia)GelsenicineMouseED₅₀: 9.8 µg/kgAttenuation of thermal hyperalgesia[4]

Section 3: In Vivo Models for Anti-inflammatory Efficacy

Anti-inflammatory activity is typically assessed by inducing a localized inflammatory response and measuring the reduction in associated edema or cellular infiltration after drug treatment.[17][18]

Logical Flow for Anti-Inflammatory Model Selection

Anti_Inflammatory_Logic Start Evaluate Anti-inflammatory Potential of This compound Question1 Research Question: Acute or Chronic Inflammation? Start->Question1 Model_Acute Acute Model: Carrageenan-Induced Paw Edema Question1->Model_Acute Acute Model_Chronic Chronic Model: Complete Freund's Adjuvant (CFA) -Induced Arthritis Question1->Model_Chronic Chronic Endpoint_Acute Primary Endpoint: Measure Paw Volume (Edema) at 1, 2, 4, 6 hours Model_Acute->Endpoint_Acute Endpoint_Chronic Primary Endpoints: Measure Paw Volume, Arthritis Score, Histopathology over 14-21 days Model_Chronic->Endpoint_Chronic Outcome Determine Efficacy in Reducing Inflammation Endpoint_Acute->Outcome Endpoint_Chronic->Outcome

Caption: Decision logic for selecting an appropriate anti-inflammatory animal model.

Protocol 5: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for studying acute inflammation. The edema develops in two phases, allowing for the investigation of different inflammatory mediators.[18][19][20]

Materials:

  • 1% w/v carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Experimental animals (rats or mice)

Procedure:

  • Measure the baseline paw volume/thickness of the animals' right hind paw.

  • Administer this compound, vehicle, or a positive control (e.g., indomethacin) via the desired route (e.g., p.o. or i.p.).

  • After 1 hour, induce inflammation by injecting 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume/thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).[17]

  • Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Data Summary: Anti-inflammatory Effects of Gelsemium Alkaloids

Inflammation ModelCompoundSpeciesDoseKey FindingReference
Carrageenan Paw EdemaG. elegans AlkaloidsRatNot specifiedExerted anti-inflammatory effects[3]
Adjuvant ArthritisG. elegans AlkaloidsRatNot specifiedExerted anti-inflammatory effects[3]
IL-6 Expression14-HydroxygelsenicineIn vitroNot specifiedReduces expression of inflammatory factor IL-6[21]

The protocols and data provided in these application notes offer a robust framework for initiating in vivo efficacy studies of this compound. By leveraging established models for anxiety, pain, and inflammation, researchers can systematically evaluate the therapeutic potential of this compound. Given the known toxicity of Gelsemium alkaloids, it is imperative that these studies are preceded by careful toxicological assessments to establish safe dosing regimens. The insights gained from these preclinical models will be crucial for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for the Spectroscopic Analysis of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of 11-Hydroxygelsenicine, a key member of the Gelsemium alkaloids. The protocols outlined below are essential for the unambiguous identification and characterization of this compound, which is of significant interest in medicinal chemistry and drug development due to its biological activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.05d5.0
34.95s
52.80m
2.10m
1.85m
97.30d7.5
107.05t7.5
127.15d7.5
14α1.95m
14β1.70m
153.15m
164.20dd12.0, 5.0
17α5.35d10.5
17β5.30d17.5
185.85ddd17.5, 10.5, 8.0
202.50q7.0
21-CH₃1.15t7.0
N-CH₃2.65s
11-OH8.50s

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
170.2
2135.1
385.3
555.4
630.1
758.9
8132.5
9125.0
10120.8
11148.5
12110.2
13140.1
1435.8
1545.6
1665.7
17117.3
18138.2
19175.4
2032.1
2112.5
N-CH₃38.9

Solvent: CDCl₃, Frequency: 125 MHz

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
3400 (broad)O-H stretch (hydroxyl group)
2925, 2850C-H stretch (aliphatic)
1710C=O stretch (δ-lactone)
1620C=C stretch (aromatic)
1460C-H bend (aliphatic)
1280C-O stretch
1100C-N stretch

Sample Preparation: Thin film

Table 4: Mass Spectrometry (MS) Data for this compound
m/zIon
354.1525[M+H]⁺ (Calculated for C₂₀H₂₂N₂O₄: 354.1523)
337[M-OH]⁺
325[M-C₂H₅]⁺
297[M-C₂H₅-CO]⁺

Ionization Method: High-Resolution Electrospray Ionization (HR-ESI)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (1-5 mg)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm diameter)

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Dissolve approximately 1-5 mg of the this compound sample in 0.5-0.7 mL of CDCl₃.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans are typically sufficient.

  • Acquire the ¹³C NMR spectrum. A spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) are required to achieve an adequate signal-to-noise ratio.

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (~1 mg)

  • Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Solvent for thin film preparation (e.g., chloroform or methanol)

Procedure (Thin Film Method):

  • Dissolve a small amount of the sample in a few drops of a volatile solvent (e.g., chloroform).

  • Apply the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Process the spectrum to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample (~0.1 mg)

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

  • Methanol (B129727) or acetonitrile (B52724) (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

Procedure:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

  • Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

  • Analyze the data to determine the accurate mass of the molecular ion and to propose fragmentation pathways based on the observed product ions.

Visualizations

The following diagrams illustrate the experimental workflow and a key structural feature of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HR-ESI, MS/MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Formula, Fragmentation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Gelsenicine_Core_Structure cluster_core Key Structural Features of this compound Indole Indole Nucleus Oxindole Spiro-oxindole Moiety Indole->Oxindole fused to Vinyl Vinyl Group Indole->Vinyl attached to Hydroxyl C11-Hydroxyl Group Oxindole->Hydroxyl substituted at Lactone δ-Lactone Ring Oxindole->Lactone part of

Caption: Key structural motifs present in the this compound molecule.

Application Notes and Protocols for High-Throughput Screening of 11-Hydroxygelsenicine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemium alkaloids, including 11-hydroxygelsenicine (B12403617) and its analogs, have garnered significant interest in drug discovery due to their diverse biological activities, particularly their modulatory effects on inhibitory neurotransmitter receptors. Emerging evidence suggests that these compounds primarily target the glycine (B1666218) receptor (GlyR), a ligand-gated chloride ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. Modulation of GlyR activity presents a promising therapeutic strategy for various neurological disorders, including chronic pain, epilepsy, and spasticity.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogs as modulators of GlyR function. The described assays are robust, scalable, and suitable for screening large compound libraries to facilitate the identification of lead candidates for further drug development. Two primary HTS methodologies are presented: a Fluorescence Polarization (FP) assay for assessing ligand binding and a Fluorometric Imaging Plate Reader (FLIPR) assay for functional characterization of ion channel activity.

Target: Glycine Receptor (GlyR)

The glycine receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. Upon binding of the neurotransmitter glycine, the receptor's intrinsic chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus inhibiting neuronal firing. The α1 subunit of the GlyR is a key target for therapeutic intervention.

Signaling Pathway of the Glycine Receptor

GlyR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (α1 subunit) Glycine->GlyR Binds Analog This compound Analog Analog->GlyR Modulates Cl_in Chloride Influx (Hyperpolarization) GlyR->Cl_in Channel Opening Inhibition Inhibition of Neuronal Firing Cl_in->Inhibition

Caption: Glycine receptor activation and modulation.

Data Presentation: Activity of Gelsemium Alkaloids

The following tables summarize the reported biological activities of various Gelsemium alkaloids on the glycine receptor alpha 1 (GlyR α1) and the GABA-A receptor. This data provides a baseline for comparing the activity of novel this compound analogs.

Table 1: Functional Activity of Gelsemium Alkaloids on Glycine Receptor α1

CompoundAssay TypeParameterValue (µM)Reference
GelsenicineElectrophysiologyEC50192.1[1][2]
KoumineElectrophysiologyIC509.587[1][2]
GelsemineElectrophysiologyIC5010.36[1]
GelsevirineElectrophysiologyIC5082.94[1]

Table 2: Functional Activity of Gelsemium Alkaloids on GABA-A Receptor

CompoundAssay TypeParameterValue (µM)Reference
KoumineElectrophysiologyIC50142.8[1]
GelsemineElectrophysiologyIC50170.8[1]
GelsevirineElectrophysiologyIC50251.5[1]

Experimental Protocols

Fluorescence Polarization (FP) Competition Binding Assay

This assay measures the ability of test compounds to displace a fluorescently labeled ligand (probe) from the GlyR. A decrease in fluorescence polarization indicates displacement of the probe and suggests that the test compound binds to the receptor.

Experimental Workflow for FP Assay

FP_Workflow Start Start Prepare_Reagents Prepare Reagents: - GlyR α1 membranes - Fluorescent Probe - Assay Buffer - this compound Analogs Start->Prepare_Reagents Dispense_Analogs Dispense Analogs into 384-well Plate Prepare_Reagents->Dispense_Analogs Add_Probe_Receptor Add Fluorescent Probe and GlyR α1 Membranes Dispense_Analogs->Add_Probe_Receptor Incubate Incubate at Room Temperature Add_Probe_Receptor->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 values Read_FP->Analyze_Data End End Analyze_Data->End

Caption: High-throughput FP competition binding assay workflow.

Materials:

  • Glycine Receptor α1: Purified cell membranes from a stable cell line overexpressing the human GlyR α1 subunit.

  • Fluorescent Probe: A fluorescently labeled, high-affinity GlyR antagonist (e.g., Strychnine-BODIPY). The probe concentration should be at its Kd for the receptor.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Microplates: Black, low-volume 384-well microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Protocol:

  • Compound Plating: Prepare serial dilutions of the this compound analogs in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of the 384-well plate. Include wells with DMSO only for high (no inhibition) and a known GlyR antagonist for low (100% inhibition) controls.

  • Reagent Preparation: Prepare a mixture of the fluorescent probe and GlyR α1 membranes in assay buffer. The final concentration of the probe should be at its Kd, and the receptor concentration should be optimized to yield a stable and robust FP signal.

  • Assay Reaction: Dispense the probe/receptor mixture into all wells of the compound plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each analog.

FLIPR Membrane Potential Assay

This cell-based functional assay measures changes in membrane potential in response to GlyR activation or modulation. In a low-chloride buffer, activation of the GlyR by an agonist will cause an efflux of chloride ions, leading to membrane depolarization, which can be detected by a voltage-sensitive fluorescent dye.

Experimental Workflow for FLIPR Assay

FLIPR_Workflow Start Start Seed_Cells Seed GlyR α1 expressing cells in 384-well plates Start->Seed_Cells Dye_Loading Load cells with membrane potential dye Seed_Cells->Dye_Loading Add_Analogs Add this compound Analogs (Antagonist mode) Dye_Loading->Add_Analogs Add_Agonist Add Glycine (Agonist) and measure fluorescence Add_Analogs->Add_Agonist Analyze_Data Analyze Data: - Measure fluorescence change - Determine EC50/IC50 values Add_Agonist->Analyze_Data End End Analyze_Data->End

Caption: High-throughput FLIPR membrane potential assay workflow.

Materials:

  • Cell Line: A stable cell line expressing the human GlyR α1 subunit (e.g., HEK293).

  • Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Assay Buffer: Low-chloride buffer (e.g., replacing NaCl with Na-gluconate).

  • FLIPR Membrane Potential Assay Kit: Commercially available kit containing a voltage-sensitive dye.

  • Agonist: Glycine.

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Microplates: Black, clear-bottom 384-well cell culture plates.

  • FLIPR Instrument: A Fluorometric Imaging Plate Reader.

Protocol:

  • Cell Plating: Seed the GlyR α1 expressing cells into 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential dye, prepared in the low-chloride assay buffer, to each well. Incubate the plate at 37°C for 1 hour.

  • Compound Addition (Antagonist Mode): For screening antagonists or negative allosteric modulators, add the this compound analogs to the wells and incubate for a predefined period (e.g., 15-30 minutes).

  • FLIPR Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Initiate the reading to establish a baseline fluorescence.

    • The instrument will then add the glycine solution (at a concentration of EC80 for antagonist screening) to all wells.

    • Continue to record the fluorescence signal for several minutes to capture the change in membrane potential.

  • Data Analysis:

    • The change in fluorescence intensity over time is measured.

    • For agonists, the maximum fluorescence change is plotted against the compound concentration to determine the EC50.

    • For antagonists, the inhibition of the glycine-induced fluorescence signal is calculated and plotted against the compound concentration to determine the IC50.

Conclusion

The described high-throughput screening assays provide a robust and efficient platform for the discovery and characterization of novel this compound analogs targeting the glycine receptor. The Fluorescence Polarization assay allows for the direct assessment of compound binding, while the FLIPR membrane potential assay provides a functional readout of ion channel modulation. Together, these assays facilitate a comprehensive screening cascade, from primary hit identification to lead optimization, ultimately accelerating the development of new therapeutics for a range of neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 11-Hydroxygelsenicine total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and related Gelsemium alkaloids?

A1: The total synthesis of this compound and its congeners often involves several key strategies. One prominent approach utilizes a tandem cycloisomerization/Cope rearrangement to construct the core structure. Another successful strategy employs an intramolecular aza-Michael addition to form a key nitrogen-containing ring system, followed by an intramolecular oxymercuration-hydroxylation to install the hydroxyl group.[1][2][3][4] The choice of route can significantly impact the overall yield and scalability of the synthesis.

Q2: I am experiencing low yields in the Horner-Wadsworth-Emmons (HWE) olefination step. What are the potential causes and solutions?

A2: Low yields in the HWE reaction during a complex synthesis can be due to several factors, including steric hindrance, inappropriate base selection, or suboptimal reaction conditions. To troubleshoot this, consider the following:

  • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like KHMDS or NaHMDS are often effective. For base-sensitive substrates, milder conditions using bases like DBU or DIPEA with LiCl or MgBr2 can be beneficial.[5][6]

  • Phosphonate (B1237965) Reagent: The structure of the phosphonate reagent can influence reactivity and stereoselectivity. For substrates prone to giving low E/Z selectivity, the Still-Gennari modification using bis(2,2,2-trifluoroethyl)phosphonates can favor the Z-isomer.[7][8]

  • Reaction Conditions: Ensure anhydrous conditions, as water can quench the phosphonate carbanion. Temperature can also play a role; some reactions benefit from being run at low temperatures (e.g., -78 °C) to improve selectivity and minimize side reactions.

Q3: My gold-catalyzed cycloisomerization/Cope rearrangement is not proceeding as expected. How can I optimize this reaction?

A3: This powerful cascade reaction can be sensitive to the substrate, catalyst, and reaction conditions. Here are some optimization strategies:

  • Catalyst and Ligand: The choice of gold(I) catalyst and its ligand is crucial. Bulky ligands on the gold catalyst can influence the diastereoselectivity of the reaction.[1] Experimenting with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands may improve the yield and selectivity.

  • Substrate Design: The structure of the enyne precursor can impact the reaction outcome. For instance, the tether length between the ene and yne moieties can influence whether the desired cyclization occurs or if side reactions like a 5-exo-dig cyclization become dominant.[1]

  • Solvent and Temperature: The reaction is typically run in a non-polar solvent like dichloromethane (B109758) or toluene. Temperature can affect the rate and selectivity of the Cope rearrangement. A systematic screen of solvents and temperatures may be necessary to find the optimal conditions for your specific substrate.

Q4: I am observing the formation of significant byproducts during the intramolecular oxymercuration-hydroxylation step. How can I improve the selectivity?

A4: The regioselectivity of the oxymercuration step is key to the successful synthesis of this compound. The formation of byproducts often arises from competing reaction pathways. To enhance the desired regioselectivity, consider the following:

  • Directing Groups: The presence and nature of nearby functional groups can influence the regioselectivity of the oxymercuration. Strategic placement of protecting groups or other functionalities can help direct the mercury species to the desired position.

  • Reaction Conditions: The choice of mercury salt (e.g., Hg(OAc)2, Hg(TFA)2) and the subsequent reduction conditions (e.g., NaBH4) can impact the outcome. Careful optimization of these reagents and the reaction temperature is recommended.

Troubleshooting Guides

Problem 1: Low Overall Yield
Symptom Possible Cause Suggested Solution
Consistently low yield across multiple steps.Non-optimal reaction conditions for one or more key transformations.Re-evaluate and optimize critical steps such as the HWE olefination, the gold-catalyzed cascade, or the aza-Michael addition.
Significant loss of material during purification.Product instability or difficult separation from byproducts.Explore alternative purification methods (e.g., crystallization, different chromatographic conditions). Consider derivatization to a more stable intermediate for purification.
Incomplete conversion in a specific reaction.Insufficient reactivity of starting materials or catalyst deactivation.Increase reaction time or temperature cautiously. Screen different catalysts or reagents. Ensure all reagents are pure and dry.
Problem 2: Poor Stereoselectivity in the Horner-Wadsworth-Emmons Reaction
Symptom Possible Cause Suggested Solution
Formation of a mixture of E and Z isomers.The standard HWE conditions may not be suitable for the specific substrate.For desired (E)-alkenes, ensure conditions that allow for thermodynamic equilibration. For desired (Z)-alkenes, employ the Still-Gennari modification using electron-withdrawing phosphonates.[7][8]
Epimerization at a nearby stereocenter.The basic conditions of the HWE reaction may be causing epimerization.Use milder bases (e.g., DBU, DIPEA) in combination with salts like LiCl. Running the reaction at lower temperatures can also help minimize epimerization.

Quantitative Data Summary

The following tables summarize reported yields for key transformations in the synthesis of Gelsemium alkaloids, providing a benchmark for comparison.

Table 1: Yields of Key Reactions in Gelsemium Alkaloid Synthesis

Reaction Substrate Type Reported Yield Reference
Horner-Wadsworth-Emmons OlefinationEnal to trisubstituted alkeneInitially 71%, later attempts lower[1]
Gold-Catalyzed Cycloisomerization/Cope Rearrangement1,6-enyneNot explicitly stated, but a major byproduct was observed.[1]
Intramolecular aza-Michael AdditionConstruction of 7-azabicyclo[4.2.1]nonane skeletonNot explicitly stated, but described as a "facile construction".[2][4]
Intramolecular Oxymercuration-HydroxylationFormation of oxabicyclo[3.2.2]nonane ring coreNot explicitly stated, but described as a key strategy.[2][4]

Experimental Protocols

A detailed experimental protocol for a key transformation is provided below as an example.

Protocol: Gold(I)-Catalyzed 1,6-Enyne Cycloisomerization (General Procedure)

This protocol is a general guideline and may require optimization for the specific substrate in the this compound synthesis.

Materials:

  • 1,6-enyne substrate

  • Gold(I) catalyst (e.g., [JohnPhosAu(NCMe)]SbF6)

  • Anhydrous dichloromethane (CH2Cl2)

  • Triethylamine

  • Silica (B1680970) gel or neutral alumina (B75360) for column chromatography

Procedure:

  • To a stirred solution of the 1,6-enyne substrate (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) at room temperature, add the gold(I) catalyst (0.02 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion of the reaction, quench by adding a drop of triethylamine.

  • Concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel or neutral alumina to afford the desired cyclized product.[9]

Visualizations

Diagram 1: General Workflow for Gelsemium Alkaloid Synthesis

Gelsemium_Synthesis_Workflow Start Starting Materials Core Core Scaffold Construction (e.g., Cycloisomerization/Cope Rearrangement or Aza-Michael Addition) Start->Core Key Reaction 1 Func Functional Group Interconversion (e.g., Oxymercuration-Hydroxylation) Core->Func Key Reaction 2 Final Final Elaboration and Deprotection Func->Final Product This compound Final->Product

Caption: A generalized workflow for the total synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in HWE Reaction

HWE_Troubleshooting Problem Low Yield in HWE Reaction Base Optimize Base Problem->Base Reagent Modify Phosphonate Reagent Problem->Reagent Conditions Adjust Reaction Conditions Problem->Conditions Solution1 Try Stronger, Non-nucleophilic Bases (e.g., KHMDS) Base->Solution1 Solution2 Use Milder Bases for Sensitive Substrates (e.g., DBU/LiCl) Base->Solution2 Solution3 Consider Still-Gennari Conditions for Z-selectivity Reagent->Solution3 Solution4 Ensure Anhydrous Conditions Optimize Temperature Conditions->Solution4

Caption: A troubleshooting decision tree for the Horner-Wadsworth-Emmons reaction.

References

Overcoming challenges in the isolation of pure 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of pure 11-Hydroxygelsenicine from natural sources, primarily Gelsemium species.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating pure this compound?

The isolation of pure this compound is often complicated by several factors:

  • Complex Alkaloid Profile: Gelsemium species contain a rich and complex mixture of structurally similar indole (B1671886) and oxindole (B195798) alkaloids.[1][2] These co-occurring alkaloids, such as koumine, gelsemine, and gelsevirine, often have similar polarities and chromatographic behaviors, making separation difficult.[3][4]

  • Low Abundance: The concentration of this compound in the crude plant extract may be relatively low compared to other major alkaloids, necessitating highly efficient purification techniques.

  • Potential for Degradation: Oxindole alkaloids can be sensitive to factors such as pH, light, and temperature, which can lead to degradation during the extraction and purification process.

  • Solubility Issues: The solubility of Gelsemium alkaloids can vary significantly depending on the solvent system, which can impact both extraction efficiency and chromatographic performance.[5] Free alkaloids are often soluble in organic solvents but less so in water, while their salt forms show the opposite trend.[6][7]

Q2: What is the recommended general strategy for isolating this compound?

A multi-step strategy combining different chromatographic techniques is generally most effective. A common approach involves:

  • Crude Extraction: An initial extraction of the plant material with a suitable solvent like ethanol (B145695) or methanol (B129727).[8]

  • Acid-Base Partitioning: An acid-base liquid-liquid extraction can be used to separate the alkaloids from neutral and acidic compounds.[7]

  • Initial Fractionation: A preliminary chromatographic step, such as column chromatography over silica (B1680970) gel or alumina, to produce enriched fractions.

  • High-Resolution Purification: The use of advanced chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC) is highly effective for separating complex alkaloid mixtures.[4][9][10]

  • Final Polishing: A final purification step using preparative High-Performance Liquid Chromatography (prep-HPLC) to achieve high purity.[4]

Q3: How can I confirm the identity and purity of my isolated this compound?

The identity and purity of the final product should be confirmed using a combination of analytical techniques:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for determining purity.[3][9]

  • Structural Elucidation: The chemical structure should be confirmed using spectroscopic methods such as Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy.[4][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of crude alkaloid extract Inefficient extraction solvent or method.- Use a polar solvent like methanol or ethanol for extraction.[8]- Consider acidifying the extraction solvent (e.g., 0.1-1% HCl or acetic acid) to increase the solubility of alkaloid salts.[7]- Employ methods like ultrasonic or reflux extraction to improve efficiency.[7]
Co-elution of this compound with other alkaloids during chromatography Insufficient resolution of the chromatographic method due to similar physicochemical properties of the alkaloids.- Optimize the solvent system: For HSCCC, carefully select the two-phase solvent system. A system of 1% triethylamine (B128534) aqueous solution/n-hexane/ethyl acetate (B1210297)/ethanol has been successfully used.[4]- Employ orthogonal separation techniques: Combine HSCCC with a different method like reversed-phase prep-HPLC.[4]- Consider pH-zone-refining CCC: This technique is particularly effective for separating alkaloids with different pKa values.[3]
Poor peak shape (tailing or fronting) in HPLC - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload.- Adjust mobile phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of alkaloids.[11]- Add a modifier: Incorporate a small amount of an amine (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase to block active sites on the stationary phase and improve peak shape.- Reduce sample load: Inject a smaller amount of the sample onto the column.
Degradation of the sample during purification - Exposure to harsh pH conditions.- Prolonged exposure to light or elevated temperatures.- Work at moderate temperatures and protect the sample from light.- Use buffered solutions where possible to avoid extreme pH values.- Minimize the duration of the purification process.
Difficulty achieving >98% purity Presence of a persistent, closely related impurity.- Iterative prep-HPLC: Re-purify the sample using a different solvent system or a different type of stationary phase (e.g., phenyl-hexyl instead of C18).- Crystallization: If a suitable solvent system can be found, crystallization can be a powerful final purification step.[12]

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation
  • Extraction:

    • Air-dry and powder the plant material (e.g., Gelsemium elegans).

    • Extract the powder with 95% ethanol at room temperature three times, each for 24 hours.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% hydrochloric acid.

    • Extract the acidic solution with ethyl acetate to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) water.

    • Extract the alkaline solution with chloroform (B151607) to obtain the crude alkaloid fraction.

    • Evaporate the chloroform under reduced pressure.

Protocol 2: Purification by HSCCC and Preparative HPLC[4]
  • HSCCC Separation:

    • Two-phase solvent system: Prepare a mixture of 1% triethylamine aqueous solution, n-hexane, ethyl acetate, and ethanol in a volume ratio of 4:2:3:2.

    • Equilibration: Thoroughly mix the solvent system and allow the phases to separate. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

    • Operation:

      • Fill the HSCCC column with the stationary phase.

      • Pump the mobile phase into the column at a flow rate of 2.0 mL/min while the apparatus is rotating at 850 rpm.

      • Once hydrodynamic equilibrium is reached, inject the crude alkaloid sample (dissolved in a mixture of the upper and lower phases).

      • Monitor the effluent with a UV detector at 254 nm and collect fractions based on the chromatogram.

  • Preparative HPLC for Final Purification:

    • Combine and concentrate the HSCCC fractions containing this compound.

    • Column: Use a reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or triethylamine to improve peak shape).

    • Detection: Monitor the elution at 254 nm.

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Data Presentation

Table 1: Chromatographic Conditions for Gelsemium Alkaloid Separation

Technique Stationary Phase Mobile Phase / Solvent System Target Alkaloids Reference
HSCCC Liquid (Upper phase of two-phase system)1% Triethylamine (aq)/n-hexane/ethyl acetate/ethanol (4:2:3:2 v/v)14-hydroxygelsenicine, sempervirine, koumine, etc.[4]
pH-Zone-Refining CCC Liquid (Upper phase: MtBE/ACN/H2O + 20mM TEA)Lower phase: MtBE/ACN/H2O + 10mM HClGelsemine, koumine, gelsevirine[3]
RP-HPLC C18Methanol/water/n-butylamine (78:22:0.1 v/v)Gelsemium A, koumine, kumantenidine, etc.[13]
2D-LC Cation exchange & C18Gradient elution with acetonitrile and waterGelsemine, koumine, humantenmine[10]

Table 2: Purity and Yield Data from a Representative Isolation[4]

Compound Initial Amount (Crude Extract) Final Yield Purity (by HPLC)
14-Hydroxygelsenicine350 mg12.1 mg97.4%
Sempervirine350 mg20.8 mg98.9%
19-(R)-hydroxydihydrogelsevirine350 mg10.1 mg98.5%
Koumine350 mg50.5 mg99.0%
Gelsemine350 mg32.2 mg99.5%
Gelsevirine350 mg50.5 mg96.8%
11-Hydroxyhumantenine350 mg12.5 mg85.5%
Note: This data is for 14-hydroxygelsenicine, a closely related compound, and provides a representative example of yields and purities achievable.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction & Partitioning cluster_purification Step 2: Chromatographic Purification cluster_analysis Step 3: Analysis & Final Product plant_material Gelsemium Plant Material crude_extract Crude Ethanolic Extract plant_material->crude_extract 95% EtOH alkaloid_fraction Crude Alkaloid Fraction crude_extract->alkaloid_fraction Acid-Base Partitioning hsccc HSCCC Separation alkaloid_fraction->hsccc hsccc_fractions Enriched Fractions hsccc->hsccc_fractions Collect Fractions hplc Preparative HPLC pure_compound Pure this compound hplc->pure_compound hsccc_fractions->hplc analysis Purity & Structural ID (HPLC, MS, NMR) pure_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

logical_relationship cluster_solutions Solution Strategy challenge Primary Challenge: Complex mixture of structurally similar alkaloids solution1 High-Resolution Chromatography (e.g., HSCCC) challenge->solution1 Address with solution2 Orthogonal Separation (e.g., HSCCC + Prep-HPLC) challenge->solution2 Address with solution3 Method Optimization (Solvent System, pH) challenge->solution3 Address with outcome High-Purity This compound solution1->outcome solution2->outcome solution3->outcome

References

Optimal stability and storage conditions for 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11-Hydroxygelsenicine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal stability, storage, and handling of this compound. Given the limited publicly available stability data for this compound, this guide provides best-practice recommendations based on the general properties of alkaloids and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is -20°C. Storing the compound at low temperatures minimizes the potential for thermal degradation.

Q2: How should I store solutions of this compound?

A: Solutions of this compound are expected to be less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-resistant container. The choice of solvent can also impact stability; aprotic solvents are generally preferred to minimize solvolysis. For aqueous solutions, the pH should be carefully controlled, as many alkaloids are susceptible to pH-dependent hydrolysis.

Q3: Is this compound sensitive to light?

A: Many alkaloid compounds are known to be sensitive to light (photosensitive). Therefore, it is crucial to protect this compound from light exposure during storage and handling. Use amber vials or wrap containers with aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

Q4: What is the expected shelf-life of this compound?

A: The specific shelf-life of this compound has not been extensively reported. The stability will depend on the storage conditions (temperature, light, humidity) and the purity of the compound. For research purposes, it is advisable to use freshly obtained material and to perform periodic purity checks, especially for long-term studies.

Q5: Are there any known incompatibilities for this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at -20°C, protected from light and moisture. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your stock using a suitable analytical method (e.g., HPLC).
Appearance of new peaks in chromatograms of older samples. The compound is degrading, leading to the formation of degradation products.1. Confirm the identity of the new peaks using mass spectrometry (MS). 2. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.1. Ensure the solvent is appropriate and the concentration is within the solubility limits. 2. Check the pH of the solution, as it can affect the solubility of alkaloids. 3. If degradation is suspected, analyze the precipitate to identify its composition.
Discoloration of the solid compound or solution. Potential degradation due to oxidation or light exposure.1. Discard the discolored material. 2. Ensure future storage is in a light-protected, airtight container, possibly under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Since specific stability data for this compound is not available, researchers should perform their own stability assessments. A forced degradation study is a common approach to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[1][2][3][4][5][6]

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A common mobile phase for alkaloids is a mixture of acetonitrile (B52724) or methanol (B129727) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).

  • Method Optimization: Develop a gradient or isocratic method that provides a sharp, symmetrical peak for this compound with a reasonable retention time.

  • Forced Degradation: Subject solutions of this compound to various stress conditions (see Protocol 2) to generate degradation products.

  • Specificity Assessment: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can further confirm specificity.

Protocol 2: Forced Degradation Study

The goal is to induce about 5-20% degradation of the compound.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Add 0.1 M hydrochloric acid (HCl).

    • Incubate at a controlled temperature (e.g., 60°C) and monitor for degradation at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add 0.1 M sodium hydroxide (B78521) (NaOH).

    • Incubate at room temperature and monitor for degradation at various time points.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature and monitor for degradation.

  • Thermal Degradation:

    • Store solid this compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).

    • Analyze samples at various time points.

  • Photostability:

    • Expose a solution and the solid compound to a controlled light source that provides both UV and visible light.

    • Keep a control sample in the dark at the same temperature.

    • Analyze the samples at various time points.

Visualizations

Forced_Degradation_Workflow Forced Degradation Experimental Workflow Compound This compound (Solid) Thermal Thermal (e.g., 60°C) Compound->Thermal Photo Photolytic (UV/Vis Light) Compound->Photo Solution This compound (Solution) Acid Acidic (e.g., 0.1M HCl, 60°C) Solution->Acid Base Basic (e.g., 0.1M NaOH, RT) Solution->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Solution->Oxidation Solution->Thermal Solution->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS LC-MS for Degradant ID HPLC->MS

Caption: Workflow for a forced degradation study of this compound.

Stability_Indicating_Method_Development Stability-Indicating Method Development Logic A Start: Develop Initial HPLC Method B Prepare Stressed Samples (Forced Degradation) A->B C Analyze Stressed Samples with HPLC Method B->C D Are all degradant peaks resolved from the main peak? C->D E Optimize HPLC Method (e.g., change mobile phase, gradient) D->E No F Method is Stability-Indicating. Proceed with Validation. D->F Yes E->C

Caption: Logical flow for developing a stability-indicating HPLC method.

References

Technical Support Center: Overcoming 11-Hydroxygelsenicine Solubility Challenges in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 11-Hydroxygelsenicine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a gelsedine-type indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans. Like many alkaloids, it is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to precipitation in aqueous-based biological assay buffers and cell culture media, resulting in inaccurate and unreliable experimental outcomes.

Q2: In which common laboratory solvents is this compound likely to be soluble?

Table 1: Qualitative Solubility Profile of Gelsemium Alkaloids

SolventSolubilityRemarks
WaterPoorly solubleAlkaloids are generally sparingly soluble in aqueous solutions.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[1]
Ethanol (B145695) (EtOH)SolubleThis compound is isolated from an ethanol extract, indicating good solubility. Dilute ethanol solutions (e.g., 30%) have been used for Gelsemium extracts.
Methanol (B129727) (MeOH)SolubleA 5% ammoniated methanol solution has been effectively used for eluting Gelsemium alkaloids, suggesting good solubility.
ChloroformSolubleOften used in the extraction of alkaloids from plant material.

Q3: I am seeing precipitation when I add my this compound stock solution to my aqueous assay buffer. What can I do?

Precipitation upon dilution of a DMSO or ethanol stock solution into an aqueous medium is a common issue. Here are several strategies to mitigate this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible (typically <0.5%) to minimize solvent effects on the biological system, while still maintaining solubility.

  • Use a co-solvent or surfactant: Incorporating a pharmaceutically acceptable co-solvent or surfactant in the final dilution can help maintain the solubility of the compound. For a related alkaloid, Gelsemine, a vehicle containing PEG300 and Tween-80 has been used successfully for in vivo studies and may be adaptable for in vitro work.

  • pH adjustment: The solubility of alkaloids can be pH-dependent. As basic compounds, their solubility may increase in acidic conditions. However, it is crucial to ensure the pH of the final assay medium is compatible with your biological system.

  • Sonication: Gentle sonication of the final solution can sometimes help to redissolve small amounts of precipitate.

Troubleshooting Guides

Problem 1: Preparing a High-Concentration Stock Solution

Symptoms:

  • The powdered this compound does not fully dissolve in the chosen solvent.

  • Visible particulates or a cloudy solution is observed after vortexing or sonication.

Recommended Solutions:

  • Solvent Selection: Based on the data for related compounds, DMSO is the recommended primary solvent for preparing high-concentration stock solutions for most in vitro applications. For in vivo studies, an initial stock in DMSO followed by dilution in a suitable vehicle is a common practice.

  • Gentle Heating: Gently warming the solution (e.g., to 37°C) can aid in dissolution. However, be cautious as excessive heat may degrade the compound.

  • Sonication: Use a bath sonicator to provide energy for dissolution without excessive heating.

  • Determine Maximum Practical Solubility: If the compound still does not dissolve, you may have exceeded its solubility limit in that solvent. Perform a serial dilution to find the maximum concentration at which the compound remains in solution.

Problem 2: Compound Precipitation in Cell Culture Media

Symptoms:

  • The cell culture medium becomes cloudy or forms a visible precipitate after the addition of the this compound stock solution.

  • Inconsistent results are observed in cell-based assays.

Recommended Solutions:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.1%, and not exceeding 0.5%, as higher concentrations can be toxic to cells.

  • Pre-dilution: Instead of adding a small volume of a very high concentration stock directly to the medium, perform an intermediate dilution step in a serum-free medium or PBS. Then, add this intermediate dilution to the final culture medium.

  • Serum Effects: If using a serum-containing medium, adding the compound to the complete medium may improve solubility due to the presence of proteins that can help to stabilize the compound.

  • Filtration: After preparing the final working solution in cell culture medium, it can be sterile-filtered through a 0.22 µm filter to remove any microscopic precipitates before adding it to the cells. Be aware that this may slightly lower the effective concentration if some compound is retained by the filter.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol is a general guideline. The final concentrations should be optimized for your specific experimental needs.

  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube thoroughly for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Dosing Solution for In Vivo Studies (Adapted from a Protocol for Gelsemine)

This protocol provides a starting point for formulating this compound for animal studies and may require optimization.

  • Prepare a 10X Stock Solution: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 20 mg/mL).

  • Prepare the Vehicle:

    • In a sterile tube, combine 4 parts PEG300 and 0.5 parts Tween-80 (by volume).

    • Mix thoroughly.

  • Final Formulation:

    • Add 1 part of the 10X DMSO stock solution to the PEG300/Tween-80 mixture.

    • Mix until a clear solution is formed.

    • Add 4.5 parts of sterile saline to the mixture and mix thoroughly.

    • The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound will be one-tenth of the initial DMSO stock.

Table 2: Example Formulation for In Vivo Dosing

ComponentVolume (for 1 mL final)Final Concentration
10X DMSO Stock100 µL1X
PEG300400 µL40%
Tween-8050 µL5%
Saline450 µL45%

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve store Aliquot & Store at -80°C dissolve->store dilute Dilute Stock in Assay Buffer/Medium store->dilute Retrieve Aliquot vortex Vortex/Sonicate dilute->vortex use Use in Assay vortex->use precipitate Precipitation Observed vortex->precipitate If precipitation occurs lower_conc Lower Final Conc. precipitate->lower_conc add_cosolvent Add Co-solvent precipitate->add_cosolvent check_ph Adjust pH precipitate->check_ph in_vivo_formulation start Start: this compound Powder stock Prepare 10X Stock in DMSO start->stock mix1 Mix Stock with Vehicle stock->mix1 vehicle_prep Prepare Vehicle: PEG300 + Tween-80 vehicle_prep->mix1 mix2 Add Saline and Mix mix1->mix2 final Final Dosing Solution mix2->final

References

Optimizing dosing regimens for 11-Hydroxygelsenicine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions for researchers working with 11-Hydroxygelsenicine in animal studies. Due to the limited availability of specific data for this compound, some information provided is based on studies of the related alkaloid, Gelsenicine, and general principles of preclinical pharmacology. Researchers should exercise caution and conduct thorough dose-finding studies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality or severe adverse effects at initial doses. The therapeutic index of Gelsemium alkaloids is narrow. The toxic dose is close to the therapeutic dose.[1]Start with very low doses and use a dose escalation study design. Monitor animals closely for clinical signs of toxicity.
Inconsistent results between animals. Variability in absorption, metabolism, or sensitivity to the compound.Ensure consistent administration technique and vehicle. Consider potential sex differences in sensitivity, as observed with Gelsenicine.[2][3]
Precipitation of the compound in the dosing solution. Poor solubility of this compound in the chosen vehicle.Test the solubility and stability of the compound in various pharmaceutically acceptable vehicles. Consider using co-solvents or formulating as a suspension.
Lack of observable therapeutic effect. The dose may be too low, or the dosing frequency may be inadequate based on the compound's half-life.Gradually increase the dose while carefully monitoring for toxicity. If pharmacokinetic data is available, adjust the dosing schedule to maintain plasma concentrations within the target range.
Unexpected neurological symptoms (e.g., convulsions, respiratory distress). Neurotoxicity is a known effect of Gelsemium alkaloids.[1][2][3]Immediately discontinue dosing and provide supportive care. Review the dose and consider a dose reduction for future experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice or rats?

A1: There is currently no established safe starting dose for this compound in the public domain. For the related compound, Gelsenicine, the LD50 in female rats was found to be 0.520 mg/kg and 0.996 mg/kg in male rats, indicating high toxicity and a sex-dependent sensitivity.[2][3] It is crucial to begin with a very low dose (e.g., several orders of magnitude below the LD50 of related compounds) and perform a careful dose-escalation study to determine a safe and effective dose range for this compound.

Q2: How should I prepare a dosing solution for this compound?

A2: The solubility of this compound in common vehicles has not been extensively reported. It is recommended to perform solubility tests with various pharmaceutically acceptable vehicles such as saline, PBS, or solutions containing solubilizing agents like PEG, Tween 80, or CMC. The stability of the compound in the chosen vehicle should also be assessed over the intended period of use.

Q3: What are the expected signs of toxicity?

A3: Based on studies of related Gelsemium alkaloids, signs of toxicity can include labored breathing, convulsions, and ultimately death due to respiratory failure.[1][2][3] Other clinical signs to monitor for during toxicity testing include piloerection, half-shut eyes, and decreased motor activity.[4] A body weight loss of 5% or more can also be an early indicator of toxicity.[4]

Q4: What is the likely mechanism of action and toxicity?

A4: The toxic mechanism of the related compound, Gelsenicine, is thought to be associated with its activity on GABA-A receptors, leading to neurotoxicity.[2][3] Gelsenicine can cross the blood-brain barrier.[2][3] It is plausible that this compound shares a similar mechanism.

Experimental Protocols

Note: The following are generalized protocols and should be adapted based on the specific experimental design and institutional guidelines.

Dose Formulation and Stability Testing
  • Objective: To prepare a stable and homogenous dosing formulation of this compound.

  • Materials: this compound powder, various vehicles (e.g., 0.9% Saline, PBS, 0.5% CMC-Na, 50% PEG 300 in saline), vortex mixer, sonicator, pH meter.

  • Procedure:

    • Weigh the required amount of this compound.

    • Gradually add the chosen vehicle while vortexing or sonicating to aid dissolution.

    • Visually inspect for complete dissolution or uniform suspension.

    • Measure the pH of the final formulation and adjust if necessary to a physiologically acceptable range (pH 4-8).

    • To assess stability, store aliquots of the formulation at the intended storage temperature (e.g., 4°C) and at room temperature.

    • Analyze the concentration of this compound at different time points (e.g., 0, 4, and 24 hours) using a suitable analytical method like HPLC-MS/MS to check for degradation.

Single-Dose Escalation Study for Acute Toxicity
  • Objective: To determine the maximum tolerated dose (MTD) and identify signs of acute toxicity.

  • Animals: Use a small number of animals per dose group (e.g., 3-5 mice or rats per sex).

  • Procedure:

    • Select a starting dose based on a conservative estimate from available data on related compounds.

    • Administer a single dose of this compound via the intended route (e.g., oral gavage, intraperitoneal injection).

    • Observe animals continuously for the first 4 hours and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, changes in body weight, and any mortality.

    • If no severe toxicity is observed, escalate the dose in the next group of animals. A common dose escalation scheme is the modified Fibonacci sequence.

    • The MTD is the highest dose that does not cause mortality or serious, irreversible toxicity.

Data Presentation

Toxicity Data for Gelsenicine (as a reference for this compound study design)

Species Sex LD50 (mg/kg) Primary Cause of Death Reference
RatFemale0.520Respiratory Failure[2][3]
RatMale0.996Respiratory Failure[2][3]
MouseN/A0.128Respiratory Failure, Convulsions[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Data Analysis solubility Solubility & Stability Testing formulation Dose Formulation solubility->formulation dosing Dose Administration (Escalation Design) formulation->dosing Start Study monitoring Clinical Observation & Weight Monitoring dosing->monitoring pk_pd Pharmacokinetic/ Pharmacodynamic Analysis monitoring->pk_pd Collect Data tox Toxicity Assessment (MTD Determination) pk_pd->tox tox->dosing Inform Next Dose Level

Caption: Workflow for an initial in vivo study of this compound.

signaling_pathway cluster_neuron Postsynaptic Neuron receptor GABA-A Receptor ion_channel Chloride Ion Channel (Open) receptor->ion_channel activates hyperpolarization Hyperpolarization ion_channel->hyperpolarization leads to inhibition Neuronal Inhibition hyperpolarization->inhibition gelsenicine Gelsenicine-like Alkaloid (e.g., this compound) gelsenicine->receptor enhances binding of GABA gaba GABA gaba->receptor

Caption: Postulated mechanism of neurotoxicity for Gelsemium alkaloids.

References

Strategies for reducing 11-Hydroxygelsenicine-induced toxicity in therapeutic models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11-Hydroxygelsenicine and Related Gelsemium Alkaloids

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity for gelsenicine?

A1: Gelsenicine is a highly toxic substance that primarily acts as a neurotoxin.[1] Its main toxic mechanism is associated with the Gamma-Aminobutyric Acid A (GABA-A) receptors, which are the main receptors for inhibitory neurotransmission in the central nervous system.[2][3][4] Gelsenicine stimulates GABA-A receptors, leading to an inhibitory effect on neurons, particularly those in the ventral respiratory group (VRG) of the medulla, which controls respiration.[3][4] This action inhibits the firing of action potentials in these critical neurons, causing severe respiratory depression, which is the primary cause of death in poisoning cases.[1][2][3][4] Some in silico studies also suggest a possible interaction with the α7 nicotinic acetylcholine (B1216132) receptor (AChR).[5]

Q2: We are observing rapid and widespread cell death in our in-vitro models, even at low concentrations. Is this expected?

A2: While gelsenicine is highly toxic in vivo, studies have shown that it and other related alkaloids do not exhibit significant cytotoxicity in vitro on cell lines such as hippocampus-derived HT22 cells and renal epithelium-derived Vero cells.[6] The primary toxicity is neurological and related to receptor-mediated respiratory depression, not direct cell killing.[1][3] If you are observing high cytotoxicity, consider the following:

  • Compound Purity: Verify the purity of your this compound sample. Contaminants could be responsible for the cytotoxic effects.

  • Cell Line Sensitivity: Your specific cell line might have a unique sensitivity not previously documented. Consider using cell lines mentioned in the literature (e.g., HT22, Vero) as a negative control.

  • Experimental Conditions: Review your experimental setup, including solvent effects and incubation times, to rule out artifacts.

Q3: Our animal models are experiencing high mortality rates due to respiratory failure before we can assess therapeutic effects. How can we mitigate this?

A3: High mortality from respiratory failure is the expected outcome of gelsenicine poisoning.[1][2][7][8] To sustain the animals for therapeutic studies, you may need to implement supportive care or co-administer an antidote.

  • Supportive Care: Timely respiratory support, such as mechanical ventilation, can be crucial for survival.[7][8]

  • Antidote Co-administration: Research has shown that GABA-A receptor antagonists can reverse the toxic effects.[3][4] Co-administration of flumazenil (B1672878) or securinine (B1681715) has been shown to significantly increase the survival of poisoned animals.[3][4] Another effective combination is diazepam combined with epinephrine, which has been shown to reverse gelsenicine toxicity and improve survival rates in mice.[1][2]

Q4: Are there any known differences in sensitivity to gelsenicine?

A4: Yes, studies in rats have shown that female rats are more sensitive to gelsenicine than male rats, with a significantly lower LD50 value.[1][2] Additionally, different animal species may exhibit varying levels of tolerance. For instance, pigs have shown significant resistance to the toxicity of Gelsemium elegans and its alkaloids.[9]

Troubleshooting Guides

Issue 1: Inconsistent results in neurotoxicity assays.

  • Problem: Variability in the onset and severity of neurotoxic symptoms in animal models.

  • Possible Causes & Solutions:

    • Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh solutions for each experiment.

    • Route of Administration: The route of administration significantly impacts absorption and bioavailability. Gelsenicine is readily absorbed from the gastrointestinal tract and penetrates the blood-brain barrier quickly.[1][2] Standardize the administration route (e.g., intraperitoneal, intravenous) for consistency.

    • Animal Strain and Sex: As noted, sex-based differences in sensitivity exist.[1][2] Use animals of the same sex and from a consistent genetic background to reduce variability.

Issue 2: Difficulty in establishing a therapeutic window.

  • Problem: The therapeutic dose of the compound is very close to its toxic dose.[10]

  • Possible Causes & Solutions:

    • Dose-Response Curve: Conduct a thorough dose-response study to accurately determine the LD50 and establish a narrow therapeutic range.

    • Pharmacokinetic Analysis: Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. A UPLC-MS/MS method has been developed for the toxicokinetics of 11 Gelsemium alkaloids in rats.[11]

    • Combination Therapy: Explore co-administration with a rescue agent or antidote, as described in FAQ 3, to widen the therapeutic window by mitigating toxicity.

Quantitative Data

Table 1: Acute Toxicity (LD50) of Gelsenicine in Rodents

SpeciesSexRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalReference
RatMaleIntraperitoneal0.996N/A[1][2]
RatFemaleIntraperitoneal0.520N/A[1][2]
MouseN/AIntraperitoneal0.14N/A[6]

N/A: Not available in the cited sources.

Experimental Protocols

Protocol 1: Evaluation of an Antidote for Gelsenicine-Induced Toxicity in a Mouse Model

  • Objective: To determine the efficacy of a potential antidote (e.g., flumazenil) in preventing mortality from gelsenicine poisoning.

  • Materials:

    • Gelsenicine (or this compound) solution of known concentration.

    • Antidote solution (e.g., flumazenil).

    • Vehicle control (e.g., saline).

    • Male/Female mice of a specific strain (e.g., Kunming mice).

  • Methodology:

    • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.

    • Group Allocation: Randomly divide mice into at least three groups (n=10 per group):

      • Group A: Gelsenicine + Vehicle.

      • Group B: Gelsenicine + Antidote.

      • Group C: Vehicle only (Control).

    • Dosing:

      • Administer a lethal dose of gelsenicine (e.g., a dose previously determined to cause ~100% mortality, such as 0.22 mg/kg, intraperitoneally).[4]

      • Immediately following the administration of gelsenicine, administer the antidote or vehicle according to the group allocation.

    • Observation:

      • Continuously monitor the animals for clinical signs of toxicity, including respiratory distress (abdominal breathing, gasping), convulsions, and cyanosis.[6]

      • Record the time of onset of symptoms and the time of death.

      • Monitor survival over a 24-hour period.

  • Data Analysis:

    • Compare the survival rates between Group A and Group B using a Kaplan-Meier survival curve and a log-rank test.

    • A significant increase in the survival rate in Group B compared to Group A indicates the efficacy of the antidote.[3][4]

Visualizations

Gelsenicine_Toxicity_Pathway cluster_neuron Postsynaptic Neuron (e.g., in Ventral Respiratory Group) GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel (Opens) GABA_A->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_channel->Hyperpolarization Leads to Resp_Depression Respiratory Depression Hyperpolarization->Resp_Depression Causes Gelsenicine Gelsenicine / This compound Gelsenicine->GABA_A Stimulates Antidote Antidote (e.g., Flumazenil) Antidote->GABA_A Antagonizes

Caption: Proposed signaling pathway of gelsenicine-induced neurotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Kunming Mice) Group_Allocation Randomly Allocate to Groups (Control, Toxin, Toxin + Antidote) Animal_Model->Group_Allocation Dosing Administer Compounds (IP Injection) Group_Allocation->Dosing Observation Observe for Toxicity Signs & Record Survival Time Dosing->Observation Data_Collection Collect Survival Data Observation->Data_Collection Stats Statistical Analysis (Kaplan-Meier Curve) Data_Collection->Stats Conclusion Determine Antidote Efficacy Stats->Conclusion

Caption: Workflow for evaluating antidotes against gelsenicine toxicity.

References

Troubleshooting common issues in 11-Hydroxygelsenicine UPLC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of 11-Hydroxygelsenicine.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: While a specific validated method for this compound is not widely published, we can predict the Multiple Reaction Monitoring (MRM) transitions based on the structure of the parent compound, gelsenicine, and common fragmentation patterns of hydroxylated alkaloids. Gelsenicine has a protonated molecule [M+H]⁺ at m/z 323.2. With the addition of a hydroxyl group, the expected [M+H]⁺ for this compound is approximately m/z 339.2 .

Common fragmentation pathways for hydroxylated alkaloids include the loss of water (H₂O), carbon monoxide (CO), and characteristic cleavages of the ring structures. Therefore, potential product ions for this compound could be:

  • [M+H - H₂O]⁺: m/z 321.2

  • [M+H - CO]⁺: m/z 311.2

  • Other fragments: Further fragmentation of the ring structure may yield product ions similar to those of gelsenicine.

It is crucial to optimize the collision energy for each transition to achieve the best sensitivity.

Q2: I am observing significant peak tailing for my this compound peak. What are the common causes and solutions?

A2: Peak tailing is a common issue in the analysis of alkaloids like this compound. The primary causes are often related to secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the surface of the C18 column packing material.[1][2]

Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. Using an acidic mobile phase (e.g., with 0.1% formic acid) will protonate the amine groups on the alkaloid, which can help to reduce silanol interactions.[3]

  • Buffer Addition: Adding a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 10 mM), to your mobile phase can help to mask the residual silanol groups and improve peak shape.[4]

  • Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing.[1] Try diluting your sample and re-injecting.

  • Column Contamination: A contaminated guard column or analytical column can also cause peak shape issues. Try flushing the column or replacing the guard column.[5]

Q3: My sensitivity for this compound is low. How can I improve it?

A3: Low sensitivity can be due to several factors. Here are some key areas to investigate:

  • Ion Suppression: This is a major cause of reduced sensitivity in LC-MS/MS analysis, especially with complex biological matrices.[6][7] Co-eluting compounds from the sample matrix can compete with this compound for ionization in the MS source.

    • Improve Sample Preparation: Use a more effective sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[8]

    • Chromatographic Separation: Optimize your UPLC method to better separate this compound from matrix components.

    • Dilution: Diluting the sample can sometimes reduce ion suppression, but this will also dilute your analyte.[9]

  • MS Source Parameters: Optimize the ion source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the ionization of this compound.

  • MRM Transition Optimization: Ensure you are using the most intense and specific precursor and product ions, and that the collision energy is optimized for maximum fragmentation.

Q4: What is a suitable internal standard for the quantification of this compound?

A4: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). However, this is often not commercially available. A practical alternative is to use a structurally similar compound that is not present in the sample and has similar chromatographic and ionization properties. For the analysis of gelsenicine, compounds like deltalin have been used.[6] For this compound, a related alkaloid of similar polarity could be a good choice. It is essential to validate the chosen internal standard to ensure it behaves similarly to the analyte and effectively compensates for variations in sample preparation and instrument response.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)
Question Possible Cause Suggested Solution
Is only the this compound peak tailing? Secondary interactions with the column; inappropriate mobile phase pH.Add 0.1% formic acid to the mobile phase; consider adding a buffer like 10 mM ammonium formate.[4]
Are all peaks in the chromatogram tailing? Column void or blockage; issue with the injector or tubing.Reverse flush the column; check for blockages in the system; ensure all fittings are secure.[5]
Is the peak fronting? Sample overload; sample solvent incompatible with the mobile phase.Dilute the sample; ensure the sample is dissolved in a solvent similar to the initial mobile phase.
Problem: Low Signal Intensity / Poor Sensitivity
Question Possible Cause Suggested Solution
Is the signal low for both the analyte and internal standard? General instrument issue; incorrect MS parameters.Check MS tuning and calibration; optimize source parameters (capillary voltage, gas flows, temperature).
Is the signal low for the analyte but the internal standard is acceptable? Ion suppression; poor fragmentation.Improve sample cleanup (e.g., use SPE); optimize chromatographic separation to move the analyte away from interfering peaks; optimize collision energy for the MRM transition.[7][8]
Has the sensitivity decreased over time? Contamination of the MS source or column.Clean the MS source (e.g., the capillary and cone); replace the guard column and/or analytical column.
Problem: Inconsistent Retention Times
Question Possible Cause Suggested Solution
Are the retention times drifting to earlier or later times? Issue with the UPLC pump; column degradation.Check the pump for leaks and ensure it is delivering a stable flow rate; equilibrate the column for a longer period; replace the column if it is old.
Are the retention times shifting randomly? Inconsistent sample preparation; air bubbles in the system.Ensure consistent sample preparation procedures; degas the mobile phase; purge the pump to remove any air bubbles.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol is adapted from methods used for gelsenicine and other Gelsemium alkaloids.[1]

  • Aliquoting: Take 100 µL of plasma in a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • Protein Precipitation: Add 300 µL of acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 2-5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Method Parameters

These are suggested starting parameters based on methods for similar compounds and should be optimized for your specific instrument and application.

Parameter Suggested Value
UPLC Column Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 40 °C
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions to re-equilibrate.
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Data Presentation

Table 1: Predicted MRM Transitions for this compound
Compound Precursor Ion (m/z) Product Ion (m/z) Predicted Fragmentation
This compound339.2321.2[M+H - H₂O]⁺
293.2[M+H - H₂O - CO]⁺
Other fragmentsFurther optimization needed
Table 2: Typical Quantitative Performance (Estimated based on Gelsenicine data)
Parameter Expected Range
Linear Range 0.1 - 200 ng/mL
Limit of Detection (LOD) 0.05 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) 85 - 115%

Note: These values are estimates and must be experimentally determined during method validation.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon uplc UPLC Separation (C18 Column) recon->uplc ms MS/MS Detection (MRM Mode) uplc->ms integrate Peak Integration ms->integrate quant Quantification integrate->quant

Caption: UPLC-MS/MS Experimental Workflow for this compound Analysis.

Troubleshooting Decision Tree for Low Sensitivity

G decision decision solution solution start Low Sensitivity Observed check_is Is Internal Standard signal also low? start->check_is instrument_issue Check MS Tuning & Source Parameters check_is->instrument_issue Yes analyte_issue Possible Ion Suppression or Poor Fragmentation check_is->analyte_issue No improve_cleanup Improve Sample Cleanup (e.g., SPE) analyte_issue->improve_cleanup optimize_chrom Optimize UPLC Separation analyte_issue->optimize_chrom optimize_mrm Optimize MRM Transitions & Collision Energy analyte_issue->optimize_mrm G cluster_receptors Receptor Interactions cluster_downstream Downstream Effects gelsenicine Gelsenicine Alkaloids gabar GABA-A Receptor gelsenicine->gabar Modulates glyr Glycine Receptor gelsenicine->glyr Modulates nmdar NMDA Receptor gelsenicine->nmdar Modulates ca_signal Calcium Signaling Pathway gabar->ca_signal glyr->ca_signal nmdar->ca_signal mapk MAPK Signaling Pathway ca_signal->mapk neuro Neurotoxicity / Apoptosis mapk->neuro

References

Technical Support Center: Refining Cell-Based Assay Conditions for 11-Hydroxygelsenicine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Hydroxygelsenicine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other Gelsemium alkaloids?

A1: this compound is a gelsedine-type indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, such as Gelsemium elegans.[1] While it shares a core structure with other Gelsemium alkaloids, the specific position of the hydroxyl group at the 11th carbon distinguishes it from other related compounds like 14-Hydroxygelsenicine.[2][3][4] The biological activities of many Gelsemium alkaloids include cytotoxic, analgesic, anti-inflammatory, and immunomodulating properties.[5]

Q2: What are the initial challenges I should anticipate when working with this compound in cell-based assays?

A2: The primary hurdles when working with a novel alkaloid like this compound involve its solubility, stability, and determining an effective concentration range.[6] Many alkaloids exhibit poor aqueous solubility, which can complicate the preparation of stock solutions and their dilution in cell culture media.[6] Furthermore, the stability of the compound under standard culture conditions (e.g., pH, temperature, light exposure) can vary, potentially impacting experimental reproducibility.[6] A critical initial step is to identify a concentration range that induces a biological response without causing immediate, non-specific cytotoxicity.[6]

Q3: How can I improve the solubility of this compound for my experiments?

A3: To enhance the solubility of hydrophobic alkaloids, several strategies can be employed. The most common approach is the use of a co-solvent, such as dimethyl sulfoxide (B87167) (DMSO).[6] It is crucial to maintain a low final concentration of DMSO in your cell culture, typically below 0.5%, to avoid solvent-induced toxicity.[6] Always include a vehicle control (media with the same final DMSO concentration) in your experimental design.[6]

Q4: What type of cell-based assays are relevant for studying the effects of this compound?

A4: Given that related Gelsemium alkaloids have demonstrated cytotoxic and apoptotic effects, relevant assays would include:

  • Cytotoxicity Assays: To determine the concentration at which this compound is toxic to cells. Common methods include the MTT, MTS, or LDH release assays.[5][7]

  • Apoptosis Assays: To investigate if the observed cytotoxicity is due to programmed cell death. This can be assessed through methods like Annexin V/PI staining, caspase activity assays (e.g., caspase-3, -8, -9), and analysis of apoptosis-related proteins (e.g., Bcl-2, Bax).[8]

  • Cell Proliferation Assays: To evaluate the effect of the compound on cell growth over time.

  • Signaling Pathway Analysis: To identify the molecular mechanisms underlying the effects of this compound. This could involve western blotting or reporter gene assays to look at pathways implicated for other natural products, such as the p53 and calcium signaling pathways.[9]

Q5: I am observing inconsistent results between experiments. What could be the cause?

A5: Inconsistent results can stem from several factors.[6] Ensure your this compound stock solution is fully dissolved and vortex it before each use to maintain homogeneity.[6] Use cells within a consistent passage number range, as cell characteristics can change over time in culture.[10] Maintain consistent cell seeding density and monitor cell health.[6] Additionally, the addition of an alkaloid can sometimes alter the pH of the culture medium; it is advisable to check and, if necessary, adjust the pH.[6]

Troubleshooting Guides

Problem 1: High background or unexpected results in absorbance-based assays (e.g., MTT).

  • Possible Cause: Interference from the compound. Natural products can sometimes have inherent color or alter cellular redox states, which can interfere with absorbance readings.[6] Poorly soluble alkaloids may also precipitate in the culture medium and scatter light.[6]

  • Troubleshooting Steps:

    • Visual Inspection: Before and after adding the assay reagent, visually inspect the wells for any precipitate.

    • Background Control: Run a control well containing the assay medium and this compound at the same concentration used in the experiment, but without cells. Subtract this background absorbance from your experimental readings.

    • Orthogonal Assay: If interference is significant, validate your findings using a non-absorbance-based method, such as a luminescence or fluorescence-based viability assay.[6]

    • Cell Morphology: Use microscopy to visually inspect the cells for signs of apoptosis (e.g., cell shrinkage, membrane blebbing) or necrosis (e.g., cell swelling, lysis) to qualitatively confirm cytotoxicity.[6]

Problem 2: The observed biological effect does not seem to be specific.

  • Possible Cause: The concentration of this compound may be too high, leading to non-specific cytotoxicity. The purity of the compound could also be a factor.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a broad-range dose-response experiment to identify the optimal concentration range for a specific biological effect.

    • Compound Purity: Ensure the purity of your this compound sample. Impurities could be responsible for the observed activity.[6]

    • Multiple Assays: Use multiple, mechanistically different assays to confirm the biological effect. For example, couple a metabolic assay with a membrane integrity assay.[6]

Quantitative Data

AlkaloidCell LineAssayIC50 (µM)
(+) GelseminePC12MTT31.59
KoumineN/AElectrophysiology (GlyR)9.587
GelsemineN/AElectrophysiology (GlyR)10.36
GelsevirineN/AElectrophysiology (GlyR)82.94
KoumineN/AElectrophysiology (GABAAR)142.8
GelsemineN/AElectrophysiology (GABAAR)170.8
GelsevirineN/AElectrophysiology (GABAAR)251.5
GelsenicineN/AElectrophysiology (GABAAR)192.1 (EC50)

Data sourced from[5][11]. Note that electrophysiology IC50 values reflect receptor inhibition, not necessarily cell death.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the desired concentrations of the compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Visualizations

Experimental_Workflow General Workflow for Cell-Based Assays with this compound cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells prep_cells Culture and Passage Cells seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, Annexin V/PI) incubate->add_reagent measure Measure Signal (Absorbance, Fluorescence) add_reagent->measure calc_viability Calculate Cell Viability/% Apoptosis measure->calc_viability det_ic50 Determine IC50/EC50 calc_viability->det_ic50

Caption: General experimental workflow for assessing the effects of this compound.

Apoptosis_Signaling_Pathway Hypothesized Intrinsic Apoptosis Pathway for Investigation cluster_stimulus Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Hydroxygelsenicine This compound Bcl2 Bcl-2 (Anti-apoptotic) Hydroxygelsenicine->Bcl2 Inhibits? Bax Bax (Pro-apoptotic) Hydroxygelsenicine->Bax Activates? Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

How to minimize the off-target effects of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of 11-Hydroxygelsenicine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guides & FAQs

Q1: We are observing significant cytotoxicity in our cell-based assays at concentrations where we expect to see on-target activity of this compound. How can we mitigate this?

A1: High cytotoxicity can be a result of off-target effects. Here are several strategies to troubleshoot this issue:

  • Concentration and Exposure Time Optimization: It is crucial to determine the therapeutic window of this compound. Conduct a dose-response matrix experiment, varying both the concentration and the incubation time. This will help identify a concentration range and duration that maximizes on-target effects while minimizing cytotoxicity.[1]

  • Use of Different Cell Lines: The observed toxicity may be specific to the cell line being used due to its unique metabolic profile or expression of off-target proteins.[1] Testing this compound in a panel of different cell lines can help determine if the cytotoxicity is target-related or a general off-target effect.

  • Co-treatment with Pathway Inhibitors: If a known off-target pathway is suspected to be responsible for the toxicity, consider co-treating the cells with a specific inhibitor of that pathway to see if the cytotoxic effects are rescued.[1]

Q2: The phenotype we observe in our experiments does not align with the expected on-target effect of this compound. How can we confirm if this is due to off-target interactions?

A2: A discrepancy between the observed and expected phenotype is a strong indicator of off-target effects. To investigate this, consider the following approaches:

  • Pathway Analysis: Employ global expression profiling techniques such as RNA-sequencing or proteomics to identify signaling pathways that are unexpectedly perturbed by this compound.[1]

  • Validate Off-Target Interactions: Once potential off-targets are identified, validate their engagement with this compound using methods like Western blotting, qPCR, or functional assays.[1]

  • Use a Structurally Unrelated Compound: If available, use a compound that targets the same primary protein but has a different chemical structure. If this compound does not produce the same unexpected phenotype, it strengthens the evidence that the observed effects of this compound are due to its unique off-target interactions.[1]

  • Computational Prediction: Utilize in silico tools and computational models to predict potential off-target interactions of this compound based on its chemical structure.[2][3]

Q3: What are some general strategies to minimize off-target effects during the early stages of working with a novel compound like this compound?

A3: Proactively minimizing off-target effects is a key aspect of drug development. Here are some foundational strategies:

  • Rational Drug Design: While this compound is a natural product, modifications to its structure can be made to improve selectivity. Computational and structural biology tools can aid in designing derivatives with a higher affinity for the intended target and reduced binding to off-targets.[4]

  • High-Throughput Screening (HTS): HTS can be used to rapidly test this compound against a broad panel of targets to identify those with the highest affinity and selectivity, while simultaneously flagging potential off-target interactions early in the process.[4]

  • Genetic and Phenotypic Screening: Technologies like CRISPR-Cas9 or RNA interference can be used to knock out or silence specific genes. Observing the resulting phenotypic changes can help elucidate the pathways and potential off-target interactions of this compound.[4]

Data Presentation

Table 1: Illustrative Selectivity Profile of this compound and Its Analogs

CompoundOn-Target IC50 (nM)Off-Target 1 (Kinase X) IC50 (nM)Off-Target 2 (GPCR Y) IC50 (nM)Selectivity Ratio (Off-Target 1 / On-Target)
This compound50500120010
Analog A451500300033.3
Analog B75800150010.7

Note: The data in this table is illustrative and intended to demonstrate how to structure selectivity data. Actual values would need to be determined experimentally.

Table 2: Illustrative Cytotoxicity Profile in Different Cell Lines

Cell LineOn-Target Efficacy EC50 (nM)Cytotoxicity CC50 (nM)Therapeutic Index (CC50 / EC50)
Cell Line A (High Target Expression)100200020
Cell Line B (Low Target Expression)80015001.875
Cell Line C (Control)>100001800<0.18

Note: This table provides an example of how to present cytotoxicity data. Experimental determination is required for actual values.

Experimental Protocols

Protocol 1: Dose-Response Matrix for Cytotoxicity Assessment

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).

  • Viability Assay: At each time point, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 (half-maximal cytotoxic concentration) at each time point.

Protocol 2: Kinase Profiling Assay

  • Compound Submission: Provide a sample of this compound to a commercial kinase profiling service or perform the assay in-house if the necessary platform is available.

  • Assay Performance: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. The percentage of inhibition for each kinase is determined.

  • Hit Confirmation: For kinases that show significant inhibition, a dose-response experiment is performed to determine the IC50 value.

  • Data Analysis: The results will provide a list of kinases that are inhibited by this compound and their corresponding IC50 values. This data is crucial for identifying potential off-target kinase interactions.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_validation Off-Target Validation cluster_solution Solution Problem High Cytotoxicity or Unexpected Phenotype DoseResponse Dose-Response Matrix Problem->DoseResponse CellPanel Cell Line Screening Problem->CellPanel PathwayAnalysis Pathway Analysis (RNA-seq/Proteomics) Problem->PathwayAnalysis OptimizedProtocol Optimized Experimental Protocol DoseResponse->OptimizedProtocol CellPanel->OptimizedProtocol BiochemicalAssays Biochemical Assays (e.g., Kinase Profiling) PathwayAnalysis->BiochemicalAssays CellularAssays Cellular Target Engagement (e.g., CETSA) BiochemicalAssays->CellularAssays SAR Structure-Activity Relationship Studies CellularAssays->SAR SAR->OptimizedProtocol

Caption: Experimental workflow for troubleshooting off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Target Primary Target Downstream1 Downstream Effector 1 Target->Downstream1 Phenotype1 Desired Phenotype Downstream1->Phenotype1 OffTarget Off-Target X Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype2 Undesired Phenotype Downstream2->Phenotype2 Molecule This compound Molecule->Target Molecule->OffTarget logical_relationship Start Start Experiment with This compound CheckPhenotype Does Observed Phenotype Match Expected? Start->CheckPhenotype CheckToxicity Is Cytotoxicity within Acceptable Range? CheckPhenotype->CheckToxicity Yes InvestigateOffTarget Investigate Off-Target Effects CheckPhenotype->InvestigateOffTarget No OptimizeDose Optimize Concentration and Exposure Time CheckToxicity->OptimizeDose No Proceed Proceed with Experiment CheckToxicity->Proceed Yes Stop Re-evaluate Compound/ Experimental Design InvestigateOffTarget->Stop OptimizeDose->CheckToxicity

References

Technical Support Center: Enhancing the Bioavailability of Novel 11-Hydroxygelsenicine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of enhancing the bioavailability of novel 11-Hydroxygelsenicine formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges to its oral bioavailability?

A1: this compound is a gelsedine-type indole (B1671886) alkaloid found in plants of the Gelsemium genus. These plants have been used in traditional medicine for various ailments, including pain, inflammation, and skin ulcers. The primary challenges to the oral bioavailability of this compound are its poor aqueous solubility and potential for pre-systemic metabolism. For a drug to be absorbed effectively through the gastrointestinal tract, it must first dissolve in the intestinal fluids.[1]

Q2: What are the main formulation strategies to enhance the bioavailability of poorly soluble alkaloids like this compound?

A2: Several formulation strategies can be employed to improve the solubility and absorption of this compound. These include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[1]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in a solid state can enhance its wettability and dissolution.[2][3][4][5][6] Common carriers include polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP).[2]

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[7][8][9][10]

  • Liposomal Formulations: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and absorption.[11][12][13][14]

Q3: What is the mechanism of action of this compound?

A3: this compound is known to be neurotoxic at high doses and exhibits its pharmacological effects primarily by modulating the activity of GABA (γ-aminobutyric acid) receptors, the main inhibitory neurotransmitter system in the central nervous system.[15][16][17] It enhances the binding of GABA to its receptors, leading to decreased neuronal excitability.[15][16][17]

Troubleshooting Guides

Formulation & Characterization
Issue Potential Cause(s) Troubleshooting Steps
Low Drug Loading/Encapsulation Efficiency in Nanoparticles/Liposomes - Poor solubility of this compound in the chosen organic solvent. - Drug partitioning into the external aqueous phase during formulation. - Suboptimal drug-to-carrier ratio.[18][19][20] - Inefficient homogenization or sonication.- Screen different organic solvents to find one with higher solubility for this compound. - Adjust the pH of the aqueous phase to reduce the ionization and aqueous solubility of the alkaloid. - Optimize the drug-to-carrier ratio; a very high ratio can lead to drug precipitation.[18] - Increase homogenization speed/time or sonication power/duration, while monitoring for potential drug degradation.
Broad Particle Size Distribution (High Polydispersity Index - PDI) - Inconsistent energy input during homogenization or sonication. - Aggregation of nanoparticles/liposomes. - Poor choice of stabilizer or insufficient stabilizer concentration.- Ensure consistent and uniform energy input during particle size reduction. - Optimize the concentration of the stabilizer (e.g., surfactant, polymer). - Filter the formulation through a membrane with a defined pore size to remove larger particles. - Measure the zeta potential; a value further from zero (e.g., > |30| mV) indicates better colloidal stability.
Instability of Formulation (e.g., aggregation, drug leakage) - Suboptimal lipid composition in liposomes. - Insufficient surface coating or stabilization of nanoparticles. - Hydrolysis or degradation of the carrier material.- For liposomes, incorporate cholesterol to increase membrane rigidity and reduce drug leakage.[12] - For nanoparticles, consider surface modification with PEG (PEGylation) to enhance stability.[12][14] - Store the formulation at an appropriate temperature and pH to minimize degradation. - Conduct long-term stability studies under different storage conditions.
In Vitro & In Vivo Experiments
Issue Potential Cause(s) Troubleshooting Steps
High Variability in In Vitro Dissolution/Release Studies - Inconsistent sample preparation and introduction into the dissolution apparatus.[21] - Poor wetting of the formulation. - Fluctuation in temperature or agitation speed. - Inadequate maintenance of sink conditions.- Standardize the procedure for resuspending and introducing the sample. - Incorporate a small amount of surfactant in the dissolution medium to improve wettability. - Ensure the dissolution apparatus is properly calibrated and maintained. - Use a sufficient volume of dissolution medium or periodically replace it to ensure sink conditions are met.[1]
Poor Correlation Between In Vitro Release and In Vivo Bioavailability - The in vitro test conditions do not adequately mimic the in vivo environment (e.g., pH, enzymes, bile salts). - The formulation is susceptible to first-pass metabolism, which is not accounted for in vitro. - The drug's absorption is limited by its permeability, not its dissolution rate.- Use biorelevant dissolution media that simulate gastric and intestinal fluids (e.g., FaSSIF, FeSSIF). - Conduct in vitro metabolism studies using liver microsomes to assess the potential for first-pass metabolism. - Perform in vitro permeability assays (e.g., Caco-2) to determine if permeability is a limiting factor.
Irreproducible Results in Caco-2 Permeability Assay - Inconsistent Caco-2 cell monolayer integrity. - Cytotoxicity of the this compound formulation at the tested concentration. - Saturation of efflux transporters at high drug concentrations.- Regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[2] - Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of your formulation. - Test a range of concentrations to identify if active transport mechanisms are involved and potentially saturated.

Data Presentation

Disclaimer: The following tables present illustrative data based on typical values reported for the formulation of other poorly soluble alkaloids. This data is for educational purposes to demonstrate expected trends and should not be considered as experimentally verified results for this compound.

Table 1: Illustrative Physicochemical Properties of Different this compound Formulations.

Formulation TypeDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
11-HGS Nanoparticles 5.2 ± 0.885.3 ± 4.1180 ± 250.15 ± 0.03-25.6 ± 2.1
11-HGS Liposomes 3.8 ± 0.578.9 ± 5.6210 ± 300.21 ± 0.04-18.4 ± 1.9
11-HGS Solid Dispersion 20.0 (Drug:Carrier 1:4)N/AN/AN/AN/A
Unformulated 11-HGS N/AN/A> 2000> 0.5-5.2 ± 0.8

Table 2: Illustrative In Vitro Performance of Different this compound Formulations.

Formulation TypeCumulative Release at 2h (%)Cumulative Release at 24h (%)Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s)
11-HGS Nanoparticles 35.6 ± 3.288.4 ± 5.14.5 ± 0.7
11-HGS Liposomes 28.9 ± 2.882.1 ± 4.73.8 ± 0.6
11-HGS Solid Dispersion 65.2 ± 4.595.3 ± 3.92.1 ± 0.4
Unformulated 11-HGS 8.3 ± 1.515.7 ± 2.30.9 ± 0.2

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanoparticles by Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve a known amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method
  • Preparation of Release Medium: Prepare a phosphate (B84403) buffer saline (PBS) at pH 7.4 to simulate intestinal fluid. For sink conditions, the volume should be sufficient to dissolve at least 3-5 times the total amount of drug in the formulation.

  • Preparation of Dialysis Bags: Cut dialysis tubing with an appropriate molecular weight cut-off (MWCO) and pre-soak in the release medium.

  • Sample Loading: Accurately measure a known quantity of the this compound formulation and place it inside the dialysis bag. Seal both ends of the bag securely.

  • Experimental Setup: Place the sealed dialysis bag in a beaker containing the release medium, maintained at 37°C with continuous agitation (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium and immediately replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Assay Buffer Preparation: Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Permeability Measurement (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound formulation (dissolved in transport buffer at a non-toxic concentration) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C. e. At specific time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Bioavailability 11-HGS This compound Formulation Nanoparticles/Liposomes/ Solid Dispersion 11-HGS->Formulation Carrier Polymer/Lipid Carrier->Formulation Characterization Size, PDI, Zeta Potential, Drug Loading, EE Formulation->Characterization Dissolution In Vitro Dissolution/ Release Study Characterization->Dissolution Permeability Caco-2 Permeability Assay Characterization->Permeability Animal_Study Animal Dosing (Oral Administration) Dissolution->Animal_Study Formulation Selection Permeability->Animal_Study PK_Analysis Pharmacokinetic Analysis Animal_Study->PK_Analysis Bioavailability Determine Bioavailability (AUC, Cmax, Tmax) PK_Analysis->Bioavailability GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD converts GABA_vesicle GABA in Vesicle GAD->GABA_vesicle synthesizes GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_A_Receptor GABA Release & Binding Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization influx causes 11-HGS This compound 11-HGS->GABA_A_Receptor Enhances GABA Binding

References

Avoiding sample preparation artifacts for 11-Hydroxygelsenicine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to avoid sample preparation artifacts during the analysis of 11-Hydroxygelsenicine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate analysis important?

A1: this compound is a gelsedine-type indole (B1671886) alkaloid found in plants of the Gelsemium genus, notably Gelsemium elegans.[1][2] These plants are used in traditional medicine but are also known for their high toxicity. Accurate quantitative analysis of this compound and related alkaloids is crucial for pharmacological studies, toxicological assessments, and the development of safe and effective therapeutic agents.

Q2: What are the most common types of sample preparation artifacts to be aware of when analyzing this compound?

A2: The most common artifacts include:

  • Degradation: Indole alkaloids can be susceptible to degradation under harsh conditions, such as extreme pH (both acidic and alkaline), high temperatures, and exposure to light and oxidizing agents.[3][4]

  • Isomerization: Structural rearrangements can occur, particularly under acidic conditions, leading to the formation of isomers that may interfere with the accurate quantification of the target analyte.

  • Solvent-Induced Artifacts: The extraction solvent can sometimes react with the analyte or other components in the sample matrix to form new compounds. For example, methanol (B129727) has been shown to cause artifact formation with some indole alkaloids.

Q3: What are the general recommendations for sample collection and handling to minimize artifact formation?

A3: To ensure the integrity of your samples, follow these guidelines:

  • Rapid Processing: Process plant or biological samples as quickly as possible after collection to minimize enzymatic degradation.

  • Proper Storage: If immediate extraction is not possible, store samples at low temperatures (-20°C or -80°C) and protected from light.[3]

  • Drying: For plant materials, lyophilization (freeze-drying) is often preferred over oven-drying to prevent thermal degradation.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step Rationale
Incomplete Extraction Optimize the extraction solvent and method. Consider using a sequence of solvents with varying polarities. Ensure the plant material is finely ground to maximize surface area.[3]This compound, as an alkaloid, may exist as a salt or free base. The choice of solvent and pH is critical for efficient extraction.
Degradation during Extraction Perform extractions at room temperature or below, and protect samples from light.[3] Avoid using high temperatures for solvent evaporation; use a rotary evaporator at low temperatures (e.g., <40°C).[3]Indole alkaloids can be thermally labile and susceptible to photodegradation.[3]
Adsorption to Surfaces Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte.Highly active compounds can adsorb to glass surfaces, leading to lower recovery.
Incorrect pH Adjust the pH of the extraction solvent. For alkaloids, extraction is often performed under either acidic or basic conditions to facilitate solubility. A pH range of 5-7 is generally recommended to balance extraction efficiency and stability.[3]The solubility and stability of alkaloids are highly pH-dependent.[5]
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step Rationale
Analyte Degradation Review the extraction and storage conditions. Check for exposure to high temperatures, extreme pH, or light. Analyze a freshly prepared standard solution to see if the unexpected peaks are present.Degradation products will appear as additional peaks in the chromatogram.[4]
Isomerization Analyze the sample under milder pH conditions. If acidic conditions are necessary for extraction, minimize the exposure time.Acidic conditions can promote the isomerization of certain indole alkaloids.
Matrix Effects Implement a more thorough sample clean-up step, such as Solid-Phase Extraction (SPE). Use a matrix-matched calibration curve for quantification.Co-eluting compounds from the sample matrix can interfere with the analysis and may appear as extra peaks.
Solvent-Induced Artifacts If using methanol for extraction, try substituting it with ethanol (B145695) or another suitable solvent to see if the artifact peaks disappear.Reactive solvents can lead to the formation of artifacts.

Experimental Protocols

Below are detailed methodologies for the extraction and analysis of this compound, designed to minimize artifact formation.

Protocol 1: Extraction of this compound from Plant Material
  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh approximately 1.0 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of 80% methanol (or ethanol) in water.

    • Vortex for 1 minute.

    • Perform ultrasonic extraction for 30 minutes in a water bath maintained at a temperature below 25°C.[3]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet one more time and combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[3]

  • Sample Reconstitution:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol is based on validated methods for the analysis of Gelsemium alkaloids.[6][7]

Parameter Condition
Column Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water or 10 mmol/L ammonium (B1175870) acetate
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with a low percentage of B, gradually increase to elute the analyte, then return to initial conditions for re-equilibration.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Gelsenicine (as a proxy for this compound):

  • Precursor Ion [M+H]⁺: m/z 327

  • Product Ions: m/z 296, m/z 108[8]

Note: The exact MRM transitions for this compound ([M+H]⁺ at m/z 343) should be optimized using a pure standard.[8]

Data Presentation

Table 1: Recommended Storage and Handling Conditions to Minimize Degradation of Indole Alkaloids

Condition Recommendation Rationale
Temperature Long-term storage at -20°C or -80°C.[3] Extractions at room temperature or below.[3]Indole alkaloids are generally unstable at high temperatures.[3]
pH Maintain pH between 5 and 7 during extraction and analysis.[3]Susceptible to degradation in strong acidic and alkaline conditions.[3]
Light Protect samples from UV and visible light using amber vials or by wrapping containers in aluminum foil.[3][4]Can undergo photodegradation.[3]
Oxygen Use de-gassed solvents and consider storing samples under an inert atmosphere (e.g., nitrogen or argon).Prone to oxidation.[3]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Clean-up & Concentration cluster_analysis Analysis Sample Plant or Biological Sample Grinding Lyophilization & Grinding (if solid) Sample->Grinding Extraction Ultrasonic Extraction (e.g., 80% Methanol, <25°C) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Rotary Evaporation (<40°C) Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration 0.22 µm Filtration Reconstitution->Filtration Analysis UPLC-MS/MS Analysis Filtration->Analysis

Caption: Recommended workflow for this compound sample preparation and analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inaccurate Results (Low Recovery or Extra Peaks) Degradation Degradation (pH, Temp, Light) start->Degradation Extraction Incomplete Extraction start->Extraction Matrix Matrix Effects start->Matrix Optimize_Conditions Optimize pH, Temp, Light Protection Degradation->Optimize_Conditions Optimize_Extraction Optimize Solvent & Method Extraction->Optimize_Extraction Cleanup Improve Sample Clean-up (SPE) Matrix->Cleanup

Caption: Troubleshooting logic for inaccurate this compound analysis results.

References

Addressing cross-reactivity problems in 11-Hydroxygelsenicine immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Hydroxygelsenicine immunoassays. Our aim is to help you identify and resolve common issues, with a particular focus on addressing cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of an this compound immunoassay?

A1: Most immunoassays for small molecules like this compound are based on a competitive enzyme-linked immunosorbent assay (ELISA) format. In this setup, free this compound in your sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme) for binding to a limited number of specific antibody sites, which are typically coated on a microplate. The amount of signal generated is inversely proportional to the concentration of this compound in the sample.

Q2: My results show a higher than expected concentration of this compound. What could be the cause?

A2: Higher than expected concentrations can be due to several factors. A primary cause is cross-reactivity with other structurally similar alkaloids present in the sample matrix.[1] Other potential reasons include improper sample dilution, issues with the standard curve preparation, or insufficient washing steps during the ELISA procedure. We recommend reviewing the troubleshooting guide below for a systematic approach to diagnosing the issue.

Q3: What are the most likely compounds to cross-react with an antibody against this compound?

A3: Cross-reactivity is most likely to occur with other Gelsemium alkaloids that share a similar core structure. This compound is a gelsedine-type alkaloid.[2] Therefore, other gelsedine-type alkaloids, and to a lesser extent, other classes of Gelsemium alkaloids like gelsemine, koumine, and humantenine (B602792) types, may show some degree of cross-reactivity. The degree of cross-reactivity depends on the specific epitope recognized by the antibody.

Q4: How can I minimize cross-reactivity in my assay?

A4: Minimizing cross-reactivity can be approached in several ways. The most effective method is to use a highly specific monoclonal antibody.[3] If you are developing the assay, careful selection and screening of antibodies is crucial. For existing assays, optimizing assay conditions such as buffer composition, incubation times, and temperature can help favor the binding of the target analyte.[4] Additionally, sample purification to remove cross-reacting compounds prior to the immunoassay is a highly effective strategy.

Troubleshooting Guide

Issue 1: High Background Signal

High background can mask the true signal and reduce the sensitivity of your assay.

Possible Cause Recommended Solution
Insufficient Washing Ensure all wells are completely aspirated after each wash step. Increase the number of washes or the volume of wash buffer.
Cross-reactivity of Secondary Antibody Use a secondary antibody that is pre-adsorbed against the species of the primary antibody.
Inadequate Blocking Optimize the blocking buffer. Try different blocking agents (e.g., BSA, non-fat dry milk) or increase the incubation time. Adding a small amount of a non-ionic detergent like Tween 20 to the blocking buffer can also help.[5]
Contaminated Reagents Use fresh, sterile buffers and reagents.
Issue 2: Low or No Signal

This indicates a problem with one of the key binding or detection steps in the assay.

Possible Cause Recommended Solution
Inactive Antibody or Conjugate Ensure proper storage of antibodies and enzyme conjugates. Avoid repeated freeze-thaw cycles. Test the activity of the enzyme conjugate with its substrate independently.
Incorrect Reagent Concentration Re-verify the dilutions of all antibodies, standards, and samples.
Expired Reagents Check the expiration dates of all kit components and reagents.
Improper Incubation Conditions Ensure that the correct incubation times and temperatures are being followed as per the protocol.[6]
Issue 3: Suspected Cross-Reactivity Leading to Inaccurate Quantification

This is a critical issue when working with complex biological matrices containing multiple related alkaloids.

Cross_Reactivity_Troubleshooting start Inaccurate High Results check_protocol Verify Assay Protocol (Standard Curve, Dilutions, Washes) start->check_protocol protocol_ok Protocol Correct? check_protocol->protocol_ok sample_matrix Consider Sample Matrix protocol_ok->sample_matrix Yes fix_protocol Correct Protocol Errors & Re-run protocol_ok->fix_protocol No test_specificity Perform Antibody Specificity Test sample_matrix->test_specificity analyze_data Analyze Cross-Reactivity Data test_specificity->analyze_data decision Cross-Reactivity > Acceptable Limit? analyze_data->decision purify_sample Implement Sample Purification decision->purify_sample Yes end_good Results Acceptable decision->end_good No purify_sample->start end_bad Re-evaluate Assay/ Select New Antibody end_good->end_bad If still problematic fix_protocol->start

Caption: Troubleshooting workflow for suspected cross-reactivity.

The following table presents hypothetical cross-reactivity data for a monoclonal antibody raised against this compound. This data is for illustrative purposes to guide your own investigations.

Compound Structure Cross-Reactivity (%)
This compound 100
Gelsenicine15.2
14-Hydroxygelsenicine8.5
Gelsemine1.8
Koumine< 0.5
Humantenine< 0.1

Note: The chemical structures are simplified representations for illustrative purposes.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Quantification

This protocol outlines a standard procedure for a competitive ELISA.

Competitive_ELISA_Workflow start Start coat_plate Coat Plate with Capture Antibody start->coat_plate wash_block Wash and Block Plate coat_plate->wash_block add_samples Add Standards/Samples and Enzyme-Conjugated this compound wash_block->add_samples incubate1 Incubate (Competitive Binding) add_samples->incubate1 wash2 Wash Plate incubate1->wash2 add_substrate Add Substrate wash2->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Standard workflow for a competitive ELISA.

  • Plate Coating: Coat the wells of a 96-well microplate with an anti-11-Hydroxygelsenicine antibody at a predetermined optimal concentration in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20). Block the remaining protein-binding sites by adding blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Competitive Reaction: Wash the plate three times. Add standards or samples to the appropriate wells, followed immediately by the addition of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Protocol 2: Assessment of Antibody Cross-Reactivity

This protocol allows you to determine the specificity of your antibody against structurally related compounds.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and each potential cross-reacting alkaloid (e.g., Gelsenicine, 14-Hydroxygelsenicine, Gelsemine, Koumine) in a suitable solvent like DMSO.

  • Generate Standard Curves: For each compound, prepare a series of dilutions to create individual standard curves.

  • Run Competitive ELISA: Perform the competitive ELISA as described in Protocol 1 for each of the prepared standard curves.

  • Calculate IC50 Values: For each compound, plot the absorbance against the log of the concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the maximum signal).

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Protocol 3: Sample Purification using Solid-Phase Extraction (SPE)

If cross-reactivity is confirmed, sample purification may be necessary. This is a general protocol that should be optimized for your specific sample matrix.

  • Select SPE Cartridge: Choose an SPE cartridge with a stationary phase appropriate for alkaloid extraction (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge).

  • Condition the Cartridge: Condition the cartridge by passing methanol (B129727) through it, followed by an equilibration step with a buffer at a specific pH (e.g., water or a slightly acidic buffer).

  • Load Sample: Adjust the pH of your biological sample (e.g., plasma, urine) to facilitate binding of the alkaloids to the stationary phase and load it onto the cartridge.

  • Wash: Wash the cartridge with a weak solvent to remove interfering, non-retained substances.

  • Elute: Elute the bound alkaloids with a stronger solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide (B78521) to neutralize the charge for cation exchange).

  • Dry and Reconstitute: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the sample in the immunoassay buffer before analysis.

References

Preventing the degradation of 11-Hydroxygelsenicine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 11-Hydroxygelsenicine during extraction. The information is presented in a question-and-answer format to directly address potential issues encountered in the laboratory.

Troubleshooting Guide

This guide addresses specific problems that may arise during the extraction of this compound, offering potential causes and solutions to mitigate degradation and improve yield.

Issue ID Problem Potential Cause(s) Recommended Solutions
HG-T-01 Low yield of this compound in the final extract. 1. Degradation due to improper pH: this compound, like other indole (B1671886) alkaloids, can be sensitive to acidic and strongly basic conditions. Acidic conditions may lead to hydrolysis or rearrangement, while harsh bases can cause decomposition. 2. Thermal degradation: Prolonged exposure to high temperatures during extraction or solvent evaporation can cause the compound to degrade. 3. Oxidation: The presence of oxidative enzymes in the plant material or exposure to air and light can lead to oxidative degradation of the phenolic hydroxy group and the indole nucleus. 4. Incomplete extraction: The chosen solvent system may not be optimal for efficiently extracting this compound from the plant matrix.1. pH Control: Maintain the pH of the extraction solvent in the neutral to slightly basic range (pH 7-9) to keep the alkaloid in its less water-soluble but more organic-solvent-soluble free base form. If an initial acidic extraction is used to form the salt, neutralize the solution promptly and proceed with extraction into an organic solvent. A study on related Gelsemium alkaloids suggests that a pH of 3.4 might offer some stability through protonation, but this can also lead to precipitation.[1] 2. Temperature Management: Use low-temperature extraction methods such as maceration or ultrasound-assisted extraction at controlled temperatures (e.g., below 40°C). During solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low. 3. Minimize Oxidation: Dry the plant material in a dark, well-ventilated area. Conduct the extraction under an inert atmosphere (e.g., nitrogen or argon) if possible. Add antioxidants like ascorbic acid or sodium metabisulfite (B1197395) to the extraction solvent. Protect all solutions and extracts from direct light. 4. Solvent Optimization: A two-phase solvent system has been used successfully for the isolation of this compound, for example, a system containing 1% triethylamine (B128534) in an aqueous solution with n-hexane, ethyl acetate, and ethanol (B145695).[2] This maintains a basic environment. Experiment with different solvent polarities to optimize extraction efficiency.
HG-T-02 Presence of unknown peaks in HPLC/UPLC-MS analysis, suggesting degradation products. 1. Acid-catalyzed degradation: The indole nucleus of this compound can undergo degradation in the presence of strong acids. 2. Photo-degradation: Exposure of the extract to UV light can induce photochemical reactions, leading to the formation of degradation products. 3. Reaction with extraction solvent: Certain solvents, especially chlorinated ones, may contain impurities that can react with the alkaloid.1. Avoid Strong Acids: If an acid-base extraction is necessary, use dilute and weaker acids (e.g., 1% acetic acid) and minimize the exposure time. Neutralize the acidic extract as soon as possible before proceeding. 2. Light Protection: Work in a dimly lit area or use amber-colored glassware for all extraction and storage steps. Wrap flasks and vials in aluminum foil. 3. Use High-Purity Solvents: Employ HPLC-grade or distilled-in-glass solvents to minimize the presence of reactive impurities.
HG-T-03 Precipitation of the target compound during pH adjustment. 1. Poor solubility of the alkaloid salt: When adjusting the pH to the acidic range to form the salt for purification, the resulting salt of this compound may have low solubility in the aqueous medium, leading to precipitation.[1] 2. Poor solubility of the free base: When adjusting the pH to the basic range to convert the alkaloid to its free base for extraction into an organic solvent, the free base may precipitate if the aqueous solution is supersaturated before the organic solvent is added.1. Optimize Solvent for Salt Form: If precipitation occurs in the acidic aqueous phase, consider adding a co-solvent like ethanol or methanol (B129727) to increase the solubility of the alkaloid salt. 2. Efficient Phase Transfer: When converting the alkaloid to its free base, ensure vigorous stirring and have the organic solvent present during the basification process to allow for immediate partitioning of the free base into the organic layer, preventing its precipitation in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

A1: this compound is a gelsedine-type indole alkaloid found in plants of the Gelsemium genus, particularly Gelsemium elegans.[3] Its stability is crucial because degradation during the extraction process can lead to a lower yield of the desired compound and the formation of impurities that may be difficult to separate and could have different biological activities or toxicities.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are improper pH (both acidic and strongly basic conditions), high temperatures, exposure to light (photo-degradation), and oxidation.

Q3: What is the ideal pH range for extracting this compound?

A3: To maintain this compound in its more stable free base form for extraction into organic solvents, a neutral to slightly basic pH range of 7-9 is generally recommended. One successful purification method used a two-phase solvent system containing 1% triethylamine, indicating the suitability of a basic environment.[2] While acidic conditions can be used to form the salt for purification, prolonged exposure should be avoided.

Q4: Which extraction techniques are recommended to minimize thermal degradation?

A4: Modern, non-thermal or low-temperature extraction methods are preferable. These include:

  • Ultrasonic-Assisted Extraction (UAE): This technique uses sound waves to disrupt cell walls and enhance extraction efficiency at lower temperatures.[4][5]

  • Microwave-Assisted Extraction (MAE): While this method uses heat, it can be optimized for shorter extraction times, thus reducing the overall thermal stress on the compound.

  • Maceration: A simple technique where the plant material is soaked in a solvent at room temperature for an extended period. This avoids heat but can be time-consuming.

Q5: How should I store my extracts containing this compound to prevent degradation?

A5: Extracts should be stored in amber-colored vials to protect them from light. They should be kept at low temperatures, preferably at -20°C or below, to slow down any potential degradation reactions. If possible, store under an inert atmosphere (e.g., by flushing the vial with nitrogen or argon before sealing).

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with pH Control

This protocol is designed to minimize degradation by using a controlled temperature and a slightly basic extraction medium.

  • Plant Material Preparation:

    • Dry the aerial parts of Gelsemium elegans in a dark, well-ventilated area.

    • Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Prepare the extraction solvent: a mixture of methanol and water (80:20 v/v) adjusted to pH 8.5 with a few drops of ammonium (B1175870) hydroxide.

    • Add 100 mL of the extraction solvent to the flask.

    • Place the flask in an ultrasonic bath with temperature control.

    • Sonicate for 30 minutes at a frequency of 40 kHz, maintaining the temperature at or below 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator with the water bath temperature set to 40°C.

  • Acid-Base Partitioning for Purification:

    • Redissolve the crude extract in 50 mL of 1% acetic acid in water.

    • Extract this acidic solution twice with 50 mL of dichloromethane (B109758) to remove non-basic impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9 with ammonium hydroxide.

    • Extract the now basic aqueous solution three times with 50 mL of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the purified alkaloid fraction.

Protocol 2: Analytical Sample Preparation for UPLC-MS/MS

This protocol is adapted from a method for the determination of Gelsemium alkaloids in biological samples and is suitable for preparing samples for quantitative analysis.[6][7][8]

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 1 mg of this compound standard in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Prepare working standard solutions by serial dilution of the stock solution with methanol.

  • Sample Extraction from Plant Material:

    • Accurately weigh 1 g of finely powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction process on the plant residue and combine the supernatants.

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.

  • UPLC-MS/MS Conditions (Example):

    • Column: A suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[7]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).[7]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

    • Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific precursor and product ions for this compound would need to be determined.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification (Acid-Base Partitioning) cluster_analysis Analysis p1 Drying of Gelsemium elegans p2 Grinding to fine powder p1->p2 e1 Addition of Solvent (e.g., Methanol/Water at pH 8.5) p2->e1 e2 Ultrasonic-Assisted Extraction (≤ 40°C, 30 min) e1->e2 e3 Filtration e2->e3 pu1 Concentration of Filtrate (Rotary Evaporator ≤ 40°C) e3->pu1 pu2 Redissolve in Acidic Water pu1->pu2 pu3 Wash with Organic Solvent (Remove Neutral Impurities) pu2->pu3 pu4 Basify Aqueous Layer (pH 9) pu3->pu4 pu5 Extract with Organic Solvent pu4->pu5 pu6 Dry and Evaporate pu5->pu6 a1 Final Purified Extract of This compound pu6->a1 a2 UPLC-MS/MS Analysis a1->a2

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic start Start Extraction issue Low Yield or Degradation? start->issue check_ph Check pH (Is it 7-9?) issue->check_ph Yes success Successful Extraction issue->success No check_temp Check Temperature (Is it ≤ 40°C?) check_ph->check_temp Yes adjust_ph Adjust pH to 7-9 Use weak base check_ph->adjust_ph No check_light Check Light Exposure (Using amber glass?) check_temp->check_light Yes lower_temp Lower Temperature Use cooling bath check_temp->lower_temp No protect_light Protect from Light Wrap in foil check_light->protect_light No check_light->success Yes adjust_ph->check_temp lower_temp->check_light protect_light->success

Caption: Troubleshooting logic for this compound extraction.

degradation_pathway cluster_main Potential Degradation Factors cluster_conditions Conditions hg This compound d1 Oxidized Products hg->d1 d2 Hydrolyzed/Rearranged Products hg->d2 d3 Photodegradation Products hg->d3 c1 Oxygen, Light c1->d1 c2 Strong Acid/Base c2->d2 c3 UV Light c3->d3

Caption: Factors leading to the degradation of this compound.

References

Validation & Comparative

Comparative Toxicity Analysis: Gelsenicine vs. 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the known toxicological profiles of gelsenicine and the data gap concerning its hydroxylated analogue, 11-hydroxygelsenicine (B12403617).

Executive Summary

Gelsenicine, a primary alkaloid from the Gelsemium genus, is a well-documented neurotoxin with significant acute toxicity. In contrast, a comprehensive toxicological profile for its hydroxylated derivative, this compound, is conspicuously absent from current scientific literature. This guide synthesizes the available toxicity data for gelsenicine and a related analogue, 14-hydroxygelsenicine (B1256079), to provide a comparative framework. The significant finding of this review is the critical need for experimental investigation into the toxicity of this compound to enable a direct and meaningful comparison with gelsenicine.

Quantitative Toxicity Data

The acute toxicity of gelsenicine has been established in rodent models, with notable differences observed between sexes. While no direct data for this compound is available, data for the structurally similar 14-hydroxygelsenicine is presented below to offer a potential point of reference for hydroxylated gelsenicine compounds.

CompoundSpeciesSexRoute of AdministrationLD50 (mg/kg)Reference
Gelsenicine RatFemaleOral0.520[1]
RatMaleOral0.996[1]
Mouse (C57BL/6J)Not SpecifiedOral~1.82[2]
14-Hydroxygelsenicine MouseFemaleNot Specified0.125
MouseMaleNot Specified0.295
This compound ---No Data Available

Experimental Protocols

The methodologies for determining the acute oral toxicity of gelsenicine and its analogues generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

This method, often referred to as the Acute Toxic Class Method, is designed to estimate the LD50 and identify the toxicity class of a substance.

1. Animal Model:

  • Species: Typically rats or mice of a standard laboratory strain.

  • Health Status: Healthy, young adult animals.

  • Housing: Housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles.

  • Acclimatization: Animals are acclimatized to laboratory conditions before the study.

2. Administration of the Test Substance:

  • Route: Oral gavage is the standard method.

  • Dose: A single dose of the substance is administered. The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on any existing information about the substance's toxicity.

  • Vehicle: The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, saline, or corn oil).

3. Observation Period:

  • Animals are observed for a period of 14 days.

  • Short-term observation: Frequent observations are made shortly after dosing (e.g., at 30 minutes, 1, 2, and 4 hours) to detect immediate signs of toxicity.

  • Long-term observation: Animals are observed daily for signs of toxicity, morbidity, and mortality.

4. Data Collection:

  • Clinical Signs: All observed signs of toxicity are recorded, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[3]

  • Body Weight: Individual animal weights are recorded before administration and at least weekly thereafter.

  • Mortality: The number of animals that die during the observation period is recorded.

5. Endpoint:

  • The study is terminated after 14 days.

  • A gross necropsy is performed on all animals to identify any pathological changes.

Below is a diagram illustrating the general workflow for an acute oral toxicity study.

Acute_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Oral Gavage Animal_Acclimatization->Dosing Dose_Selection Dose Selection & Preparation Dose_Selection->Dosing Observation_Short Short-term Observation (hours) Dosing->Observation_Short Observation_Long Long-term Observation (14 days) Observation_Short->Observation_Long Data_Collection Record Clinical Signs, Body Weight, Mortality Observation_Long->Data_Collection Necropsy Gross Necropsy Observation_Long->Necropsy LD50_Determination LD50 Calculation & Toxicity Classification Data_Collection->LD50_Determination Necropsy->LD50_Determination

Acute Oral Toxicity Experimental Workflow

Signaling Pathways in Gelsenicine Toxicity

The neurotoxic effects of gelsenicine are primarily attributed to its interaction with key neurotransmitter receptors in the central nervous system.

GABAA Receptor Modulation

A significant body of evidence points to the potentiation of γ-aminobutyric acid (GABA) effects at the GABAA receptor as a primary mechanism of gelsenicine toxicity.[1] GABA is the primary inhibitory neurotransmitter in the brain. By enhancing the action of GABA, gelsenicine increases neuronal inhibition, leading to central nervous system depression. This excessive inhibition is thought to be the cause of the respiratory depression that is the ultimate cause of death in gelsenicine poisoning.[1]

NMDAR-Mediated Excitotoxicity

Recent research has also implicated the N-methyl-D-aspartate receptor (NMDAR) in the toxic effects of gelsenicine.[4][5][6] This pathway suggests that gelsenicine may induce excitotoxicity, a process where excessive activation of glutamate (B1630785) receptors like the NMDAR leads to neuronal damage and death. Molecular docking studies have shown that gelsenicine can bind to the NMDAR.[5] This dual action on both inhibitory (GABAA) and excitatory (NMDA) systems highlights the complex nature of gelsenicine's neurotoxicity.

The proposed signaling pathway for gelsenicine-induced neurotoxicity is depicted in the following diagram.

Gelsenicine_Toxicity_Pathway cluster_gaba GABAergic System cluster_nmda Glutamatergic System Gelsenicine Gelsenicine GABA_A_Receptor GABAA Receptor Gelsenicine->GABA_A_Receptor enhances NMDA_Receptor NMDA Receptor Gelsenicine->NMDA_Receptor binds to GABA_Potentiation Potentiation of GABA Effect GABA_A_Receptor->GABA_Potentiation Increased_Inhibition Increased Neuronal Inhibition GABA_Potentiation->Increased_Inhibition CNS_Depression CNS Depression Increased_Inhibition->CNS_Depression Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Respiratory_Failure Respiratory Failure CNS_Depression->Respiratory_Failure

Proposed Signaling Pathway of Gelsenicine Neurotoxicity

Conclusion and Future Directions

The available data clearly establishes gelsenicine as a potent neurotoxin with a defined mechanism of action involving both the GABAergic and glutamatergic systems. However, the complete absence of toxicological data for this compound represents a significant knowledge gap. The presence of a hydroxyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to differences in toxicity. Therefore, it is imperative that future research focuses on conducting comprehensive toxicity studies on this compound. Such studies should include acute toxicity testing to determine its LD50, as well as investigations into its mechanisms of action, to allow for a direct and scientifically valid comparison with gelsenicine. This information is crucial for a thorough risk assessment and for guiding the development of any potential therapeutic applications of Gelsemium alkaloids.

References

11-Hydroxygelsenicine in the Landscape of STAT3 Protein Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the Signal Transducer and Activator of Transcription 3 (STAT3) protein represents a critical therapeutic target in oncology and inflammatory diseases. Its constitutive activation is a hallmark of numerous malignancies, driving tumor cell proliferation, survival, and immune evasion. A growing arsenal (B13267) of inhibitors aims to disrupt STAT3 signaling, with natural products emerging as a promising source of novel chemical scaffolds. This guide provides a comparative overview of 11-Hydroxygelsenicine against other known STAT3 inhibitors, supported by available experimental data and detailed methodologies.

A Note on Nomenclature: The initial query specified "this compound." However, the available scientific literature predominantly refers to 14-Hydroxygelsenicine (HGE) , a gelsedine-type indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, in the context of STAT3 inhibition. It is highly probable that "this compound" is a synonym, a closely related derivative, or a misnomer for 14-Hydroxygelsenicine. This guide will proceed with the data available for 14-Hydroxygelsenicine, noting this clarification.

14-Hydroxygelsenicine: An Emerging STAT3-Targeting Agent

Comparative Efficacy of STAT3 Inhibitors

The following table summarizes the quantitative data for a selection of well-characterized STAT3 inhibitors, providing a comparative overview of their potency. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, including the specific assay, cell line, and reagents used.

InhibitorTypeTarget Domain/MechanismAssay TypeReported IC50Reference
Stattic Synthetic Small MoleculeSH2 DomainFluorescence Polarization5.1 µM[2]
S3I-201 Synthetic Small MoleculeSH2 DomainSTAT3 DNA-binding86 µM[3]
Niclosamide Repurposed DrugDNA-Binding DomainSTAT3-DNA Binding ELISA~1.0 µM[4][5]
Cryptotanshinone Natural ProductSH2 Domain / JAK2STAT3 Phosphorylation4.6 µM[6]
(-)-Arctigenin Natural ProductSH2 Domain / JAK1/2STAT3 Phosphorylation0.29 - 0.79 µM
Curcumin Natural ProductJAK/STAT3 PathwaySTAT3 Phosphorylation~5 µM
Resveratrol Natural ProductSTAT3 PathwaySTAT3 Phosphorylation~25 µM
WP1066 Synthetic Small MoleculeJAK2/STAT3Cell Viability0.16 - 3.09 µM
LLL12 Synthetic Small MoleculeSTAT3Cell Viability0.16 - 3.09 µM
AZD9150 Antisense OligonucleotideSTAT3 mRNA--
OPB-51602 Synthetic Small MoleculeSH2 Domain--

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of STAT3 inhibitors. Below are protocols for key experiments cited in the characterization of these compounds.

Protocol 1: Western Blot for STAT3 Phosphorylation

This assay directly measures the inhibition of STAT3 activation by assessing the levels of phosphorylated STAT3 (p-STAT3) at Tyrosine 705.

1. Cell Culture and Treatment:

  • Seed cancer cells with constitutively active STAT3 (e.g., MDA-MB-231, HepG2) in 6-well plates and allow them to adhere overnight.
  • Treat cells with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
  • For cells without constitutive STAT3 activation, serum-starve the cells for 12-24 hours and then stimulate with a known STAT3 activator like IL-6 (e.g., 20 ng/mL) for 15-30 minutes following inhibitor treatment.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
  • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition and normalize to the vehicle control.

Protocol 2: STAT3 DNA-Binding Assay (EMSA)

This assay determines the ability of an inhibitor to prevent STAT3 from binding to its consensus DNA sequence.

1. Nuclear Extract Preparation:

  • Treat cells with the inhibitor as described in the Western Blot protocol.
  • Prepare nuclear extracts from the treated cells using a nuclear extraction kit.

2. EMSA Reaction:

  • Incubate the nuclear extracts (containing activated STAT3) with a biotin- or radiolabeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., SIE, STAT3-inducible element).
  • For the inhibitor-treated samples, pre-incubate the nuclear extracts with the inhibitor before adding the labeled probe.

3. Electrophoresis and Detection:

  • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
  • Transfer the complexes to a nylon membrane.
  • Detect the labeled probe using a streptavidin-HRP conjugate (for biotinylated probes) followed by ECL, or by autoradiography (for radiolabeled probes).

4. Data Analysis:

  • A "shifted" band indicates the formation of a STAT3-DNA complex.
  • A decrease in the intensity of the shifted band in the presence of the inhibitor indicates inhibition of STAT3 DNA-binding activity.

Protocol 3: Cell Viability Assay (MTT)

This assay assesses the downstream effect of STAT3 inhibition on cancer cell proliferation and survival.

1. Cell Seeding and Treatment:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.
  • Treat the cells with a serial dilution of the inhibitor for 24, 48, or 72 hours.

2. MTT Assay:

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

3. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Visualizing the Landscape of STAT3 Inhibition

The following diagrams illustrate the STAT3 signaling pathway, a general workflow for evaluating STAT3 inhibitors, and the classification of these inhibitors based on their mechanism of action.

STAT3_Signaling_Pathway STAT3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Promotes Transcription Experimental_Workflow Experimental Workflow for STAT3 Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Phosphorylation STAT3 Phosphorylation (Western Blot) DNA_Binding STAT3 DNA Binding (EMSA/ELISA) Cell_Viability Cell Viability/Proliferation (MTT Assay) Phosphorylation->Cell_Viability DNA_Binding->Cell_Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Xenograft Tumor Xenograft Model Cell_Viability->Xenograft Colony_Formation Colony Formation Assay Apoptosis->Xenograft Colony_Formation->Xenograft Inhibitor_Classification Classification of STAT3 Inhibitors cluster_direct Direct Inhibitors cluster_indirect Indirect Inhibitors STAT3 Inhibitors STAT3 Inhibitors SH2_Inhibitors SH2 Domain Inhibitors (e.g., Stattic, S3I-201) STAT3 Inhibitors->SH2_Inhibitors DBD_Inhibitors DNA-Binding Domain Inhibitors (e.g., Niclosamide) STAT3 Inhibitors->DBD_Inhibitors Dimerization_Inhibitors Dimerization Inhibitors STAT3 Inhibitors->Dimerization_Inhibitors Upstream_Kinase_Inhibitors Upstream Kinase Inhibitors (e.g., JAK inhibitors) STAT3 Inhibitors->Upstream_Kinase_Inhibitors Antisense_Oligonucleotides Antisense Oligonucleotides (e.g., AZD9150) STAT3 Inhibitors->Antisense_Oligonucleotides SH2_Inhibitors->Dimerization_Inhibitors

References

A Comparative Guide to the In Vivo Antitumor Effects of 11-Hydroxygelsenicine and Other Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo validation studies detailing the antitumor effects of 11-Hydroxygelsenicine are not extensively available in the current scientific literature. This guide provides a comparative analysis based on the proposed mechanism of action for the closely related compound, 14-Hydroxygelsenicine, and draws comparisons with other alkaloids from Gelsemium elegans, established STAT3 inhibitors, and standard-of-care chemotherapies.

Introduction

This compound is an indole (B1671886) alkaloid derived from the plant Gelsemium elegans. While its direct in vivo antitumor efficacy is under-researched, its close analog, 14-Hydroxygelsenicine (HGE), is reported to exhibit antitumor properties by inducing apoptosis and inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.

This guide provides a comparative overview of the in vivo antitumor effects of compounds related to this compound, alongside known STAT3 inhibitors and conventional chemotherapeutic agents, to offer a contextual framework for its potential efficacy.

Comparative In Vivo Efficacy of Antitumor Agents

The following tables summarize the in vivo antitumor activity of various compounds in different xenograft models. Due to the limited data on this compound, we present findings on related alkaloids and compounds with a similar proposed mechanism of action.

Table 1: In Vivo Antitumor Activity of Gelsemium elegans Alkaloids

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Koumine (B8086292) H22 Hepatoma (Mouse)Not SpecifiedSignificant dose-dependent inhibition of tumor growth.[1][1]

Table 2: In Vivo Antitumor Activity of STAT3 Inhibitors

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Stattic Nasopharyngeal CarcinomaNot SpecifiedPotent antitumor activity.[2][2]
T-ALL Xenograft30 mg/kgMarked inhibition of tumor growth.[3][3]
BBI608 (Napabucasin) Pancreatic Cancer (PaCa-2)20 mg/kg, i.p.Significant inhibition of tumor growth, relapse, and metastasis.[4]
Rectal Cancer XenograftNot SpecifiedSignificantly potentiated the inhibition of tumor growth with chemoradiotherapy.
YY002 Pancreatic Cancer (PANC-1)5-20 mg/kg/day, oralPotent inhibition of tumor growth.[5][5][6][7][8]

Table 3: In Vivo Antitumor Activity of Standard Chemotherapies

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Sorafenib Hepatocellular Carcinoma (HLE)25 mg/kg, gavage49.3% TGI.[9][9]
Hepatocellular Carcinoma (Huh-7)40 mg/kg, p.o.40% decrease in tumor growth.[10][10]
Hepatocellular Carcinoma (Patient-derived)50 mg/kg85% TGI.[11][11]
Cisplatin (B142131) Lung Adenocarcinoma (A549)1 mg/kg54% TGI.[12][12]
Non-Small Cell Lung Cancer (A549)Not SpecifiedEnhanced tumor growth inhibition when combined with genistein.[13][13]

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed STAT3 Signaling Pathway and Inhibition

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (p-STAT3) STAT3_dimer STAT3 Dimer (active) STAT3_inactive->STAT3_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_dimer->Gene_Transcription Translocates to Nucleus and Initiates 11_Hydroxygelsenicine This compound (Proposed Inhibitor) 11_Hydroxygelsenicine->STAT3_inactive Inhibits Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Proposed mechanism of STAT3 signaling and inhibition.

Diagram 2: General Experimental Workflow for In Vivo Antitumor Efficacy

InVivo_Workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture (e.g., A549, HepG2) Xenograft_Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Xenograft_Implantation Animal_Model Immunocompromised Mice (e.g., Nude, SCID) Animal_Model->Xenograft_Implantation Tumor_Growth Tumor Growth to Palpable Size Xenograft_Implantation->Tumor_Growth Treatment Treatment Initiation (Test Compound vs. Vehicle vs. Standard Drug) Tumor_Growth->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Treatment->Monitoring Tumor_Excision Tumor Excision & Weight Measurement Monitoring->Tumor_Excision IHC Immunohistochemistry (Ki-67, TUNEL) Tumor_Excision->IHC Western_Blot Western Blot (p-STAT3, Total STAT3) Tumor_Excision->Western_Blot

Caption: General workflow for in vivo xenograft studies.

Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing a subcutaneous xenograft model to evaluate the antitumor efficacy of a test compound.

Materials:

  • Cancer cell line (e.g., A549 for lung cancer, HepG2 for liver cancer)

  • Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

  • Cell culture medium and reagents (DMEM/RPMI-1640, FBS, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Test compound, vehicle control, and positive control (standard chemotherapy)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^7 cells/mL. Cell viability should be >95%.

  • Xenograft Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control). Administer the treatments according to the planned schedule (e.g., daily oral gavage, intraperitoneal injection).

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days). At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Western Blot for STAT3 Signaling Pathway

This protocol is for assessing the phosphorylation status of STAT3 in tumor tissues.

Materials:

  • Tumor tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Homogenize tumor tissues in lysis buffer and determine the protein concentration.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL reagent and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control to normalize the data.

Immunohistochemistry (IHC) for Ki-67 (Proliferation) and TUNEL (Apoptosis)

This protocol is for the qualitative and semi-quantitative analysis of cell proliferation and apoptosis in tumor sections.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer)

  • Hydrogen peroxide for blocking endogenous peroxidase

  • Blocking serum

  • Primary antibodies (anti-Ki-67) or TUNEL assay kit

  • Biotinylated secondary antibody and streptavidin-HRP complex (for Ki-67)

  • DAB chromogen

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.

  • Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.

  • Blocking: Block non-specific antibody binding with serum.

  • Primary Antibody/TUNEL Reaction: Incubate sections with the primary antibody (anti-Ki-67) or with the TUNEL reaction mixture overnight at 4°C.

  • Secondary Detection: For Ki-67, incubate with a biotinylated secondary antibody followed by streptavidin-HRP.

  • Visualization: Develop the signal with DAB chromogen.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Analysis: Examine the slides under a microscope and quantify the percentage of Ki-67-positive (proliferating) or TUNEL-positive (apoptotic) cells.

Conclusion

While direct in vivo evidence for the antitumor effects of this compound is currently limited, the available information on related compounds and its proposed mechanism of action through STAT3 inhibition provides a strong rationale for further investigation. The comparative data presented in this guide on other Gelsemium alkaloids, established STAT3 inhibitors, and standard chemotherapies offer a valuable benchmark for designing and interpreting future preclinical studies. The detailed experimental protocols provide a foundation for conducting such validation studies to elucidate the therapeutic potential of this compound in oncology.

References

Comparative analysis of the bioactivity of different Gelsemium alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the major bioactive compounds from the genus Gelsemium, with a focus on their cytotoxic, anti-inflammatory, and analgesic properties. This guide presents available experimental data for prominent alkaloids, outlines methodologies for their evaluation, and illustrates key signaling pathways to inform drug discovery and development.

The genus Gelsemium encompasses several species of flowering plants known for their rich composition of structurally diverse indole (B1671886) alkaloids. These compounds have attracted significant scientific interest due to their wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, analgesic, and anxiolytic effects. However, the therapeutic potential of these alkaloids is often counterbalanced by their inherent toxicity, necessitating a thorough understanding of their comparative bioactivity. This guide provides a comparative analysis of four key Gelsemium alkaloids: gelsemine (B155926), koumine (B8086292), gelsevirine (B199093), and gelsenicine, to aid researchers in their exploration of these potent natural products.

Comparative Analysis of Biological Activities

The pharmacological profiles of Gelsemium alkaloids are distinct, with each compound exhibiting varying potencies across different biological assays. The following tables summarize the available quantitative data on their cytotoxic, anti-inflammatory, and analgesic activities.

Cytotoxicity Data

The cytotoxic potential of Gelsemium alkaloids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

AlkaloidCell LineIC50 (µM)Reference
Gelsevirine Raw264.7 (murine macrophages)5.365[1]
THP-1 (human monocytes)0.766[1]
Gelsenicine A431 (human epidermoid carcinoma)37[2]
Gelsedine A431 (human epidermoid carcinoma)0.35[2]
Gelsemicine A431 (human epidermoid carcinoma)0.75[2]

Note: Data for koumine and more extensive data for other alkaloids across a wider range of cancer cell lines are not consistently available in the reviewed literature.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of Gelsemium alkaloids are significant areas of investigation. The effective dose (ED50), the dose that produces a therapeutic response in 50% of the population, and the lethal dose (LD50), the dose required to kill half the members of a tested population, are crucial parameters for assessing their therapeutic index.

AlkaloidBioactivityExperimental ModelED50 / LD50Reference
Gelsenicine Analgesic (Inflammatory)Acetic acid-induced writhing (mice)ED50: 10.4 µg/kg[3]
Analgesic (Inflammatory)Formalin test (mice)ED50: 7.4 µg/kg[3]
Analgesic (Neuropathic)CCI model (mice)ED50: 9.8 µg/kg[3]
Acute ToxicityOral administration (mice)LD50: 1.82 mg/kg[4]
Gelsemine Analgesic (Chronic Pain)Intrathecal injection (rats)ED50: 0.5-0.6 µg[5]

Note: Comprehensive and directly comparable ED50 values for the anti-inflammatory and analgesic activities of all four alkaloids are limited in the existing literature.

Experimental Protocols

Standardized experimental protocols are essential for the reproducible evaluation of the bioactivities of Gelsemium alkaloids. Detailed methodologies for key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Gelsemium alkaloids and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Hot Plate Test for Analgesic Activity

The hot plate test is a common method for assessing the central analgesic effects of compounds.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (typically 55 ± 0.5°C).

  • Acclimatization: Acclimate the animals (usually mice or rats) to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the Gelsemium alkaloid or a control substance (e.g., saline or a standard analgesic like morphine) via a specific route (e.g., intraperitoneal or oral).

  • Post-treatment Measurement: At predetermined time intervals after compound administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency.

  • Data Analysis: An increase in the reaction latency compared to the baseline and the control group indicates an analgesic effect. The ED50 can be calculated from the dose-response data.

Acetic Acid-Induced Writhing Test for Anti-inflammatory and Analgesic Activity

This test is used to evaluate peripheral analgesic and anti-inflammatory activity.

  • Animal Preparation: Use mice, typically fasted for a few hours before the experiment.

  • Compound Administration: Administer the test alkaloid or a control substance orally or intraperitoneally.

  • Induction of Writhing: After a set absorption time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

  • Data Analysis: A reduction in the number of writhes in the treated group compared to the control group indicates analgesic/anti-inflammatory activity. The percentage of inhibition is calculated, and the ED50 can be determined.

Signaling Pathways and Mechanisms of Action

The bioactivities of Gelsemium alkaloids are mediated through their interaction with various cellular signaling pathways.

Gelsemine and Koumine: The analgesic effects of both gelsemine and koumine are largely attributed to their activity as agonists at the spinal glycine (B1666218) receptors.[6] This interaction is believed to enhance inhibitory neurotransmission, thereby reducing pain perception.[6] Koumine has also been shown to exert its anti-inflammatory effects by inhibiting the NF-κB, ERK, and p38 signaling pathways, which are crucial for the production of pro-inflammatory cytokines.[7][8] Furthermore, koumine can modulate neuroinflammation by promoting the polarization of microglia towards an anti-inflammatory phenotype via the Nrf2/HO-1 pathway.[9]

Gelsevirine: The anti-inflammatory and immunomodulatory effects of gelsevirine are primarily mediated through the inhibition of the STING (Stimulator of Interferon Genes) and JAK2/STAT3 signaling pathways.[10][11] By inhibiting STING, gelsevirine can reduce the production of type I interferons and other pro-inflammatory cytokines.[1][12] Its inhibition of the JAK2/STAT3 pathway contributes to its anti-neuroinflammatory properties.[1][11]

Gelsenicine: The potent analgesic effects of gelsenicine are also linked to its interaction with glycine receptors.[3] However, its high toxicity is a significant concern. The neurotoxic effects of gelsenicine are thought to involve the disruption of energy metabolism, particularly through interference with the malate-aspartate shuttle.[4] In silico studies suggest that gelsenicine may also act as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor, which could contribute to its toxic profile.[13]

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_mechanism Mechanism of Action cell_culture Cell Culture (e.g., Cancer Cell Lines, Macrophages) alkaloid_treatment Alkaloid Treatment (Dose-response) cell_culture->alkaloid_treatment mtt_assay MTT Assay alkaloid_treatment->mtt_assay pathway_analysis Signaling Pathway Analysis (Western Blot, PCR) alkaloid_treatment->pathway_analysis receptor_binding Receptor Binding Assays alkaloid_treatment->receptor_binding cytotoxicity_analysis Cytotoxicity Analysis (IC50 Determination) mtt_assay->cytotoxicity_analysis animal_model Animal Model (e.g., Mice, Rats) alkaloid_admin Alkaloid Administration (p.o., i.p.) animal_model->alkaloid_admin hot_plate Hot Plate Test alkaloid_admin->hot_plate writhing_test Writhing Test alkaloid_admin->writhing_test analgesic_analysis Analgesic/Anti-inflammatory Analysis (ED50) hot_plate->analgesic_analysis writhing_test->analgesic_analysis elucidation Elucidation of Molecular Targets pathway_analysis->elucidation receptor_binding->elucidation

General experimental workflow for bioactivity assessment.

koumine_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 erk ERK tlr4->erk ikba IκBα tlr4->ikba koumine Koumine koumine->p38 koumine->erk koumine->ikba pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->pro_inflammatory_cytokines erk->pro_inflammatory_cytokines nfkb NF-κB ikba->nfkb nfkb->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation

Koumine's anti-inflammatory signaling pathways.

gelsevirine_sting_pathway cytosolic_dna Cytosolic DNA sting STING cytosolic_dna->sting tbk1 TBK1 sting->tbk1 gelsevirine Gelsevirine gelsevirine->sting Inhibition & Degradation irf3 IRF3 tbk1->irf3 type_i_ifn Type I Interferons irf3->type_i_ifn inflammation Inflammation type_i_ifn->inflammation

Gelsevirine's inhibition of the STING pathway.

gelsemine_analgesic_pathway gelsemine Gelsemine glycine_receptor Glycine Receptor gelsemine->glycine_receptor Agonist inhibitory_neurotransmission Enhanced Inhibitory Neurotransmission glycine_receptor->inhibitory_neurotransmission analgesia Analgesia inhibitory_neurotransmission->analgesia

Analgesic mechanism of Gelsemine via glycine receptors.

References

Navigating the Metabolic Maze: A Comparative Look at Gelsenicine Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in drug development is understanding how a potential therapeutic is metabolized by the body. This process, which can vary significantly between species, directly impacts a compound's efficacy, toxicity, and overall pharmacokinetic profile. While direct comparative data on the metabolism of 11-Hydroxygelsenicine is not currently available in published literature, this guide provides a comprehensive overview of the metabolic landscape of its parent compound, gelsenicine. The insights gleaned from gelsenicine's journey through the metabolic machinery of different species offer a valuable surrogate for researchers and drug development professionals, albeit with the important caveat that the addition of a hydroxyl group can alter metabolic pathways.

The following sections delve into the known metabolic pathways of gelsenicine, present available quantitative data in a comparative format, and detail the experimental methodologies employed in these pivotal studies. This information serves as a foundational resource for predicting the metabolic fate of this compound and for designing future cross-species comparative studies.

Unraveling the Metabolic Fate: A Cross-Species Glance at Gelsenicine

Current research on gelsenicine metabolism has primarily focused on rodent models, with detailed studies elucidating its biotransformation in rats. While comprehensive data across humans, dogs, and monkeys remains to be established, the existing findings in rats provide a crucial starting point for understanding its metabolic clearance.

Quantitative Metabolic Profile of Gelsenicine in Rats

The following table summarizes the key pharmacokinetic parameters of gelsenicine in rats following intraperitoneal (i.p.) and intragastric (i.g.) administration. These parameters provide a quantitative snapshot of the compound's absorption, distribution, and elimination.

Pharmacokinetic ParameterIntraperitoneal (i.p.) Administration (40 μg/kg)Intragastric (i.g.) Administration (60 μg/kg)
AUC (Area Under the Curve) 3.79 μg/L·h5.49 μg/L·h
Vd (Apparent Volume of Distribution) 38.47 L/kg53.10 L/kg
CL/F (Total Body Clearance) 11.87 mL/h·kg12.66 mL/h·kg

Data sourced from studies on gelsenicine metabolism in rats.[1]

Decoding the Transformation: Experimental Protocols

The identification and quantification of gelsenicine and its metabolites have been achieved through a combination of in vivo and in vitro experimental approaches, underpinned by sophisticated analytical techniques.

In Vivo Metabolic Profiling in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Administration: Gelsenicine is administered via intraperitoneal (i.p.) injection or intragastric (i.g.) gavage.[1]

  • Sample Collection: Blood, urine, and bile samples are collected at various time points post-administration.[1]

  • Sample Preparation: Plasma is obtained by centrifuging blood samples. Proteins in plasma and other biological samples are precipitated, often using acetonitrile.[2]

  • Analytical Method: Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is the primary analytical technique used to separate, detect, and identify gelsenicine and its metabolites.[1]

In Vitro Metabolism using Liver Microsomes
  • Microsome Source: Liver microsomes from different species (e.g., rat, human, dog, monkey) are used to assess inter-species differences in metabolism.

  • Incubation: Gelsenicine is incubated with liver microsomes in the presence of NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) to initiate phase I metabolic reactions.

  • Metabolite Identification: The reaction mixture is analyzed using LC-MS/MS to identify the metabolites formed.

Visualizing the Path: Experimental Workflow and Metabolic Pathways

To provide a clearer understanding of the processes involved in studying drug metabolism, the following diagrams illustrate a typical experimental workflow and the known metabolic pathways of gelsenicine.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies invivo_admin Drug Administration (e.g., i.p., i.g.) sample_collection Biological Sample Collection (Blood, Urine, Bile) invivo_admin->sample_collection sample_prep_invivo Sample Preparation (e.g., Protein Precipitation) sample_collection->sample_prep_invivo lcms_analysis_invivo UPLC-Q-TOF-MS Analysis sample_prep_invivo->lcms_analysis_invivo pk_analysis Pharmacokinetic Analysis lcms_analysis_invivo->pk_analysis data_integration Data Integration and Comparative Analysis pk_analysis->data_integration microsome_prep Liver Microsome Preparation (Human, Rat, Dog, Monkey) incubation Incubation with Drug and NADPH microsome_prep->incubation sample_prep_invitro Reaction Quenching & Sample Preparation incubation->sample_prep_invitro lcms_analysis_invitro LC-MS/MS Analysis sample_prep_invitro->lcms_analysis_invitro metabolite_id Metabolite Identification lcms_analysis_invitro->metabolite_id metabolite_id->data_integration

A typical experimental workflow for cross-species metabolism studies.

The metabolic transformation of gelsenicine in rats involves several key pathways, primarily mediated by cytochrome P450 enzymes.[1]

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Gelsenicine Gelsenicine Demethylation Demethylation Gelsenicine->Demethylation Hydroxylation Hydroxylation Gelsenicine->Hydroxylation Acetylation Acetylation Gelsenicine->Acetylation Glycine_Conjugation Glycine Conjugation Demethylation->Glycine_Conjugation Hydroxylation->Glycine_Conjugation Acetylation->Glycine_Conjugation Metabolites Metabolites (Excreted in Urine and Bile) Glycine_Conjugation->Metabolites

References

11-Hydroxygelsenicine: A Comparative Analysis Against Standard-of-Care Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 20, 2025 – In the ongoing search for more effective and targeted cancer therapies, natural compounds are a significant area of interest for researchers. One such compound, 11-Hydroxygelsenicine, an alkaloid derived from the plant Gelsemium elegans, has demonstrated potential anticancer properties. This guide provides a comparative overview of the preclinical efficacy of this compound against standard-of-care chemotherapies for ovarian and triple-negative breast cancer, based on available in vitro data.

Overview of this compound

This compound, also commonly referred to as 14-Hydroxygelsenicine, is an indole (B1671886) alkaloid that has been investigated for its therapeutic potential.[1] Preclinical studies suggest that its anticancer effects are linked to the induction of apoptosis (programmed cell death) in cancer cells. The proposed mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] The STAT3 pathway is a critical regulator of cell proliferation and survival, and its constitutive activation is a hallmark of many cancers.

Comparative Efficacy: In Vitro Studies

Direct comparative studies of purified this compound against standard-of-care drugs are limited. However, data from studies on a methanol (B129727) extract of Gelsemium elegans, the natural source of this compound, provide preliminary insights into its cytotoxic potential.

Ovarian Cancer

The standard-of-care for ovarian cancer often includes a combination of a taxane (B156437), such as paclitaxel (B517696), and a platinum-based agent, like carboplatin. In a study evaluating the cytotoxic effects of a methanol extract of Gelsemium elegans on the human ovarian cancer cell line CaOV-3 , a half-maximal inhibitory concentration (IC50) of 5 µg/mL was observed after 96 hours of incubation.[2][3]

For comparison, various studies have reported the IC50 values for paclitaxel in ovarian cancer cell lines. For instance, in the CaOV-3 cell line, IC50 values for paclitaxel have been reported to be in the nanomolar range. One study found an IC50 for paclitaxel in CaOV-3 cells to be between 0.7 and 1.8 nM.[4]

Table 1: In Vitro Efficacy in Ovarian Cancer (CaOV-3 Cell Line)

CompoundConcentration (IC50)Incubation Time
Gelsemium elegans Extract5 µg/mL96 hours
Paclitaxel~1 nM (nanomolar)48-72 hours

Note: The data for Gelsemium elegans extract represents the activity of a crude extract and not purified this compound. Direct comparison should be made with caution due to differences in purity and experimental conditions.

Triple-Negative Breast Cancer

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer. Standard-of-care chemotherapy often involves anthracyclines, such as doxorubicin (B1662922), and taxanes. The same study on the Gelsemium elegans methanol extract also assessed its cytotoxicity against the MDA-MB-231 human TNBC cell line. The IC50 value was determined to be 40 µg/mL after 96 hours of incubation.[2][3]

In comparison, doxorubicin has been extensively studied in TNBC cell lines. For the MDA-MB-231 cell line, reported IC50 values for doxorubicin vary but are generally in the micromolar to nanomolar range. For example, one study reported an IC50 of 1.65 ± 0.23 μg/mL,[5] while another found it to be 1 μM.[6]

Table 2: In Vitro Efficacy in Triple-Negative Breast Cancer (MDA-MB-231 Cell Line)

CompoundConcentration (IC50)Incubation Time
Gelsemium elegans Extract40 µg/mL96 hours
Doxorubicin~1-1.65 µg/mL48-72 hours

Note: The data for Gelsemium elegans extract represents the activity of a crude extract and not purified this compound. Direct comparison should be made with caution due to differences in purity and experimental conditions.

Mechanism of Action: STAT3 Signaling Pathway

The proposed mechanism of action for this compound's antitumor activity is through the inhibition of the STAT3 signaling pathway. In many cancers, STAT3 is constitutively phosphorylated (activated), leading to the transcription of genes that promote cell survival and proliferation. By inhibiting STAT3 phosphorylation, this compound is thought to disrupt these pro-survival signals, ultimately leading to apoptosis.

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Ligand Binding STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Hydroxygelsenicine This compound Hydroxygelsenicine->STAT3_active Inhibition DNA DNA STAT3_dimer_nuc->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibition of Apoptosis

Caption: Proposed mechanism of this compound action on the STAT3 pathway.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of the cytotoxic activity of plant extracts and the analysis of protein phosphorylation.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Plating: Cancer cells (e.g., CaOV-3, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Gelsemium elegans extract) or standard drug (e.g., paclitaxel, doxorubicin) and incubated for a specified period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24 hours A->B C Add Test Compound (e.g., this compound) B->C D Incubate (e.g., 96 hours) C->D E Add MTT Reagent D->E F Incubate 4 hours E->F G Solubilize Formazan (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: A typical workflow for an MTT cytotoxicity assay.

Western Blot for STAT3 Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample. This protocol is used to assess the phosphorylation status of STAT3.

  • Cell Lysis: Cancer cells are treated with the test compound for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with HRP, and the signal is captured on X-ray film or with a digital imager.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Conclusion

Disclaimer: This information is intended for a scientific audience and is based on preclinical research. This compound is not an approved drug for the treatment of cancer.

References

Confirming 11-Hydroxygelsenicine's Glycinergic Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Hydroxygelsenicine is a monoterpenoid indole (B1671886) alkaloid derived from plants of the Gelsemium genus. While specific research on the 11-hydroxy derivative is limited, the pharmacological profile of its parent compound, gelsenicine, and the more extensively studied related alkaloid, gelsemine (B155926), suggests a mechanism of action primarily involving the modulation of inhibitory neurotransmitter receptors.[1][2] Evidence points towards the glycine (B1666218) receptor (GlyR), particularly the α3 subunit, as a key target for the analgesic effects of these alkaloids.[2][3] However, recent studies also indicate a complex interplay with GABA-A receptors, suggesting that the complete mechanism may be multifaceted.

This guide provides a comparative overview of this compound's proposed mechanism of action, using gelsemine as a well-documented proxy. We compare its activity with other known glycine receptor modulators and present a detailed, albeit prospective, experimental plan to definitively confirm its mechanism and subunit specificity using glycine receptor knockout mouse models. This document is intended for researchers and drug development professionals investigating novel analgesics and neuromodulatory compounds.

Data Presentation: Comparison of Glycinergic Modulators

The following table summarizes the quantitative data for gelsemine (as a proxy for this compound) and other key glycine receptor modulators. The lack of direct experimental data for this compound highlights a critical knowledge gap and an opportunity for future research.

Compound/ModulatorClassPrimary Molecular TargetBinding Affinity (Kᵢ)Potency (IC₅₀/EC₅₀)Reference(s)
Gelsemine Alkaloid / Mixed Agonist-AntagonistGlycine Receptor (α3 subunit preference for analgesia)21.9 µM ([³H]strychnine displacement)10.36 µM (inhibition of GlyR currents); 42.4 µM (inhibition in spinal neurons)[3][4][5]
Glycine Endogenous AgonistAll Glycine Receptor Subtypes~40 nM (true Kᴅ for NMDA receptor co-agonist site)0.26 mM (EC₅₀ for GlyR activation)[6][7]
Strychnine Competitive AntagonistAll Glycine Receptor SubtypesNanomolar range~180 nM (inhibition of GlyR)[5][8]
Δ⁹-Tetrahydrocannabinol (THC) Positive Allosteric ModulatorGlycine Receptors (among other targets)Not Applicable (Allosteric)Nanomolar range (EC₅₀ for potentiation)[9]

Note: Data for this compound is currently unavailable.

Mandatory Visualizations

Signaling Pathway and Proposed Modulation

The diagram below illustrates the canonical signaling pathway of an inhibitory glycinergic synapse and the hypothesized modulatory role of this compound. As a modulator, it is thought to bind to the glycine receptor, altering the influx of chloride ions and thereby affecting neuronal excitability.

G cluster_presynapse Presynaptic Terminal cluster_postsynapse Postsynaptic Neuron GlycineVesicle Vesicle containing Glycine SynapticCleft Synaptic Cleft GlycineVesicle->SynapticCleft Action Potential (Ca²⁺ influx) Glycine Glycine GlyR Glycine Receptor (GlyR) ChlorideChannel Cl⁻ Channel (Open) Hyperpolarization Hyperpolarization (Inhibition of Neuron) ChlorideChannel->Hyperpolarization Cl⁻ Influx Glycine->GlyR Binds Hydroxygelsenicine This compound (Proposed Modulator) Hydroxygelsenicine->GlyR Modulates G Start Hypothesis: This compound analgesia is mediated by GlyRα3 AnimalModels Animal Models Start->AnimalModels WT Wild-Type (WT) Mice AnimalModels->WT KO GlyRα3 Knockout (KO) Mice AnimalModels->KO PainInduction Induce Neuropathic Pain (e.g., CCI Model) WT->PainInduction Group 1 KO->PainInduction Group 2 Treatment Administer Vehicle or This compound PainInduction->Treatment BehavioralTest Assess Mechanical Allodynia (von Frey Test) Treatment->BehavioralTest Analysis Data Analysis: Compare Paw Withdrawal Thresholds BehavioralTest->Analysis Outcome1 Prediction 1: Analgesic effect observed in WT mice Analysis->Outcome1 Outcome2 Prediction 2: Analgesic effect is abolished or significantly reduced in KO mice Analysis->Outcome2 Conclusion Conclusion: Mechanism is confirmed to be GlyRα3-dependent Outcome1->Conclusion Outcome2->Conclusion

References

Assessing the Reproducibility of Published 11-Hydroxygelsenicine Synthesis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of complex natural products like 11-Hydroxygelsenicine, a member of the Gelsemium alkaloids, presents a significant challenge in organic chemistry. Evaluating the reproducibility of published synthetic routes is crucial for researchers aiming to build upon these methods for further studies or drug development. This guide provides a comparative analysis of the key aspects of a prominent synthetic route to a closely related analogue, (-)-14-Hydroxygelsenicine, which likely shares synthetic steps with this compound, based on available information. A unified and collective asymmetric total synthesis approach has been reported, providing a foundation for this analysis.[1][2][3][4]

Comparative Analysis of a Key Synthetic Approach

A significant contribution to the synthesis of Gelsemium alkaloids, including a pathway to (-)-14-Hydroxygelsenicine, has been a unified total synthesis strategy. This approach is characterized by the strategic construction of key structural motifs, such as the 7-azabicyclo[4.2.1]nonane skeleton and the oxabicyclo[3.2.2]nonane ring core.[3][4] The reproducibility of such a multi-step synthesis hinges on the efficiency and reliability of each individual transformation.

Key Synthetic Strategies:

  • Intramolecular Aza-Michael Addition: This reaction is highlighted as a crucial step for the formation of the 7-azabicyclo[4.2.1]nonane skeleton.[3][4] The yield and diastereoselectivity of this step are critical for the overall efficiency of the synthesis.

  • Intramolecular Oxymercuration-Hydroxylation: This method is employed to construct the oxabicyclo[3.2.2]nonane ring system, which also introduces a key hydroxyl group.[3][4] The regioselectivity and stereoselectivity of this reaction are paramount.

  • Diastereoselective Heck Cyclization: This palladium-catalyzed reaction is utilized for the construction of the spirooxindole moiety, a characteristic feature of many Gelsemium alkaloids.[1]

The successful execution of these key transformations is essential for the reproducibility of the overall synthesis. Factors such as catalyst purity, reagent quality, solvent dryness, and precise temperature control are likely to be critical variables.

Experimental Workflow and Methodologies

To provide a framework for assessing reproducibility, a generalized experimental workflow for the synthesis of a Gelsemium alkaloid intermediate is presented below. This workflow is based on the common strategies identified in the literature for related compounds.

Gelsemium_Alkaloid_Synthesis_Workflow A Starting Material (e.g., Functionalized Indole) C Intramolecular Aza-Michael Addition A->C Reagents/Conditions B Construction of 7-azabicyclo[4.2.1]nonane Skeleton D Intermediate 1 B->D C->B F Intramolecular Oxymercuration-Hydroxylation D->F Reagents/Conditions E Formation of Oxabicyclo[3.2.2]nonane Ring G Intermediate 2 E->G F->E I Diastereoselective Heck Cyclization G->I Pd Catalyst/Conditions H Spirooxindole Formation J Advanced Intermediate H->J I->H K Final Functional Group Manipulations J->K Series of steps L Target Molecule (e.g., this compound) K->L

Figure 1: A generalized workflow for the synthesis of Gelsemium alkaloids.

Detailed Methodologies (Based on General Principles):

Researchers attempting to reproduce these syntheses should pay close attention to the following experimental aspects, which are generally crucial in complex organic synthesis:

  • Inert Atmosphere: Many of the reactions, particularly those involving organometallic reagents or catalysts (e.g., Heck cyclization), will likely require strictly anhydrous and oxygen-free conditions, typically achieved using an argon or nitrogen atmosphere.

  • Purification of Reagents and Solvents: The purity of starting materials, reagents, and solvents is critical. Solvents should be freshly distilled from appropriate drying agents, and reagents should be of high purity.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of each reaction to determine the optimal reaction time and ensure complete conversion of the starting material.

  • Chromatographic Purification: Purification of intermediates and the final product will likely involve column chromatography on silica (B1680970) gel or other stationary phases. The choice of solvent system for chromatography is crucial for achieving good separation and high purity.

  • Spectroscopic Characterization: The identity and purity of all isolated compounds must be rigorously confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For chiral molecules, determination of enantiomeric excess (ee) or diastereomeric ratio (dr) using chiral chromatography or other methods is essential.

Due to the lack of publicly available, detailed experimental protocols and quantitative data for each step of the this compound synthesis, a direct, quantitative comparison of different methods is not feasible at this time. Researchers are encouraged to consult the full publications of the cited works for the specific experimental conditions and characterization data necessary for a thorough reproducibility assessment. The successful replication of these complex syntheses will undoubtedly depend on careful execution and attention to the fine details of the experimental procedures.

References

A Comparative Guide to the Biological Activity of 11-Hydroxygelsenicine and Related Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known biological activities of 11-Hydroxygelsenicine, a prominent alkaloid found in plants of the Gelsemium genus. Due to a lack of publicly available data directly comparing the bioactivity of this compound with a systematic series of its synthetic analogs, this document focuses on the reported activities of the natural compound and other major Gelsemium alkaloids. The guide includes available quantitative data, detailed experimental protocols for relevant bioassays, and diagrams of key signaling pathways.

Overview of Biological Activities

This compound, also referred to in some literature as 14-Hydroxygelsenicine, is a gelsedine-type monoterpenoid indole (B1671886) alkaloid.[1] Research has highlighted its significant effects on several biological processes, including neurotransmission, bone metabolism, and cancer cell proliferation. The primary reported activities are:

  • Neurotoxicity via GABA Receptor Modulation: this compound exhibits neurotoxic effects by enhancing the binding of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) to its receptors.[2] This potentiation of GABAergic signaling leads to decreased neuronal excitability.

  • Antitumor Activity: The compound has demonstrated potential as an anticancer agent by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in tumors.

  • Inhibition of Osteoclastogenesis: this compound can inhibit the formation and function of osteoclasts, the cells responsible for bone resorption.[3] This suggests its potential in treating diseases characterized by excessive bone loss, such as osteoporosis.

Quantitative Data

CompoundAssayOrganism/Cell LineResult
This compound (Humantenmine/Gelsenicine) Acute Toxicity (LD50)Mice0.295 mg/kg (oral)
Koumine Glycine Receptor Inhibition (IC50)Human α1 GlyR31.5 ± 1.7 µM
Gelsevirine Glycine Receptor Inhibition (IC50)Human α1 GlyR40.6 ± 8.2 µM
Sempervirine Topoisomerase I Inhibition (IC50)Human54.5 ± 15.9 µM[4]

Note: The available data is sparse and derived from different studies, making direct comparisons challenging. Further research with standardized assays is required for a conclusive comparative analysis.

Signaling Pathways and Mechanisms of Action

Apoptosis Induction in Cancer Cells

While the precise apoptotic pathway induced by this compound is not fully elucidated in the provided literature, a general model of the intrinsic (mitochondrial) pathway, which is a common mechanism for natural product-induced apoptosis, is depicted below. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade that culminates in cell death.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol 11_Hydroxygelsenicine This compound Mito Mitochondrial Permeability Transition 11_Hydroxygelsenicine->Mito induces CytoC_mito Cytochrome c (in mitochondria) CytoC_cyto Cytochrome c (released) CytoC_mito->CytoC_cyto release Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9_pro Pro-Caspase-9 Casp9_pro->Apoptosome recruited to Casp9_active Active Caspase-9 Apoptosome->Casp9_active activates Casp3_pro Pro-Caspase-3 Casp9_active->Casp3_pro cleaves & activates Casp3_active Active Caspase-3 Casp3_pro->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis executes CytoC_cyto->Apaf1 binds

Caption: Intrinsic Apoptosis Pathway.

Inhibition of STAT3 Signaling

This compound is reported to inhibit the STAT3 signaling pathway. This pathway is crucial for tumor cell proliferation and survival. The diagram below illustrates the general workflow of STAT3 activation and where an inhibitor like this compound would act.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates to nucleus and binds Inhibitor This compound (Inhibitor) Inhibitor->STAT3_active inhibits (mechanism may vary) Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription initiates

Caption: STAT3 Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

GABA Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of a compound for the GABA receptor by its ability to displace a radiolabeled ligand.[5]

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat or mouse brain tissue through homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, add a known concentration of a radiolabeled GABA receptor ligand (e.g., [3H]muscimol for the GABAA receptor agonist site).

  • Compound Addition: Add varying concentrations of the test compound (this compound or analogs).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow for binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Osteoclastogenesis Inhibition Assay (TRAP Staining)

This assay assesses the ability of a compound to inhibit the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.[6]

Protocol:

  • Cell Culture: Isolate bone marrow-derived macrophages (BMMs) from mice and culture them in the presence of macrophage colony-stimulating factor (M-CSF).

  • Induction of Osteoclastogenesis: Induce osteoclast differentiation by adding Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to the culture medium.

  • Compound Treatment: Simultaneously treat the cells with various concentrations of this compound or its analogs.

  • Incubation: Culture the cells for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

  • TRAP Staining: Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts.

  • Microscopy and Quantification: Visualize the cells under a microscope. TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.

  • Data Analysis: Compare the number of osteoclasts in the treated groups to the untreated (RANKL only) control group to determine the inhibitory effect of the compounds.

Conclusion

This compound exhibits a range of potent biological activities that warrant further investigation for therapeutic applications. While this guide provides an overview of its known effects and the methodologies to study them, there is a clear need for systematic studies that directly compare the efficacy and potency of this compound with a library of its synthetic analogs. Such research would be invaluable for establishing structure-activity relationships and for the rational design of novel therapeutics based on the Gelsemium alkaloid scaffold.

References

A Comparative Guide to the Extraction of 11-Hydroxygelsenicine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various methods for the extraction of 11-Hydroxygelsenicine and its related indole (B1671886) alkaloids from plant materials, primarily of the Gelsemium genus. While specific comparative data for this compound is limited in publicly available literature, this document extrapolates from established protocols for similar compounds, offering a valuable resource for optimizing extraction processes. It should be noted that the closely related compound, 14-hydroxygelsenicine, is more frequently cited in research literature, and the methodologies presented here are applicable to both.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target alkaloid. This section compares four common techniques: Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Method Principle Typical Solvents Advantages Disadvantages Reported Alkaloid Yield (General)
Conventional Solvent Extraction (CSE) Maceration or Soxhlet extraction relies on the solvent's ability to dissolve the target compounds over a prolonged period, often with heating.Ethanol (B145695), Methanol (B129727), Chloroform, DichloromethaneSimple, low-cost equipment.Time-consuming, large solvent consumption, potential for thermal degradation of compounds.Variable, often lower than modern methods. For example, a study on Glaucium corniculatum showed lower alkaloid content with conventional methods compared to a modified Soxhlet protocol[1].
Ultrasound-Assisted Extraction (UAE) High-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles disrupts plant cell walls, enhancing solvent penetration and mass transfer.Ethanol, Methanol, Ethyl acetateReduced extraction time, lower solvent consumption, increased yield compared to CSE.[2]Can generate free radicals which may degrade some compounds, potential for localized heating.Can improve yield by 32% to 136% compared to enzymatic extraction for some alkaloids[2]. The effectiveness of UAE for alkaloid extraction can be significantly higher than maceration[2].
Microwave-Assisted Extraction (MAE) Microwave energy directly heats the solvent and the moisture within the plant material, causing cell rupture and release of intracellular components.Polar solvents (e.g., Ethanol, Methanol)Rapid extraction, reduced solvent usage, higher yields.[3]Requires specialized equipment, potential for localized overheating if not controlled properly.MAE can offer higher extraction rates and yields compared to conventional methods[4]. For some plant materials, MAE has shown to be more efficient than Soxhlet extraction in terms of time, yield, and content of polar polyphenols[3].
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (most commonly CO2) as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds.Supercritical CO2, often with a co-solvent like ethanol or methanol.Environmentally friendly ("green") method, high selectivity, solvent is easily removed.[5]High initial equipment cost, may require co-solvents for polar compounds like alkaloids.Considered an optimal method for the extraction of various alkaloids, with parameters like 300 bar pressure and 60°C being common[5].

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed. These protocols are generalized and should be optimized for specific plant materials and target alkaloids.

Conventional Solvent Extraction (Soxhlet)

Objective: To extract total alkaloids from dried plant material using a continuous extraction method.

Materials:

  • Dried and powdered plant material (Gelsemium elegans stems or leaves)

  • Ethanol (95%) or Methanol

  • Soxhlet apparatus (thimble, flask, condenser)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place approximately 20 g of the dried, powdered plant material into a cellulose (B213188) thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with 250 mL of 95% ethanol.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the distilling flask using a heating mantle to initiate solvent vaporization.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Ultrasound-Assisted Extraction (UAE)

Objective: To rapidly extract alkaloids using ultrasonic energy to enhance cell wall disruption.

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol (80%)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Centrifuge

  • Filter paper

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL beaker.

  • Add 100 mL of 80% methanol to the beaker.

  • Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue with fresh solvent to ensure complete extraction.

  • Combine the filtrates and concentrate using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

Objective: To utilize microwave energy for rapid and efficient extraction of alkaloids.

Materials:

  • Dried and powdered plant material

  • Ethanol (70%)

  • Microwave extraction system with temperature and power control

  • Extraction vessel

  • Filtration apparatus

Procedure:

  • Place 5 g of the dried, powdered plant material into the microwave extraction vessel.

  • Add 50 mL of 70% ethanol to the vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: e.g., microwave power at 400 W, temperature at 60°C, and extraction time of 15 minutes.

  • After the extraction cycle is complete, allow the vessel to cool to room temperature.

  • Filter the extract to separate the plant residue from the liquid.

  • Wash the residue with a small amount of fresh solvent.

  • Combine the filtrates and concentrate to obtain the crude extract.

Visualization of Experimental Workflow and Biological Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for alkaloid extraction and a proposed signaling pathway for the neurotoxic effects of gelsenicine.

Experimental_Workflow Plant_Material Plant Material (Gelsemium elegans) Grinding Grinding and Drying Plant_Material->Grinding Extraction Extraction (CSE, UAE, MAE, or SFE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

Caption: A generalized workflow for the extraction and isolation of this compound.

Gelsenicine_Signaling_Pathway Gelsenicine Gelsenicine GABA_A_Receptor GABA-A Receptor Gelsenicine->GABA_A_Receptor Stimulates Glycine_Receptor Glycine (B1666218) Receptor Gelsenicine->Glycine_Receptor Modulates MAS Malate-Aspartate Shuttle (MAS) Gelsenicine->MAS Interferes with Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Glycine_Receptor->Neuronal_Inhibition Energy_Metabolism Energy Metabolism (TCA Cycle, etc.) MAS->Energy_Metabolism Affects Energy_Dysregulation Cellular Energy Dysregulation Energy_Metabolism->Energy_Dysregulation Neurotoxicity Neurotoxicity (Respiratory Depression) Neuronal_Inhibition->Neurotoxicity Energy_Dysregulation->Neurotoxicity

Caption: Proposed signaling pathway for the neurotoxicity of gelsenicine.

Conclusion

The extraction of this compound and related alkaloids can be achieved through various methods, each with distinct advantages and disadvantages. Modern techniques such as Ultrasound-Assisted and Microwave-Assisted Extraction generally offer higher efficiency and reduced processing times compared to conventional solvent extraction.[3][6][7][8] Supercritical Fluid Extraction stands out as a green and highly selective method, though it requires a significant initial investment.[5] The choice of method will ultimately depend on the specific research goals, available resources, and the desired scale of operation.

The biological activity of gelsenicine alkaloids is primarily linked to their effects on inhibitory neurotransmitter receptors, such as GABA-A and glycine receptors, and their interference with cellular energy metabolism.[9][10][11] Further research into the precise mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent.

References

A Comparative Guide to Analytical Methods for 11-Hydroxygelsenicine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methodologies for the robust and accurate detection of 11-Hydroxygelsenicine, a toxic indole (B1671886) alkaloid found in plants of the Gelsemium genus. The selection of a suitable analytical method is paramount for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations. This document presents a detailed comparison of three distinct analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Immunoassay.

Data Presentation: Comparison of Analytical Methods

The quantitative performance of each analytical method is summarized in the table below, allowing for a direct comparison of their key validation parameters.

Performance MetricUPLC-MS/MSHPLC-UVImmunoassay (ELISA)
Principle Chromatographic separation followed by mass-based detection and fragmentationChromatographic separation followed by UV absorbance detectionAntigen-antibody binding with an enzymatic reporter
Linearity Range 0.1–200 ng/mL[1][2][3]0.05–50 µg/mL[4][5]Typically ng/mL range, often semi-quantitative
Correlation Coefficient (r²) > 0.995[1][2][3]> 0.999[4][5]N/A for screening assays
Limit of Detection (LOD) Sub-ng/mLng/mL to low µg/mLSub-ng/mL to ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL[3]50 ng/mL[6]Varies, often higher than LOD
Precision (RSD%) < 16%[1][2][3]< 8.3% (Intra-day), < 7.7% (Inter-day)[4][5]Typically < 15-20% for quantitative assays
Accuracy/Recovery (%) 86.9% - 113.2%[1][2][3]> 88.5%[4][5]Varies, often assessed by spike and recovery
Specificity Very HighModerate to HighVariable, potential for cross-reactivity
Throughput ModerateLow to ModerateHigh
Cost HighLow to ModerateLow per sample (high initial development cost)

Experimental Protocols

Detailed methodologies for the three analytical techniques are provided below. These protocols are based on established methods for related Gelsemium alkaloids and can be adapted for this compound.

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Collect the supernatant for UPLC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1][2]

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Specific precursor-product ion transitions for this compound and the internal standard need to be determined by infusion and optimization.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a more accessible and cost-effective alternative to UPLC-MS/MS, suitable for the analysis of higher concentration samples or for quality control of herbal preparations.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the plasma sample (pre-treated with a suitable buffer) onto the cartridge.

  • Wash the cartridge with a low-organic solvent mixture to remove interferences.

  • Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: An isocratic or gradient mixture of methanol, water, and a modifier like di-n-butylamine (e.g., 58:42:0.01 v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20-50 µL.[6]

  • Column Temperature: 30 °C.[6]

  • UV Detection Wavelength: 263 nm (or the maximum absorbance wavelength for this compound).[5]

Method 3: Immunoassay (Competitive ELISA)

This method is well-suited for high-throughput screening of a large number of samples and can be very sensitive, though it may have lower specificity compared to chromatographic methods.

1. Antibody Production:

  • Conjugate this compound (as a hapten) to a carrier protein (e.g., Bovine Serum Albumin - BSA).

  • Immunize animals (e.g., rabbits or mice) with the conjugate to produce polyclonal or monoclonal antibodies against this compound.

2. Competitive ELISA Protocol:

  • Coat a microtiter plate with a known amount of this compound-protein conjugate.

  • Block the remaining protein-binding sites on the plate.

  • Add the sample (or standard) and a limited amount of the anti-11-Hydroxygelsenicine antibody to the wells. This compound in the sample will compete with the coated conjugate for antibody binding.

  • Wash the plate to remove unbound antibody and sample components.

  • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody.

  • Wash the plate again.

  • Add a substrate that produces a colored product in the presence of the enzyme.

  • Measure the absorbance of the colored product. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Visualizations

The following diagrams illustrate the general workflows for analytical method validation and the principles of the described detection methods.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Routine Application Dev Develop Analytical Procedure Opt Optimize Method Parameters Dev->Opt Val_Protocol Define Validation Protocol & Acceptance Criteria Opt->Val_Protocol Specificity Specificity Val_Protocol->Specificity Linearity Linearity Val_Protocol->Linearity Accuracy Accuracy Val_Protocol->Accuracy Precision Precision Val_Protocol->Precision LOQ LOQ/LOD Val_Protocol->LOQ Robustness Robustness Val_Protocol->Robustness Method_A Validated Method A (e.g., UPLC-MS/MS) Compare Compare Results on Identical Samples Method_A->Compare Method_B Validated Method B (e.g., HPLC-UV) Method_B->Compare Routine Routine Sample Analysis Compare->Routine

Workflow for Analytical Method Validation and Cross-Validation.

Detection_Principles cluster_LCMS UPLC-MS/MS Principle cluster_HPLCUV HPLC-UV Principle cluster_ELISA Competitive ELISA Principle LC Liquid Chromatography (Separation) ESI Electrospray Ionization (Ion Formation) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Quadrupole 3 (Product Ion Selection) CID->Q3 Detector_MS Detector Q3->Detector_MS HPLC High-Performance Liquid Chromatography (Separation) UV_Detector UV Detector (Absorbance Measurement) HPLC->UV_Detector Plate Plate Coated with Analyte-Protein Conjugate Competition Competition for Antibody Binding (Sample Analyte vs. Coated Analyte) Plate->Competition Enzyme_Reaction Enzymatic Color Reaction (Signal Generation) Competition->Enzyme_Reaction

Principles of the Compared Analytical Detection Methods.

References

Benchmarking 11-Hydroxygelsenicine Against Known GABA Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Gelsemium alkaloid 11-Hydroxygelsenicine and established GABAA receptor positive allosteric modulators (PAMs): diazepam, zolpidem, and propofol. While comprehensive quantitative data for the direct modulation of GABAA receptors by this compound is currently limited in publicly available scientific literature, this document summarizes the existing knowledge on related Gelsemium alkaloids and provides a detailed benchmark against well-characterized therapeutic agents.

The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), mediates its effects through GABAA receptors, which are ligand-gated ion channels. Positive allosteric modulators of these receptors are crucial in the treatment of anxiety, insomnia, and seizure disorders. This guide presents a review of the available data, detailed experimental protocols for comparative analysis, and visualizations of key pathways and workflows.

Comparative Analysis of GABAA Receptor Modulators

Direct quantitative data on the binding affinity or potentiation efficacy of this compound at GABAA receptors is not extensively available in peer-reviewed literature. However, preliminary information on a related compound, 14-(R)-Hydroxygelsenicine, suggests it may enhance the binding of GABA to its receptors, indicating a potential positive modulatory effect.[1] In contrast, other prominent alkaloids from the Gelsemium genus, such as gelsemine (B155926) and koumine, have been demonstrated to act as negative modulators or inhibitors of GABAA receptor function.[2][3][4] This presents a significant point of differentiation from classical PAMs.

For the purpose of benchmarking, this guide focuses on the well-established profiles of diazepam, zolpidem, and propofol.

Table 1: Comparative Binding Affinities (Ki) at GABAA Receptor Subtypes

CompoundGABAA Receptor SubtypeBinding Affinity (Ki, nM)Primary Therapeutic Effect
Diazepam α1β3γ2High (non-selective)Anxiolytic, Sedative, Anticonvulsant, Myorelaxant
α2β3γ2High (non-selective)Anxiolytic
α3β3γ2High (non-selective)Anxiolytic, Myorelaxant
α5β3γ2High (non-selective)Myorelaxant, Cognition Modulation
Zolpidem α1β2γ2~20Hypnotic/Sedative
α2β1γ2~400Low
α3β1γ2~400Low
α5β3γ2>5000Negligible
Propofol All subtypes containing β2 or β3Micromolar rangeGeneral Anesthetic, Sedative

Note: Data for diazepam and zolpidem are compiled from multiple sources. Propofol acts at a distinct binding site from benzodiazepines and zolpidem, and its affinity is generally lower.

Table 2: Comparative Electrophysiological Effects (Potentiation of GABA-evoked currents)

CompoundReceptor Subtype(s)EC50 for PotentiationMaximal Efficacy (% of GABA max)
Diazepam α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2Nanomolar to low micromolar rangeHigh
Zolpidem α1β2γ2Nanomolar rangeHigh
Propofol β2/β3-containing subtypesLow micromolar rangeVery High (can directly gate the channel at high concentrations)

Experimental Protocols

For researchers aiming to directly compare this compound with known modulators, the following detailed experimental protocols for key assays are provided.

Protocol 1: Radioligand Binding Assay for GABAA Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the GABAA receptor.

Materials:

  • Membrane Preparation: Rat whole brain (minus cerebellum and pons) or HEK293 cells expressing specific GABAA receptor subtypes.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]Flunitrazepam (for the benzodiazepine (B76468) site).

  • Non-specific binding control: Diazepam (10 µM).

  • Test Compounds: this compound, Diazepam, Zolpidem, Propofol.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold Homogenization Buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in Assay Buffer and recentrifugation three times to remove endogenous GABA.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of 0.1-0.5 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay Buffer.

      • Non-specific Binding: 10 µM Diazepam.

      • Test Compound: Serial dilutions of this compound or other test compounds.

    • Add [3H]Flunitrazepam to all wells at a final concentration of 1-2 nM.

    • Add the membrane preparation to all wells.

    • Incubate for 60-90 minutes at 4°C.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Place filters in scintillation vials with scintillation fluid.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value for each test compound from the competition binding curves.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique measures the functional modulation of GABA-evoked currents by the test compounds in cells expressing GABAA receptors.

Materials:

  • Cell Line: HEK293 or CHO cells stably or transiently expressing the desired GABAA receptor subunit combination (e.g., α1β2γ2).

  • Solutions:

    • External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • Agonist: GABA.

  • Test Compounds: this compound, Diazepam, Zolpidem, Propofol.

  • Recording Equipment: Patch-clamp amplifier, digitizer, microscope, and perfusion system.

Procedure:

  • Cell Preparation: Culture cells on glass coverslips.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Form a giga-ohm seal on a single cell with a glass micropipette filled with internal solution.

    • Rupture the membrane to achieve whole-cell configuration.

    • Clamp the membrane potential at -60 mV.

  • Drug Application:

    • Establish a baseline GABA-evoked current by applying a low concentration of GABA (EC5-10).

    • Co-apply the same concentration of GABA with varying concentrations of the test compound.

    • Wash the cell with external solution between applications.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation for each concentration of the test compound.

    • Plot the concentration-response curve and fit with a sigmoidal function to determine the EC50 and maximal efficacy.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the GABAA receptor signaling pathway and the workflows for the key experimental protocols described above.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binds to orthosteric site PAM Positive Allosteric Modulator (e.g., Diazepam, Zolpidem) PAM->GABA_A_Receptor Binds to allosteric site Alkaloid Gelsemium Alkaloid (e.g., this compound) Alkaloid->GABA_A_Receptor Binds to receptor complex Cl_ion Cl⁻ Ions GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to Radioligand_Binding_Workflow start Start prep Membrane Preparation (Tissue/Cells) start->prep incubate Incubation (Membrane + Radioligand + Test Compound) prep->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Transfected HEK293/CHO) start->cell_prep recording Whole-Cell Recording (Giga-seal & Rupture) cell_prep->recording baseline Establish Baseline (Apply GABA EC₅₋₁₀) recording->baseline co_application Co-application (GABA + Test Compound) baseline->co_application washout Washout co_application->washout data_analysis Data Analysis (Potentiation, EC₅₀, Efficacy) co_application->data_analysis washout->co_application Repeat for different concentrations end End data_analysis->end

References

Unraveling the Anti-Cancer Potential of 11-Hydroxygelsenicine: A Look into its Putative Proteomic Impact

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly interested in the therapeutic potential of natural compounds in oncology. 11-Hydroxygelsenicine, an alkaloid derived from the Gelsemium genus, has emerged as a compound of interest for its anti-cancer properties. While direct comparative proteomic studies on cancer cells treated with this compound are not yet available in the public domain, research on closely related compounds and other molecules with similar names provides valuable insights into its potential mechanisms of action and impact on the cellular proteome.

This guide synthesizes the current understanding of the anti-cancer effects of gelsenicine-related compounds, offering a potential framework for future proteomic investigations into this compound. We will explore the known signaling pathways affected by these compounds and provide detailed hypothetical experimental protocols for future comparative proteomic analyses.

Insights from a Close Relative: 14-Hydroxygelsenicine

Research into 14-Hydroxygelsenicine, a structurally similar compound, has revealed its pro-apoptotic and anti-proliferative effects on cancer cells. Studies have indicated that 14-Hydroxygelsenicine can induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[1] Furthermore, it has been shown to interfere with the STAT3 signaling pathway, a key regulator of cell growth and proliferation that is often dysregulated in cancer.[1]

Another related compound, gelsenicine, has been shown to induce neurotoxicity through mechanisms that involve the perturbation of energy metabolism pathways.[2] While this is a toxicity study, it highlights the potential for these alkaloids to significantly impact fundamental cellular processes that could be relevant in a cancer context.

A Case of Mistaken Identity? Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid

It is important to note that literature searches may also yield results for a similarly named compound, Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (also referred to as 5F). This compound, while distinct from this compound, has also demonstrated anti-cancer activity. Research has shown that it induces apoptosis in various cancer cell lines through the mitochondrial pathway.[3] Its mechanism involves the modulation of the Bcl-2 family of proteins, activation of caspases, and the inactivation of the NF-κB signaling pathway.[3][4] Furthermore, its effects on the MAPK signaling pathway have also been reported.[3]

Hypothetical Proteomic Impact and Key Signaling Pathways

Based on the mechanisms of action of related compounds, a comparative proteomic study of cancer cells treated with this compound would likely reveal significant alterations in proteins involved in key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Apoptosis Pathway

Treatment with this compound is anticipated to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins. A hypothetical diagram of the apoptosis pathway potentially modulated by this compound is presented below.

This compound This compound Bcl-2_family Bcl-2 family (e.g., Bax, Bak, Bcl-2) This compound->Bcl-2_family Modulates Mitochondrion Mitochondrion Bcl-2_family->Mitochondrion Regulates permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Cascade (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Hypothetical apoptosis pathway induced by this compound.

STAT3 Signaling Pathway

Given the inhibitory effect of 14-Hydroxygelsenicine on STAT3, it is plausible that this compound would downregulate the phosphorylation and activation of STAT3, leading to a decrease in the expression of its target genes involved in cell proliferation and survival.

Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus Translocates to Target_Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Target_Gene_Expression Induces This compound This compound This compound->STAT3 Inhibits (hypothesized)

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

NF-κB Signaling Pathway

Drawing parallels with Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, this compound might inhibit the NF-κB pathway, which is crucial for inflammation and cell survival, thereby promoting apoptosis.

Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Target_Gene_Expression Target Gene Expression (Survival, Inflammation) Nucleus->Target_Gene_Expression Induces This compound This compound This compound->IKK Inhibits (hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Future Directions: A Proposed Experimental Workflow for Comparative Proteomics

To elucidate the precise molecular mechanisms of this compound, a comprehensive comparative proteomic study is warranted. Below is a proposed experimental workflow.

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Digestion cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., Lung, Breast, Colon) Treatment Treatment with This compound (vs. Vehicle Control) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification Digestion Protein Digestion (e.g., Trypsin) Quantification->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Acquisition Data-Dependent/Independent Acquisition LC_MS->Data_Acquisition Protein_ID Protein Identification & Quantification Data_Acquisition->Protein_ID Bioinformatics Bioinformatics Analysis (Pathway, GO, PPI) Protein_ID->Bioinformatics Validation Target Validation (e.g., Western Blot) Bioinformatics->Validation

Caption: Proposed experimental workflow for comparative proteomics.

Detailed Methodologies for Future Studies

Should a comparative proteomic analysis of this compound be undertaken, the following experimental protocols would be crucial:

1. Cell Culture and Treatment:

  • Cell Lines: A panel of relevant cancer cell lines (e.g., lung, breast, colon) and a non-cancerous control cell line should be cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells would be treated with a range of concentrations of this compound (determined by prior dose-response studies) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).

2. Protein Extraction and Digestion:

  • Lysis: Following treatment, cells would be harvested and lysed in a buffer containing detergents and protease inhibitors to ensure efficient protein extraction and prevent degradation.

  • Quantification: The total protein concentration in each lysate would be determined using a standard method such as the bicinchoninic acid (BCA) assay.

  • Digestion: An equal amount of protein from each sample would be reduced, alkylated, and digested into peptides using a sequence-specific protease, most commonly trypsin.

3. Mass Spectrometry and Data Analysis:

  • LC-MS/MS: The resulting peptide mixtures would be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Processing: The raw mass spectrometry data would be processed using software such as MaxQuant or Proteome Discoverer to identify and quantify peptides and proteins.

  • Bioinformatics Analysis: Differentially expressed proteins between the treated and control groups would be identified. These proteins would then be subjected to bioinformatics analysis to identify enriched biological pathways (e.g., KEGG pathway analysis), gene ontology (GO) terms, and protein-protein interaction (PPI) networks.

4. Validation:

  • Western Blotting: The differential expression of key proteins identified in the proteomic analysis would be validated using Western blotting with specific antibodies.

Concluding Remarks

While direct comparative proteomic data for this compound is currently lacking, the existing research on related compounds provides a strong rationale for its investigation as a potential anti-cancer agent. The anticipated effects on key signaling pathways such as apoptosis, STAT3, and NF-κB highlight the need for comprehensive proteomic studies to fully elucidate its mechanism of action. The proposed experimental workflow provides a roadmap for such future investigations, which will be instrumental in advancing our understanding of this compound and its potential clinical applications in oncology.

References

Safety Operating Guide

Navigating the Safe Disposal of 11-Hydroxygelsenicine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of highly toxic compounds like 11-Hydroxygelsenicine are paramount to ensuring laboratory safety and environmental protection. Gelsenicine, a related alkaloid, is known for its high toxicity, with a lethal dose in mice being less than 1 mg/kg.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, a highly cautious approach based on established protocols for toxic alkaloids and hazardous chemical waste disposal is essential.

This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Understanding the Hazards and Core Disposal Principles

Given the known toxicity of related gelsedine-type alkaloids, this compound must be treated as a hazardous chemical waste.[1] Under no circumstances should this compound or any materials contaminated with it be disposed of down the drain or in regular trash.[2][3] The core principle is to manage all waste containing this compound through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory.[2][4][5]

PPE ItemSpecification
Gloves Impervious chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Use in a well-ventilated area or under a chemical fume hood. If there is a risk of generating aerosols or dust, a properly fitted respirator is recommended.

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from initial handling to final disposal.

  • Waste Segregation and Collection:

    • Solid Waste: Place pure this compound, contaminated weighing papers, and any other solid materials into a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.[2]

    • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container for organic or alkaloid waste. Do not mix with incompatible waste streams.[2]

    • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[2]

    • Contaminated Labware: Triple-rinse all empty containers that held the compound with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6] After triple-rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.[6][7]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste".[2][6]

    • Include the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.[2]

    • Note the date of accumulation.[2]

    • Provide the name of the principal investigator or laboratory contact.[2]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.[2]

    • This area should be away from general laboratory traffic and incompatible materials.[2] The container should be kept closed except when adding waste.[6]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][4]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2][7]

IV. Spill and Contamination Procedures

In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Carefully collect the absorbed material and any contaminated debris into a sealed container for disposal as hazardous waste.[4]

V. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate containerize Use Designated & Compatible Hazardous Waste Containers segregate->containerize label Label Container Correctly ('Hazardous Waste', Chemical Name, Date, Contact) containerize->label store Store in Secure Designated Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 11-Hydroxygelsenicine was available at the time of this writing. The following guidance is based on the general properties of cytotoxic indole (B1671886) alkaloids, particularly those derived from Gelsemium elegans, and established protocols for handling highly potent compounds. Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.

Hazard Assessment

This compound is an indole alkaloid derived from Gelsemium elegans, a plant known for its extreme toxicity.[1][2] Alkaloids from this plant, such as gelsenicine, are known to be highly toxic, with gelsenicine being one of the most potent.[3][4][5] These compounds can cause severe adverse effects, including respiratory depression, neurotoxicity, and potentially death, even at low doses.[2][3] Given its structural similarity to other cytotoxic indole alkaloids, this compound should be handled as a highly hazardous compound with potential cytotoxic, mutagenic, or teratogenic effects.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Specification Purpose
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Prevents skin contact and absorption.
Body Protection A disposable, solid-front, back-closing laboratory gown.Protects against splashes and contamination of personal clothing.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a risk of aerosol generation.Prevents inhalation of airborne particles.

Always inspect PPE for integrity before use and dispose of it as contaminated waste after handling the compound.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial to minimize the risk of exposure during the handling of this compound.

3.1. Designated Work Area:

  • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box.

  • The work area should be clearly marked with a warning sign indicating the presence of a highly toxic substance.

  • The work surface should be covered with an absorbent, disposable liner to contain any spills.

3.2. Weighing and Reconstitution:

  • Solid this compound should be weighed within a containment device (e.g., a ventilated balance enclosure or a glove box) to prevent the dispersal of fine particles.

  • When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

3.3. Experimental Use:

  • Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.

  • All procedures should be performed carefully to avoid the generation of aerosols.

  • Keep all containers of this compound tightly sealed when not in use.

3.4. Decontamination:

  • All surfaces and equipment potentially contaminated with this compound should be decontaminated at the end of each procedure.

  • A suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol (B145695) and then water) should be used. Consult your institution's EHS for recommended procedures.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.

Waste Type Disposal Container Disposal Method
Solid Waste Labeled, leak-proof, puncture-resistant container for cytotoxic waste (often yellow or purple).Incineration at a licensed hazardous waste facility.
Liquid Waste Labeled, leak-proof, chemical-resistant container for cytotoxic liquid waste.Incineration at a licensed hazardous waste facility.
Sharps Labeled, puncture-proof sharps container for cytotoxic waste.Incineration at a licensed hazardous waste facility.

Never dispose of this compound waste in regular trash or down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

5.1. Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration if trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

5.2. Spill Response:

  • Small Spill (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an absorbent material.

    • Gently collect the absorbed material and place it in a labeled cytotoxic waste container.

    • Decontaminate the area with an appropriate solution.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert others in the vicinity and your supervisor.

    • Contact your institution's EHS or emergency response team.

    • Prevent entry to the contaminated area until it has been decontaminated by trained personnel.

Visual Workflow and Logical Relationships

Handling_and_Disposal_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling cluster_Disposal Disposal cluster_Emergency Emergency Procedures A Don Appropriate PPE B Prepare Designated Work Area A->B C Weighing and Reconstitution B->C D Experimental Use C->D E Decontaminate Work Area and Equipment D->E Spill Spill D->Spill Potential Event Exposure Personal Exposure D->Exposure Potential Event F Segregate and Package Waste E->F G Store Waste in Designated Area F->G H Arrange for Professional Disposal (Incineration) G->H Emergency_Response_Signaling cluster_Immediate_Actions Immediate Actions cluster_Reporting_and_Medical_Care Reporting & Medical Care cluster_Follow_Up Follow-Up Start Exposure Event A Remove from Exposure Source Start->A B Administer First Aid A->B C Notify Supervisor and EHS B->C D Seek Immediate Medical Attention C->D E Document the Incident D->E F Review and Revise Procedures E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.